molecular formula C16H26ClNO B10829415 MBX2329

MBX2329

Cat. No.: B10829415
M. Wt: 283.83 g/mol
InChI Key: JMIAUPZSIMYFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MBX2329 is a useful research compound. Its molecular formula is C16H26ClNO and its molecular weight is 283.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-(2-ethylphenoxy)ethyl]azepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-2-15-9-5-6-10-16(15)18-14-13-17-11-7-3-4-8-12-17;/h5-6,9-10H,2-4,7-8,11-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAUPZSIMYFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCN2CCCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MBX2329 Against Influenza A Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which the small molecule inhibitor MBX2329 exerts its antiviral activity against the influenza A virus. The information presented herein is compiled from foundational in vitro studies and is intended to serve as a resource for researchers and professionals in the field of antiviral drug development.

Core Mechanism of Action: Inhibition of Viral Entry

This compound is a potent antiviral compound that specifically targets the influenza A virus hemagglutinin (HA) protein, a critical glycoprotein for viral entry into host cells.[1][2][3][4][5] The mechanism of action is centered on the inhibition of HA-mediated membrane fusion, a pivotal step in the viral replication cycle.[3][4][5]

This compound is thought to bind to a conserved conformational epitope within the stem region of the HA trimer.[1][3][4] This binding event stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane.[5] By blocking this fusion process, this compound effectively traps the virus within the endosome, thereby preventing the release of the viral ribonucleoprotein (vRNP) complexes into the cytoplasm and halting the infection at an early stage.

A key characteristic of this compound is its specificity for influenza A viruses possessing group 1 HA, which includes H1 and H5 subtypes.[1][3] It demonstrates significantly less or no activity against influenza A viruses with group 2 HA (such as H3 and H7 subtypes) and influenza B viruses.[1][3] Furthermore, the compound shows minimal inhibitory effects on other enveloped viruses like HIV, Lassa, Ebola, or VSV, highlighting its specific action on influenza A HA.[1][3]

Notably, this compound exhibits a strong synergistic effect when used in combination with the neuraminidase inhibitor oseltamivir, suggesting a potential for combination therapy to enhance antiviral efficacy and combat drug resistance.[1][3][4]

Quantitative Data Summary

The antiviral potency and selectivity of this compound have been quantified across various influenza A virus strains, including those resistant to existing antiviral drugs. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Antiviral Activity of this compound Against Influenza A Virus Strains

Virus StrainSubtype50% Inhibitory Concentration (IC50) in µM
A/PR/8/34H1N10.29 - 0.53
A/Florida/21/2008 (H275Y)H1N1 (oseltamivir-resistant)0.29 - 0.53
A/Washington/10/2008H1N10.29 - 0.53
A/California/10/2009H1N1 (2009 pandemic)0.29 - 0.53
A/Hong Kong/156/97H5N15.9
HIV/HA(H5)PseudotypeIC90 of 8.6

Data compiled from multiple sources.[1][2][3][6]

Table 2: Cytotoxicity and Selectivity of this compound

Cell Line50% Cytotoxicity Concentration (CC50) in µMSelectivity Index (SI = CC50/IC50)
MDCK>100>20 to >200 (depending on the virus strain)

Data compiled from multiple sources.[3][4]

Experimental Protocols

The characterization of this compound's mechanism of action involved several key experimental methodologies. The following provides an overview of these protocols based on available information.

High-Throughput Screening (HTS) for Identification of Inhibitors

This compound was identified from a chemical library of over 100,000 small molecules using a pseudotype virus-based high-throughput screening assay.[3]

  • Pseudotype Virus System: The screening assay utilized a replication-defective human immunodeficiency virus (HIV) core pseudotyped with influenza A virus hemagglutinin (HA). This system allows for the safe study of viral entry mediated by a specific viral envelope protein.

  • Principle: The assay measures the ability of a compound to inhibit the entry of the HA-pseudotyped virus into target cells. A reporter gene (e.g., luciferase) incorporated into the pseudovirus genome is expressed upon successful entry and integration. Inhibition of entry results in a decrease in the reporter signal.

  • General Workflow:

    • Target cells (e.g., 293T) are seeded in multi-well plates.

    • Cells are pre-incubated with compounds from the chemical library.

    • HA-pseudotyped viruses are added to the wells.

    • After a suitable incubation period, the level of reporter gene expression is quantified.

    • Compounds that significantly reduce the reporter signal without causing cytotoxicity are identified as potential entry inhibitors.

Antiviral Activity Assays

The antiviral potency of this compound against various influenza A virus strains was determined using cell-based assays.

  • Cell Line: Madin-Darby canine kidney (MDCK) cells are a common cell line used for influenza virus propagation and antiviral testing.

  • Viral Strains: A panel of influenza A virus strains, including laboratory-adapted strains, clinical isolates, and oseltamivir-resistant strains, were used.[3]

  • Methodology (General):

    • MDCK cells are seeded in multi-well plates and grown to confluency.

    • The cells are infected with a specific influenza A virus strain at a defined multiplicity of infection (MOI).

    • The infected cells are treated with serial dilutions of this compound.

    • After incubation, the extent of viral replication is quantified. This can be done through various methods, such as:

      • Plaque Reduction Assay: Measures the reduction in the number and size of viral plaques.

      • Viral Yield Reduction Assay: Quantifies the amount of infectious virus produced in the supernatant using techniques like TCID50 (50% tissue culture infective dose) or plaque assays.

      • Reporter Gene-Based Assays: Utilizes engineered viruses expressing a reporter gene.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

Mechanism of Action Studies

Experiments to elucidate the specific mechanism of action of this compound focused on its interaction with HA and inhibition of membrane fusion.

  • HA-Mediated Hemolysis Inhibition Assay: This assay assesses the ability of a compound to inhibit the low pH-induced fusion of viral and red blood cell membranes.

    • Chicken red blood cells (cRBCs) are incubated with influenza virus.

    • The virus-cRBC mixture is treated with different concentrations of this compound.

    • The pH of the medium is lowered to trigger HA-mediated fusion, leading to hemolysis.

    • The amount of hemolysis is quantified by measuring the absorbance of the supernatant. Inhibition of fusion results in reduced hemolysis.

  • Competition Assays with Monoclonal Antibodies (mAbs): To localize the binding site of this compound on HA, competition assays with well-characterized mAbs are performed.[4]

    • The ability of this compound to inhibit the binding of a specific mAb to HA is measured.

    • For example, competition with mAb C179, which binds to the HA stem region, suggests that this compound also binds in or near this region.[4]

  • Mutational Analysis: Site-directed mutagenesis is used to introduce specific amino acid changes in the HA protein.[4] The susceptibility of these mutant viruses to this compound is then tested. Reduced susceptibility of a mutant virus to the compound can identify key residues involved in the drug-target interaction.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used for its characterization.

MBX2329_Mechanism_of_Action cluster_virus_entry Influenza A Virus Entry Pathway cluster_this compound This compound Intervention v_attach 1. Virus Attachment to Host Cell v_endocytosis 2. Endocytosis v_attach->v_endocytosis v_acidification 3. Endosome Acidification (Low pH) v_endocytosis->v_acidification v_fusion 4. HA-Mediated Membrane Fusion v_acidification->v_fusion v_release 5. vRNP Release into Cytoplasm v_fusion->v_release v_replication 6. Viral Replication v_release->v_replication This compound This compound inhibition Inhibition of Conformational Change This compound->inhibition inhibition->v_fusion Blocks

Caption: Mechanism of this compound action on influenza A virus entry.

HTS_Workflow start Start: Chemical Library (>100,000 compounds) seed_cells 1. Seed Target Cells in Multi-well Plates start->seed_cells add_compounds 2. Add Library Compounds seed_cells->add_compounds add_pseudovirus 3. Add HA-Pseudotyped Virus (with reporter gene) add_compounds->add_pseudovirus incubate 4. Incubate add_pseudovirus->incubate measure_reporter 5. Measure Reporter Gene Expression incubate->measure_reporter analyze 6. Identify 'Hits' (Reduced Signal) measure_reporter->analyze end End: Potential Inhibitors (e.g., this compound) analyze->end

Caption: High-throughput screening workflow for identifying influenza entry inhibitors.

MOA_Elucidation_Workflow cluster_assays Mechanism of Action (MoA) Assays cluster_conclusions Conclusions start Identified Hit: This compound hemolysis_assay Hemolysis Inhibition Assay start->hemolysis_assay competition_assay Competition Assay with anti-HA mAbs start->competition_assay mutational_analysis Mutational Analysis of HA start->mutational_analysis conclusion1 Inhibits low pH-induced membrane fusion hemolysis_assay->conclusion1 conclusion2 Binds to HA Stem Region competition_assay->conclusion2 conclusion3 Identifies key residues for binding mutational_analysis->conclusion3

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

References

Unveiling the Molecular Grip: A Technical Guide to the MBX2329 Binding Site on Influenza Hemagglutinin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical document provides a comprehensive analysis of the binding site of MBX2329, a potent small molecule inhibitor of influenza A virus, on the viral surface glycoprotein hemagglutinin (HA). This guide is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.

This compound is a promising antiviral candidate that functions by inhibiting the HA-mediated entry of the influenza virus into host cells. It exhibits potent activity against a broad spectrum of influenza A viruses, including pandemic H1N1 strains and highly pathogenic avian H5N1, as well as oseltamivir-resistant strains. The inhibitor specifically targets Group 1 HA subtypes, such as H1 and H5, while showing significantly less activity against Group 2 HA subtypes like H3.

The Binding Locus: A Strategic Position in the Hemagglutinin Stem Region

Mechanism-of-action studies have pinpointed the binding site of this compound to the highly conserved stem region of the HA trimer. This region is critical for the conformational changes that HA undergoes at low pH, a necessary step for the fusion of the viral and endosomal membranes. By binding to this site, this compound is thought to stabilize the pre-fusion conformation of HA, thereby preventing the fusion process and subsequent viral entry.

Evidence for the binding location of this compound is substantiated by several key experimental findings:

  • Competition Assays: Competition studies with the monoclonal antibody (MAb) C179, which binds to a known conformational epitope in the HA stem region, indicate that this compound interacts with this same region.

  • Mutational Analysis: Site-directed mutagenesis studies have identified specific amino acid residues that are critical for the inhibitory activity of this compound. Resistance to this compound was observed in pseudotyped viruses carrying mutations at Lysine 51 (K51) in the HA1 subunit and Glycine 16 (G16) in the HA2 subunit of H5 HA. This strongly suggests that these residues are integral to the this compound binding pocket.

  • Saturation Transfer Difference (STD) NMR Spectroscopy: STD NMR studies have confirmed the direct binding of this compound to recombinant H5 HA. These experiments have also revealed that the aromatic ring of this compound plays a crucial role in the interaction with the protein.

While a co-crystal structure of this compound with hemagglutinin is not yet publicly available, the collective evidence from these studies provides a detailed picture of the binding site. The location within the conserved stem region explains the broad-spectrum activity of this compound against Group 1 influenza A viruses.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified against various influenza A virus strains using pseudotype virus-based neutralization assays. The following table summarizes the key quantitative data.

Parameter Virus Strain/Cell Line Value Reference
IC50 HIV/HA(H5)0.47 - 5.8 µM
IC50 Influenza A/PR/8/34 (H1N1)0.3 µM
IC50 Oseltamivir-resistant A/H1N1Potent Inhibition
CC50 MDCK cells>100 µM
Selectivity Index (SI) Various influenza strains>20 to 200

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the this compound binding site are provided below.

Pseudotype Virus-Based Neutralization Assay

This assay is used to determine the inhibitory concentration (IC50) of this compound against HA-mediated viral entry.

  • Production of Pseudotyped Viral Particles:

    • Co-transfect producer cells (e.g., HEK293T) with three plasmids:

      • A plasmid encoding the influenza HA of interest.

      • A retroviral packaging plasmid lacking the envelope gene (e.g., MLV gag-pol).

      • A reporter plasmid containing a gene for a quantifiable marker, such as firefly luciferase or green fluorescent protein (GFP).

    • Harvest the supernatant containing the pseudotyped viral particles 48-72 hours post-transfection.

  • Neutralization Assay:

    • Seed target cells (e.g., MDCK or A549) in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound.

    • Incubate the pseudotyped virus with the diluted compound for 1 hour at 37°C.

    • Add the virus-compound mixture to the target cells and incubate for 48-72 hours.

    • Quantify the reporter gene expression (e.g., measure luminescence for luciferase).

    • Calculate the IC50 value, which is the concentration of the compound that reduces reporter gene expression by 50%.

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues involved in the binding of this compound.

  • Generation of HA Mutants:

    • Introduce point mutations into the HA expression plasmid at codons corresponding to amino acid residues hypothesized to be in the binding site. This is typically done using a PCR-based method with primers containing the desired mutation.

  • Production and Testing of Mutant Pseudotypes:

    • Produce pseudotyped viruses carrying the mutant HA proteins as described above.

    • Perform the pseudotype virus-based neutralization assay with the mutant viruses in the presence of this compound.

    • A significant increase in the IC50 value for a mutant virus compared to the wild-type virus indicates that the mutated residue is important for the inhibitor's activity.

Saturation Transfer Difference (STD) NMR Spectroscopy

STD NMR is a powerful method for detecting the binding of small molecules to large proteins and for mapping the binding epitope of the ligand.

  • Sample Preparation:

    • Prepare a solution containing the purified recombinant HA protein (e.g., 10-50 µM) and a significant excess of this compound (e.g., 1-5 mM) in a deuterated buffer.

  • NMR Data Acquisition:

    • Acquire two spectra: an "on-resonance" spectrum where a specific frequency corresponding to protein resonances is saturated, and an "off-resonance" spectrum where a frequency far from any protein or ligand signals is irradiated.

    • The saturation is transferred from the protein to the bound ligand through spin diffusion.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • Signals in the STD spectrum correspond only to the protons of the ligand that are in close proximity to the protein in the bound state.

    • The relative intensities of the signals in the STD spectrum provide information about which parts of the small molecule are most closely interacting with the protein.

Visualizing the Path to Discovery and the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the experimental workflow for identifying the this compound binding site and the proposed mechanism of inhibition.

experimental_workflow cluster_screening Initial Screening & Target Identification cluster_localization Binding Site Localization cluster_characterization Detailed Binding Site Characterization HTS High-Throughput Screening of Small Molecule Library PseudotypeAssay Pseudotype Virus-Based Entry Assay (H5 HA) HTS->PseudotypeAssay Identifies active compounds HitID Identification of this compound as a Potent Inhibitor PseudotypeAssay->HitID Competition Competition Assay with MAb C179 (Stem-Binding) HitID->Competition Further investigation StemRegion Localization to the HA Stem Region Competition->StemRegion Mutagenesis Site-Directed Mutagenesis (e.g., K51A, G16A) StemRegion->Mutagenesis Guides mutagenesis STD_NMR Saturation Transfer Difference (STD) NMR StemRegion->STD_NMR Confirms direct binding ResidueID Identification of Key Interacting Residues (K51 in HA1, G16 in HA2) Mutagenesis->ResidueID EpitopeMap Mapping of Ligand Epitope (Aromatic Ring) STD_NMR->EpitopeMap

Experimental workflow for identifying the this compound binding site on hemagglutinin.

mechanism_of_action cluster_entry Normal Viral Entry cluster_inhibition Inhibition by this compound Endocytosis Virus Endocytosis Acidification Endosome Acidification (Low pH) Endocytosis->Acidification ConformationalChange HA Conformational Change (Prefusion to Postfusion) Acidification->ConformationalChange Fusion Membrane Fusion & Viral RNA Release ConformationalChange->Fusion This compound This compound Binding Binds to HA Stem Region This compound->Binding Stabilization Stabilizes Prefusion Conformation of HA Binding->Stabilization Block Blocks Conformational Change Stabilization->Block Block->ConformationalChange Inhibits

physicochemical properties and solubility of MBX2329

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties and Solubility of MBX-2329

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and biological activity of MBX-2329, a small molecule inhibitor of the influenza A virus. The information is compiled from commercially available data and scientific literature.

Physicochemical Properties

MBX-2329 is an aminoalkyl phenol ether that has been identified as a specific inhibitor of influenza A virus entry.[1] Its fundamental physicochemical characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₂₆ClNO[2]
Molecular Weight 283.84 g/mol [2]
CAS Number 1438272-42-4[2]
Appearance White Solid[2]
Purity >98%
Storage (Powder) -20°C for 3 years[2]
Storage (in Solvent) -80°C for 1 year[2]

Solubility

The solubility of MBX-2329 has been determined in dimethyl sulfoxide (DMSO), a common solvent for in vitro biological assays.

SolventSolubilityConcentrationSource
DMSO 60 mg/mL211.39 mM[2]

Note: Sonication is recommended to aid in the dissolution of MBX-2329 in DMSO.[2]

Biological Activity

MBX-2329 is a potent inhibitor of influenza A virus, specifically targeting the hemagglutinin (HA) protein to block viral entry into host cells. It is particularly effective against influenza A viruses with group 1 HA, including H1N1 and H5N1 subtypes.

ParameterValueVirus StrainsSource
IC₅₀ 0.3 - 5.9 µMVarious influenza A virus strains
CC₅₀ (MDCK cells) >100 µM
Selectivity Index (SI) >20 to >200

Mechanism of Action: Inhibition of HA-Mediated Viral Entry

MBX-2329's antiviral activity stems from its ability to interfere with the function of the influenza virus hemagglutinin (HA) protein. The HA protein is crucial for the initial stages of viral infection, mediating both attachment to host cell receptors and the subsequent fusion of the viral and endosomal membranes.

The proposed mechanism of action for MBX-2329 involves the following steps:

  • Binding to Hemagglutinin: MBX-2329 is thought to bind to the stem region of the HA trimer.

  • Inhibition of Conformational Change: This binding event stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes that are necessary for membrane fusion within the endosome.

  • Blocked Viral Entry: By inhibiting HA-mediated fusion, MBX-2329 effectively blocks the release of the viral genome into the host cell cytoplasm, thus halting the infection at an early stage.

The following diagram illustrates the signaling pathway of influenza virus entry and the point of inhibition by MBX-2329.

G cluster_virus_entry Influenza Virus Entry cluster_inhibition Inhibition by MBX-2329 Virus Influenza Virus (with HA protein) Receptor Host Cell Receptor (Sialic Acid) Virus->Receptor 1. Attachment Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Formation Endocytosis->Endosome pH_Drop Endosomal Acidification (Low pH) Endosome->pH_Drop Conformational_Change HA Conformational Change pH_Drop->Conformational_Change Fusion Membrane Fusion Conformational_Change->Fusion Release Viral Genome Release into Cytoplasm Fusion->Release MBX2329 MBX-2329 This compound->Conformational_Change Inhibits

Caption: Influenza virus entry pathway and inhibition by MBX-2329.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the physicochemical and biological properties of MBX-2329.

Determination of Solubility in DMSO

Objective: To determine the maximum solubility of MBX-2329 in dimethyl sulfoxide (DMSO).

Materials:

  • MBX-2329 powder

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator bath

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh a precise amount of MBX-2329 (e.g., 10 mg) and place it into a microcentrifuge tube.

  • Add a small, measured volume of DMSO to the tube.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.

  • Visually inspect the solution for any remaining solid particles.

  • If the solid has dissolved, repeat steps 2-5 with additional small increments of MBX-2329 until a saturated solution is achieved (i.e., solid material remains after vortexing and sonication).

  • If the initial amount of solid does not dissolve, add small, measured increments of DMSO until complete dissolution is observed.

  • Calculate the solubility in mg/mL and convert to molarity (mM) using the molecular weight of MBX-2329.

Pseudotyped Virus Entry Assay for IC₅₀ Determination

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of MBX-2329 against influenza virus entry using a pseudotyped virus system.

Materials:

  • HEK293T cells

  • Lentiviral or retroviral packaging plasmids

  • Plasmid encoding the influenza HA protein of interest

  • Reporter plasmid (e.g., encoding luciferase or GFP)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • MBX-2329 stock solution in DMSO

  • 96-well cell culture plates

  • Luminometer or fluorescence microscope

Experimental Workflow:

G cluster_workflow Pseudotyped Virus Entry Assay Workflow A 1. Seed HEK293T cells in 96-well plate B 2. Prepare serial dilutions of MBX-2329 A->B C 3. Add MBX-2329 dilutions to cells B->C D 4. Add pseudotyped virus to each well C->D E 5. Incubate for 48-72 hours D->E F 6. Measure reporter gene (Luciferase/GFP) E->F G 7. Calculate IC50 F->G

Caption: Workflow for the pseudotyped virus entry assay.

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.

  • Compound Dilution: Prepare a serial dilution of MBX-2329 in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

  • Treatment: Remove the growth medium from the cells and add the diluted MBX-2329.

  • Infection: Add the influenza pseudotyped virus to each well at a pre-determined multiplicity of infection (MOI). Include control wells with no virus and virus with no compound.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours.

  • Reporter Measurement:

    • For luciferase reporter: Lyse the cells and measure luminescence using a luminometer according to the manufacturer's instructions.

    • For GFP reporter: Quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.

  • Data Analysis: Plot the reporter signal against the log of the MBX-2329 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3][4]

Hemagglutination Inhibition (HI) Assay

Objective: To assess the ability of MBX-2329 to inhibit the agglutination of red blood cells (RBCs) by the influenza virus.

Materials:

  • Influenza virus stock with a known hemagglutination titer

  • Red blood cells (e.g., from chicken or turkey)

  • Phosphate-buffered saline (PBS)

  • MBX-2329 stock solution in DMSO

  • V-bottom 96-well microtiter plate

Procedure:

  • RBC Preparation: Wash the RBCs with PBS and prepare a standardized suspension (e.g., 0.5% v/v).

  • Compound Dilution: Prepare a serial two-fold dilution of MBX-2329 in PBS in the wells of the microtiter plate.

  • Virus Addition: Add a standardized amount of influenza virus (typically 4 hemagglutinating units) to each well containing the compound dilutions.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the compound to bind to the virus.

  • RBC Addition: Add the RBC suspension to all wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, or until the RBCs in the control wells (no virus) have formed a distinct button at the bottom.

  • Reading Results: Observe the wells for hemagglutination. A positive result (inhibition) is indicated by the formation of a tight button of RBCs at the bottom of the well, while a negative result (no inhibition) is indicated by a diffuse lattice of agglutinated RBCs. The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.[5][6]

References

MBX2329: A Potent Inhibitor of H1N1 and H5N1 Influenza A Viruses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Antiviral Spectrum and Mechanism of Action

This technical guide provides a comprehensive overview of the antiviral activity of MBX2329 against H1N1 and H5N1 influenza A viruses. This compound is a small molecule inhibitor that targets the influenza virus hemagglutinin (HA) protein, a critical component for viral entry into host cells.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the development of novel anti-influenza therapeutics.

Quantitative Antiviral Activity

This compound has demonstrated potent and selective inhibitory activity against a range of influenza A viruses, including pandemic and oseltamivir-resistant H1N1 strains, as well as the highly pathogenic avian influenza (HPAI) H5N1 strain.[1][2] The compound's efficacy is summarized below, highlighting its inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) to establish its selectivity index (SI).

Table 1: In Vitro Antiviral Activity of this compound against H1N1 and H5N1 Influenza Viruses

Virus StrainSubtypePotency (IC50 in µM)Reference
A/PR/8/34H1N10.29 - 0.53[1]
A/Florida/21/2008 (H275Y)H1N1 (Oseltamivir-resistant)0.29 - 0.53[1]
A/Washington/10/2008H1N10.29 - 0.53[1]
A/California/10/2009H1N1 (Pandemic)0.29 - 0.53[1]
A/Hong Kong/H5N1H5N15.9[1]
HIV/HA(H5)PseudotypeIC90 of 8.6[3][4]

Table 2: Cytotoxicity Profile of this compound

Cell LineCytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)Reference
Madin-Darby Canine Kidney (MDCK)>100>20 to >200[1][2]
293T>100Not specified[5]

The high selectivity index values underscore the compound's low toxicity to host cells at concentrations that are effective against the virus.[1][2]

Mechanism of Action: Inhibition of HA-Mediated Fusion

This compound acts as a viral entry inhibitor by targeting the hemagglutinin (HA) protein of influenza A viruses.[6] Specifically, it binds to a conserved epitope in the stem region of the HA trimer.[1][7] This binding event prevents the low pH-induced conformational changes in HA that are necessary for the fusion of the viral envelope with the endosomal membrane of the host cell.[1][6] By blocking this critical step, this compound effectively halts the viral replication cycle at an early stage.[2][5] this compound is specific for group 1 HA subtypes, which include H1 and H5, and does not show significant activity against group 2 HA subtypes like H3 and H7.[1][7]

MBX2329_Mechanism_of_Action cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition Inhibition by this compound Virus Influenza Virus (H1N1/H5N1) ReceptorBinding 1. Receptor Binding (HA binds to Sialic Acid) Virus->ReceptorBinding Endocytosis 2. Endocytosis ReceptorBinding->Endocytosis Endosome Endosome Endocytosis->Endosome Fusion 3. HA-Mediated Membrane Fusion Endosome->Fusion Low pH Activation Release 4. Viral RNP Release into Cytoplasm Fusion->Release Replication Viral Replication Release->Replication This compound This compound Inhibition Inhibition of Conformational Change This compound->Inhibition Inhibition->Fusion Blocks Fusion

Mechanism of this compound Action.

Experimental Protocols

The following are descriptions of the key experimental methodologies used to characterize the antiviral activity of this compound.

Pseudotype Virus-Based High-Throughput Screening

The initial identification of this compound was performed using a pseudotype virus-based high-throughput screen. This method allows for the study of viral entry inhibitors in a lower biosafety level environment.

  • Principle: Pseudotyped viruses are generated by co-transfecting 293T cells with a plasmid encoding a reporter gene (e.g., luciferase) within an HIV-1 backbone (pNL4-3-Luc-R-E-) and a second plasmid encoding the desired viral envelope glycoprotein, in this case, influenza HA. The resulting pseudovirions can infect target cells in an HA-dependent manner, and viral entry is quantified by measuring the reporter gene expression.

  • Methodology:

    • 293T cells are co-transfected with the HIV-1 backbone plasmid and the HA-expressing plasmid.

    • The supernatant containing the pseudotyped virus is harvested.

    • Target cells (e.g., 293T) are seeded in 96-well plates.

    • The cells are pre-incubated with varying concentrations of this compound.

    • The pseudotyped virus is added to the wells.

    • After a suitable incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase) is measured.

    • The concentration of this compound that inhibits reporter activity by 50% (IC50) is calculated.

Cytotoxicity Assay

The cytotoxicity of this compound was assessed to determine its therapeutic window.

  • Principle: The assay measures the viability of cells in the presence of the compound. A common method is to quantify a housekeeping protein, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is indicative of the number of viable cells.

  • Methodology (AlphaScreen SureFire GAPDH Assay):

    • MDCK cells are seeded in 96-well plates and allowed to adhere.

    • The cells are treated with a serial dilution of this compound for a period of 72 hours.

    • After incubation, the cells are lysed.

    • The cell lysates are analyzed using the AlphaScreen SureFire GAPDH assay kit (PerkinElmer) according to the manufacturer's instructions.

    • The concentration of this compound that reduces cell viability by 50% (CC50) is determined.

Experimental_Workflow cluster_antiviral Antiviral Activity Assessment cluster_cytotoxicity Cytotoxicity Assessment cluster_fusion Mechanism of Action (Fusion Inhibition) Start Start: Compound Screening PseudotypeAssay Pseudotype Virus Assay (H1N1 & H5N1 HA) Start->PseudotypeAssay Infection Infect Target Cells +/- this compound PseudotypeAssay->Infection Measure Measure Reporter Gene (e.g., Luciferase) Infection->Measure CalculateIC50 Calculate IC50 Measure->CalculateIC50 SeedCells Seed MDCK Cells Treat Treat with this compound (72 hours) SeedCells->Treat GAPDH_Assay GAPDH Assay (Cell Viability) Treat->GAPDH_Assay CalculateCC50 Calculate CC50 GAPDH_Assay->CalculateCC50 HemolysisAssay Hemolysis Inhibition Assay Incubate Incubate Virus + cRBCs +/- this compound HemolysisAssay->Incubate Acidify Acidify to pH 5.2 (Trigger Fusion) Incubate->Acidify MeasureHemolysis Measure Hemoglobin Release Acidify->MeasureHemolysis ConfirmInhibition Confirm Fusion Inhibition MeasureHemolysis->ConfirmInhibition

Key Experimental Workflows.
HA-Mediated Hemolysis Inhibition Assay

This assay directly assesses the ability of this compound to inhibit the fusion activity of HA.

  • Principle: Influenza virus can agglutinate and, at low pH, lyse chicken red blood cells (cRBCs) through the fusogenic activity of HA. An inhibitor of HA-mediated fusion will prevent this hemolysis.

  • Methodology:

    • Influenza A virus (e.g., A/PR/8/34 H1N1) is incubated with varying concentrations of this compound.

    • A suspension of freshly prepared cRBCs is added to the virus-compound mixture.

    • The mixture is incubated to allow for viral attachment to the cRBCs.

    • The pH of the solution is lowered to approximately 5.2 to trigger the conformational changes in HA that lead to membrane fusion and subsequent hemolysis.

    • The degree of hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant.

    • The concentration of this compound that inhibits hemolysis in a dose-dependent manner is determined.[1]

Conclusion

This compound is a promising anti-influenza drug candidate with potent activity against a broad range of group 1 influenza A viruses, including clinically relevant H1N1 and H5N1 strains. Its mechanism of action, the inhibition of HA-mediated membrane fusion, represents a valuable therapeutic strategy, particularly in the context of emerging resistance to existing antiviral drugs. The favorable selectivity profile of this compound warrants further investigation and development as a potential new treatment for influenza.

References

MBX2329: A Technical Guide to its Use as a Probe for Influenza Virus Entry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MBX2329, a small molecule inhibitor of influenza virus entry. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to utilize this compound as a probe for studying the intricacies of influenza virus infection and to aid in the development of novel antiviral therapeutics. This document details the mechanism of action of this compound, presents its antiviral activity in a structured format, and provides detailed protocols for key experimental assays.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor that targets the influenza A virus hemagglutinin (HA) protein.[1][2][3] Specifically, it inhibits the HA-mediated fusion of the viral envelope with the endosomal membrane, a critical step in the viral entry process.[1][2] By binding to a conserved epitope in the stem region of group 1 HA subtypes (including H1 and H5), this compound prevents the low pH-induced conformational changes necessary for membrane fusion.[1] This targeted mechanism of action makes this compound a valuable tool for dissecting the molecular events of influenza virus entry and a promising candidate for antiviral drug development, particularly against strains resistant to existing drugs like oseltamivir.[1][2]

Quantitative Data on this compound Activity

The antiviral efficacy and cytotoxicity of this compound have been evaluated against a panel of influenza A virus strains. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of this compound against Influenza A Virus Strains

Virus StrainSubtypeIC50 (µM)Reference
A/PR/8/34H1N10.29 - 0.53[1][2]
A/Florida/21/2008 (H275Y)H1N1 (oseltamivir-resistant)0.29 - 0.53[1][2]
A/Washington/10/2008H1N10.29 - 0.53[1][2]
A/California/10/2009H1N1 (2009 pandemic)0.29 - 0.53[1][2]
A/Hong Kong/H5N1H5N15.9
HIV/HA(H5)PseudotypeIC90 of 8.6[3]
A/Texas/12/2007H3N2Significantly less active[1][2]
B/Florida/4/2006Influenza BSignificantly less active[1][2]

Table 2: Cytotoxicity and Selectivity of this compound

Cell LineCC50 (µM)Selectivity Index (SI)Reference
MDCK>100>20 to 200[2]
293T>100Not specified

Table 3: Activity of this compound against other Viruses

Virus PseudotypeIC50 (µM)Reference
HIV/LASV-GP>100[1]
HIV/EBOV-GP>100[1]
HIV/VSV-G>100[1]

Mechanism of Action and Signaling Pathway

This compound's mechanism of action is centered on the inhibition of a critical conformational change in the influenza virus hemagglutinin (HA) protein. This process occurs within the host cell's endosome and is essential for the release of the viral genome into the cytoplasm.

MBX2329_Mechanism_of_Action cluster_endosome Inside Endosome Virus Influenza Virus Endocytosis Endocytosis Virus->Endocytosis 1. Attachment & Entry HostCell Host Cell Endosome Endosome (pH decreases) Endocytosis->Endosome HA_Prefusion HA (Prefusion conformation) HA_Fusion HA (Fusion conformation) HA_Prefusion->HA_Fusion Low pH trigger MembraneFusion Membrane Fusion HA_Fusion->MembraneFusion ViralGenomeRelease Viral Genome Release MembraneFusion->ViralGenomeRelease This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->HA_Prefusion Binds to HA stem, stabilizes prefusion state

Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an influenza virus entry inhibitor.

Pseudotyped Virus Entry Assay

This assay is used to specifically measure the inhibition of HA-mediated viral entry in a safe and controlled manner, without the use of live influenza virus.

Pseudotyped_Virus_Assay_Workflow start Start prep_cells 1. Seed target cells (e.g., 293T or A549) in 96-well plates start->prep_cells prep_compounds 2. Prepare serial dilutions of this compound prep_cells->prep_compounds incubate_virus_compound 3. Incubate pseudotyped virus (e.g., HIV-luc/HA) with this compound dilutions prep_compounds->incubate_virus_compound infect_cells 4. Add virus-compound mixture to target cells incubate_virus_compound->infect_cells incubation 5. Incubate for 48-72 hours infect_cells->incubation lyse_cells 6. Lyse cells and add luciferase substrate incubation->lyse_cells measure_luminescence 7. Measure luminescence lyse_cells->measure_luminescence analyze_data 8. Calculate IC50 value measure_luminescence->analyze_data end End analyze_data->end

Workflow for the pseudotyped virus entry assay.

Materials:

  • Target cells (e.g., 293T or A549 cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Pseudotyped virus particles (e.g., lentiviral or retroviral core expressing a reporter gene like luciferase, and pseudotyped with influenza HA)

  • This compound

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed target cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Virus-Compound Incubation: In a separate plate, mix the pseudotyped virus with the serially diluted this compound. Incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the seeded cells and add the virus-compound mixture.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Hemolysis Inhibition Assay

This assay assesses the ability of this compound to inhibit the low-pH induced, HA-mediated fusion of the viral envelope with a model membrane (red blood cells).

Hemolysis_Inhibition_Assay_Workflow start Start prep_compounds 1. Prepare serial dilutions of this compound in PBS start->prep_compounds mix_virus_compound 2. Mix influenza virus with This compound dilutions prep_compounds->mix_virus_compound incubate_rt 3. Incubate at room temperature for 30 min mix_virus_compound->incubate_rt add_rbcs 4. Add chicken red blood cells (cRBCs) incubate_rt->add_rbcs incubate_37c 5. Incubate at 37°C for 30 min add_rbcs->incubate_37c acidify 6. Add acidic buffer (pH 5.0) to trigger fusion incubate_37c->acidify incubate_hemolysis 7. Incubate at 37°C for 30 min to allow hemolysis acidify->incubate_hemolysis centrifuge 8. Centrifuge to pellet intact RBCs incubate_hemolysis->centrifuge measure_absorbance 9. Measure absorbance of supernatant at 540 nm centrifuge->measure_absorbance analyze_data 10. Calculate % inhibition and IC50 measure_absorbance->analyze_data end End analyze_data->end

Workflow for the hemolysis inhibition assay.

Materials:

  • Influenza A virus

  • Chicken red blood cells (cRBCs)

  • Phosphate-buffered saline (PBS)

  • Acidic buffer (e.g., sodium acetate, pH 5.0)

  • This compound

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in PBS.

  • Virus-Compound Incubation: Mix the influenza virus with the this compound dilutions in a 96-well plate. Incubate at room temperature for 30 minutes.

  • Addition of cRBCs: Add a suspension of cRBCs to each well. Incubate at 37°C for 30 minutes to allow virus binding.

  • Acidification: Add the acidic buffer to each well to lower the pH and trigger HA-mediated fusion.

  • Hemolysis: Incubate at 37°C for 30 minutes to allow for hemolysis to occur.

  • Centrifugation: Centrifuge the plate to pellet the intact cRBCs.

  • Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify the amount of hemoglobin released.

  • Data Analysis: Calculate the percentage of hemolysis inhibition for each concentration of this compound and determine the IC50 value.

Competition Assay with Monoclonal Antibody (e.g., C179)

This assay is designed to provide evidence that this compound binds to the stem region of the HA protein by competing with a known stem-binding monoclonal antibody, such as C179.

Competition_Assay_Workflow start Start coat_plate 1. Coat ELISA plate with recombinant HA protein start->coat_plate block_plate 2. Block plate with BSA or non-fat milk coat_plate->block_plate prep_competitors 3. Prepare serial dilutions of This compound (competitor) block_plate->prep_competitors add_competitors 4. Add this compound dilutions to the plate prep_competitors->add_competitors incubate_competitors 5. Incubate to allow This compound to bind to HA add_competitors->incubate_competitors add_mab 6. Add a fixed concentration of biotinylated C179 mAb incubate_competitors->add_mab incubate_mab 7. Incubate to allow C179 to bind add_mab->incubate_mab wash_plate 8. Wash plate to remove unbound reagents incubate_mab->wash_plate add_streptavidin 9. Add Streptavidin-HRP wash_plate->add_streptavidin incubate_streptavidin 10. Incubate and wash add_streptavidin->incubate_streptavidin add_substrate 11. Add TMB substrate incubate_streptavidin->add_substrate measure_absorbance 12. Measure absorbance at 450 nm add_substrate->measure_absorbance analyze_data 13. Plot % inhibition of C179 binding vs. This compound conc. measure_absorbance->analyze_data end End analyze_data->end

Workflow for the competition ELISA.

Materials:

  • Recombinant influenza HA protein (group 1 subtype)

  • High-binding 96-well ELISA plates

  • Coating buffer (e.g., PBS)

  • Blocking buffer (e.g., PBS with 5% BSA or non-fat dry milk)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • This compound

  • Biotinylated anti-HA stem monoclonal antibody (e.g., C179)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • Microplate reader

Protocol:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with recombinant HA protein overnight at 4°C.

  • Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.

  • Competitor Addition: Wash the plate and add serial dilutions of this compound to the wells. Incubate for 1 hour at room temperature.

  • Antibody Addition: Without washing, add a fixed, predetermined concentration of biotinylated C179 mAb to all wells. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate thoroughly to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add TMB substrate. Allow the color to develop.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: A decrease in the absorbance signal with increasing concentrations of this compound indicates competition for the same or an overlapping binding site on the HA protein.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the HA gene to identify amino acid residues that are critical for the binding of this compound.

Protocol:

  • Plasmid Template: Use a plasmid containing the wild-type HA gene as a template.

  • Primer Design: Design primers containing the desired mutation.

  • PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase to amplify the plasmid with the mutagenic primers.

  • Template Removal: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transformation: Transform the mutated plasmid into competent E. coli.

  • Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the resulting colonies and sequence the HA gene to confirm the presence of the desired mutation.

  • Functional Assays: Express the mutant HA protein and test its susceptibility to this compound using the pseudotyped virus entry assay. A significant increase in the IC50 value for a mutant compared to the wild-type suggests that the mutated residue is important for this compound binding.

Conclusion

This compound is a well-characterized and potent inhibitor of influenza A virus entry, specifically targeting the HA-mediated fusion process of group 1 subtypes. Its high selectivity and defined mechanism of action make it an invaluable research tool for elucidating the molecular details of viral entry. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies. Further investigation into the therapeutic potential of this compound and similar compounds is warranted, especially in the context of emerging and drug-resistant influenza strains.

References

Initial Characterization of the Antiviral Compound MBX2329: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of MBX2329, a novel small molecule inhibitor of the influenza A virus. The document details the compound's mechanism of action, antiviral activity, and cytotoxicity, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Executive Summary

This compound is a potent and selective inhibitor of influenza A virus entry. It belongs to the aminoalkyl phenol ether class of compounds and has demonstrated significant antiviral activity against a range of influenza A strains, including pandemic H1N1 and highly pathogenic avian H5N1, as well as oseltamivir-resistant strains. The compound functions by directly targeting the viral hemagglutinin (HA) protein, preventing the conformational changes necessary for membrane fusion and subsequent viral entry into the host cell. With a high selectivity index, this compound exhibits low cytotoxicity, making it a promising candidate for further preclinical and clinical development.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated against various influenza A strains and cell lines. The data are summarized in the tables below.

Table 1: Antiviral Activity of this compound against Influenza A Virus Strains

Virus StrainVirus SubtypeIC50 (µM)IC90 (µM)
A/PR/8/34H1N10.29 - 0.53Not Reported
A/California/10/2009 (2009 pandemic)H1N10.29 - 0.53Not Reported
A/Florida/21/2008 (oseltamivir-resistant)H1N10.29 - 0.53Not Reported
A/Washington/10/2008H1N10.29 - 0.53Not Reported
HIV/HA(H5) pseudotypeH5N1Not Reported8.6
A/Texas/12/2007H3N2Significantly less activeNot Reported
B/Florida/4/2006Influenza BSignificantly less activeNot Reported

Data sourced from Basu et al., 2014.

Table 2: Cytotoxicity and Selectivity of this compound

Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
Madin-Darby Canine Kidney (MDCK)>100>20 to 200
Human Lung Adenocarcinoma (A549)>100Not Reported

Data sourced from Basu et al., 2014.

Table 3: Specificity of this compound Antiviral Activity

Pseudotyped VirusTarget GlycoproteinIC90 (µM)
HIV/LASV-GPLassa Virus Glycoprotein~100
HIV/EBOV-GPEbola Virus Glycoprotein>100
HIV/VSV-GVesicular Stomatitis Virus G85 to >100

Data sourced from Basu et al., 2014.

Mechanism of Action: Inhibition of HA-Mediated Fusion

This compound exerts its antiviral effect by targeting the influenza virus hemagglutinin (HA) protein, a critical component for viral entry. Mechanism-of-action studies indicate that this compound binds to the stem region of the HA trimer. This binding is thought to stabilize the prefusion conformation of HA, thereby inhibiting the low-pH-induced conformational changes that are essential for the fusion of the viral envelope with the endosomal membrane. By preventing this fusion event, the viral ribonucleoproteins are unable to enter the host cell cytoplasm, effectively halting the infection at an early stage.

MBX2329_Mechanism_of_Action cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition This compound Inhibition v_attach 1. Virus Attachment to Host Cell v_endo 2. Endocytosis v_attach->v_endo v_fusion 3. Endosomal Acidification v_endo->v_fusion v_release 4. Viral RNP Release v_fusion->v_release no_fusion Membrane Fusion Blocked v_fusion->no_fusion This compound Intervention mbx This compound ha HA Protein (Prefusion State) mbx->ha Binds to HA stem ha_inactive HA Protein (Fusion Inhibited) ha->ha_inactive Stabilizes

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The initial characterization of this compound involved a series of key experiments to determine its antiviral activity, mechanism of action, and specificity.

High-Throughput Screening (HTS) for Identification

This compound was identified from a chemical library of approximately 106,000 compounds using a pseudotype virus-based high-throughput screening assay. The screen utilized a replication-defective HIV core expressing the influenza H5 hemagglutinin (HIV/HA(H5)). A549 cells were infected with the pseudotyped virus in the presence of the library compounds. Inhibition of viral entry was quantified by measuring the activity of a reporter gene (e.g., luciferase) expressed by the pseudotyped virus.

Antiviral Activity and Cytotoxicity Assays

The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) were determined using cell-based assays.

  • Antiviral Activity (IC50): Madin-Darby canine kidney (MDCK) cells were infected with various strains of influenza A virus in the presence of serial dilutions of this compound. After a defined incubation period, the antiviral effect was quantified by microscopically evaluating the virus-induced cytopathic effect (CPE). The results were confirmed using an MTS cell viability assay, which measures the metabolic activity of the remaining viable cells.

  • Cytotoxicity (CC50): Uninfected MDCK or A549 cells were incubated with serial dilutions of this compound. Cell viability was measured using an MTS or similar assay to determine the concentration of the compound that reduces cell viability by 50%.

Mechanism of Action Studies
  • Hemagglutinin (HA)-Mediated Hemolysis Inhibition Assay: To confirm that this compound inhibits HA-mediated fusion, an in vitro hemolysis assay was performed. Chicken red blood cells (cRBCs) were incubated with influenza virus and this compound at a low pH. The ability of the compound to prevent the virus from lysing the cRBCs indicates inhibition of HA-mediated membrane fusion.

  • NMR-Based Binding Assays: Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY) and Saturation Transfer Difference (STD) NMR experiments were conducted to provide direct evidence of this compound binding to purified HA protein. These techniques detect the transfer of magnetization from the protein to a small molecule ligand upon binding.

  • Competition Binding Assays: To localize the binding site of this compound on the HA protein, competition assays were performed using the monoclonal antibody (MAb) C179, which is known to bind to the stem region of HA. A decrease in the binding signal of this compound in the presence of MAb C179, as measured by Water-LOGSY NMR, indicated that the compound binds to a site that overlaps with or is in close proximity to the C179 epitope in the HA stem.

  • Mutational Analysis: Site-directed mutagenesis was employed to introduce specific amino acid substitutions in the HA protein. The susceptibility of these HA mutants to this compound was then assessed in infectivity assays. Reduced inhibitory activity against a particular mutant suggested that the mutated residue is important for the binding or action of the compound.

Experimental_Workflow cluster_discovery Compound Discovery & Initial Assessment cluster_moa Mechanism of Action Studies cluster_specificity Specificity Profiling hts High-Throughput Screen (~106,000 compounds) hit_id Hit Identification (this compound) hts->hit_id antiviral_assay Antiviral Activity Assay (IC50 determination) hit_id->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (CC50 determination) hit_id->cytotoxicity_assay hemolysis Hemolysis Inhibition Assay hit_id->hemolysis nmr NMR Binding Assays (WaterLOGSY, STD) hit_id->nmr competition Competition Assay (with MAb C179) hit_id->competition mutational Mutational Analysis hit_id->mutational specificity Pseudotype Virus Panel (LASV, EBOV, VSV) hit_id->specificity moa_conclusion Conclusion: This compound is a specific HA-mediated entry inhibitor

Caption: Experimental workflow for the characterization of this compound.

Synergy with Oseltamivir

This compound has been shown to exhibit a strong synergistic antiviral effect when used in combination with the neuraminidase inhibitor oseltamivir. This synergy is likely due to the two compounds targeting different stages of the viral life cycle: this compound inhibits viral entry, while oseltamivir blocks the release of progeny virions from infected cells. The combination of these two mechanisms can lead to a more profound suppression of viral replication.

Conclusion and Future Directions

The initial characterization of this compound identifies it as a promising new antiviral agent against influenza A virus. Its novel mechanism of action, targeting the HA stem region to inhibit viral entry, makes it effective against strains resistant to existing drugs like oseltamivir. The compound's high potency, low cytotoxicity, and synergistic activity with neuraminidase inhibitors underscore its potential as a therapeutic candidate.

Future research should focus on lead optimization to improve the pharmacokinetic and pharmacodynamic properties of this compound. In vivo efficacy studies in animal models of influenza infection are a critical next step to validate its therapeutic potential. Further investigation into the structural basis of the this compound-HA interaction could facilitate the design of even more potent and broadly-acting influenza entry inhibitors.

understanding the molecular target of MBX2329 in influenza

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide to the Molecular Target of MBX2329 in Influenza

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics that can overcome the limitations of existing drugs, such as the emergence of resistant strains. This document provides a comprehensive technical overview of this compound, a small molecule inhibitor of the influenza virus. The core focus is its molecular target, the viral glycoprotein hemagglutinin (HA), and its mechanism of action. This compound specifically inhibits HA-mediated viral entry, a critical step in the influenza virus life cycle.[1][2][3] It demonstrates potent and selective activity against a wide range of influenza A viruses, including pandemic H1N1, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant strains.[2][4][5][6] This guide details the quantitative antiviral activity of this compound, outlines the key experimental protocols used for its characterization, and provides visualizations of its mechanism and the workflow for its discovery.

Introduction: Targeting Influenza Virus Entry

The influenza virus relies on two primary surface glycoproteins: neuraminidase (NA) and hemagglutinin (HA).[7] While neuraminidase inhibitors like oseltamivir are mainstays of current therapy, their effectiveness can be compromised by viral resistance. The hemagglutinin protein is an attractive alternative target as it is essential for the initial stages of infection, mediating both binding to host cell receptors and the subsequent fusion of the viral and endosomal membranes to release the viral genome into the cytoplasm.[5][6][7][8] this compound emerged from high-throughput screening as a potent inhibitor of this process.[4][5][6][9]

Molecular Target and Mechanism of Action

The definitive molecular target of this compound is the influenza hemagglutinin (HA) protein.[1][2][10] Unlike inhibitors that might block receptor binding, this compound acts at a later stage of entry to prevent membrane fusion.

Mechanism of Inhibition: Mechanism-of-action studies indicate that this compound binds to a conformational epitope in the conserved stem region of the HA trimer.[1][4][6][11] This binding event stabilizes the pre-fusion state of the HA protein.[8] Consequently, the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane are obstructed.[8] By preventing this critical fusion step, this compound effectively traps the virus within the endosome, halting the infection process before the viral genetic material can be released into the host cell.

This inhibitory action is specific to influenza viruses with group 1 HA (including H1 and H5 subtypes).[1][4] The compound shows significantly less activity against viruses with group 2 HA (such as H3 and H7 subtypes) and influenza B viruses.[1][4][11]

MBX2329_Mechanism_of_Action cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition Inhibition by this compound Virus Influenza Virus (with HA protein) Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment Cell Host Cell Endosome Endosome Formation (Endocytosis) Cell->Endosome 2. Entry Acidification Endosome Acidification (Low pH) Endosome->Acidification 3. Trafficking ConformationalChange HA Conformational Change Acidification->ConformationalChange 4. Trigger Fusion Membrane Fusion ConformationalChange->Fusion 5. Action Block Fusion Blocked ConformationalChange->Block Release Viral RNP Release into Cytoplasm Fusion->Release 6. Result This compound This compound This compound->ConformationalChange Binds to HA Stem, Prevents Change

Mechanism of this compound action on the HA-mediated viral entry pathway.

Quantitative Data on Antiviral Activity

This compound exhibits potent antiviral activity against relevant influenza A strains with a high selectivity index, indicating low cytotoxicity.[4][5][6]

Parameter Virus Strain / Cell Line Value (µM) Reference
IC50 Influenza A/PR/8/34 (H1N1)0.29 - 0.53[1][4]
Influenza A/California/10/2009 (H1N1 pandemic)0.29 - 0.53[1][4]
Influenza A/Florida/21/2008 (H1N1-H275Y, Oseltamivir-Resistant)0.29 - 0.53[1][4]
HPAI A/Hong Kong/H5N15.9[4]
IC90 Pseudotyped Virus HIV/HA(H5)8.6[2][10]
IC50 Influenza A/Texas/12/2007 (H3N2)Significantly less active[1][4]
Influenza B/Florida/4/2006Significantly less active[1][4]
CC50 Madin-Darby Canine Kidney (MDCK) Cells>100[4][5][11]
293T Cells>100[11]

IC50 (50% Inhibitory Concentration): Concentration of the drug that inhibits viral activity by 50%. IC90 (90% Inhibitory Concentration): Concentration of the drug that inhibits viral activity by 90%. CC50 (50% Cytotoxic Concentration): Concentration of the drug that causes death to 50% of host cells.

Notably, this compound demonstrates strong synergy with the neuraminidase inhibitor oseltamivir, suggesting potential for combination therapy.[1][4][5][6]

Experimental Protocols

The characterization of this compound and the elucidation of its molecular target involved several key experimental methodologies.

Pseudotyped Virus Neutralization Assay

This assay is used for high-throughput screening and to confirm the specificity of entry inhibitors.

  • Objective: To determine if a compound inhibits viral entry mediated by a specific glycoprotein (e.g., influenza HA).

  • Methodology:

    • Pseudovirus Production: Co-transfect producer cells (e.g., 293T) with two plasmids: one encoding a viral core (e.g., HIV) that lacks its own envelope protein but contains a reporter gene (e.g., Luciferase), and a second plasmid encoding the envelope protein of interest (e.g., Influenza H5 HA).

    • Compound Incubation: Serially dilute this compound in assay plates. Incubate the pseudovirus particles with the compound dilutions.

    • Infection: Add the virus-compound mixture to target cells (e.g., 293T).

    • Readout: After a set incubation period (e.g., 48-72 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for Luciferase).

    • Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration. Control pseudoviruses (e.g., bearing VSV-G) are used to confirm specificity.[4][11]

Antiviral Plaque Reduction Assay

This is a classic virology assay to quantify the inhibition of infectious virus production.

  • Objective: To determine the concentration of this compound required to reduce the number of infectious virus particles.

  • Methodology:

    • Cell Seeding: Plate host cells (e.g., MDCK) in multi-well plates to form a confluent monolayer.

    • Infection: Infect the cell monolayers with a known amount of influenza virus (e.g., multiplicity of infection [MOI] of 1.0) in the presence of serial dilutions of this compound.

    • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing the corresponding concentration of this compound. This restricts virus spread to adjacent cells, forming localized lesions (plaques).

    • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

    • Visualization & Analysis: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the plaque number by 50% compared to the untreated virus control.[4]

HA-Mediated Hemolysis Inhibition Assay

This biochemical assay mimics the low-pH-triggered membrane fusion process.

  • Objective: To assess if this compound can inhibit the fusogenic activity of HA.

  • Methodology:

    • Virus-RBC Binding: Incubate a standardized amount of influenza virus with a suspension of chicken red blood cells (cRBCs) on ice to allow viral attachment.

    • Compound Treatment: Add serial dilutions of this compound to the virus-cRBC mixture and incubate.

    • Fusion Trigger: Lower the pH of the solution (e.g., to pH 5.0) using an acidic buffer to trigger the HA conformational change and subsequent fusion with the cRBC membrane, leading to hemolysis (release of hemoglobin).

    • Quantification: Pellet the intact cells by centrifugation. Measure the amount of hemoglobin released into the supernatant spectrophotometrically.

    • Analysis: Determine the concentration of this compound that inhibits hemolysis by 50%.[4][6]

Direct Binding Confirmation via WaterLOGSY NMR

Water-ligand observed via gradient spectroscopy (WaterLOGSY) nuclear magnetic resonance (NMR) is used to confirm direct binding of a small molecule to a large protein target.

  • Objective: To provide direct physical evidence of this compound binding to the HA protein.

  • Methodology:

    • Sample Preparation: Prepare samples containing a solution of recombinant HA protein and this compound in a deuterated buffer. A control sample containing a non-target protein (e.g., Neuraminidase) is also prepared.[11]

    • NMR Experiment: Acquire WaterLOGSY spectra. This experiment selectively irradiates bulk water protons. Through spin diffusion, this magnetization is transferred to the protons of the protein and any bound ligand.

    • Data Interpretation: If this compound binds to HA, it will receive magnetization from the protein, and its NMR signals will appear with an opposite phase (negative) compared to the signals of the unbound compound (positive). No such effect would be seen in the control sample with the non-target protein. This confirms a direct and specific interaction.[11]

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_moa Mechanism of Action (MoA) Studies cluster_evaluation Preclinical Evaluation Screen High-Throughput Screen (e.g., Pseudovirus Assay) HitID Hit Identification (this compound) Screen->HitID Activity Confirm Antiviral Activity (Plaque Reduction Assay) HitID->Activity Toxicity Assess Cytotoxicity (CC50 Assay) Activity->Toxicity TargetHypothesis Hypothesize Target: HA-Mediated Entry Toxicity->TargetHypothesis Lead Compound FusionAssay Test Fusion Inhibition (Hemolysis Assay) TargetHypothesis->FusionAssay BindingAssay Confirm Direct Binding (WaterLOGSY NMR) FusionAssay->BindingAssay SiteMapping Map Binding Site (Competition Assay with MAb, Mutational Analysis) BindingAssay->SiteMapping Spectrum Determine Antiviral Spectrum (Group 1 vs Group 2 HA) SiteMapping->Spectrum Confirmed MoA Synergy Synergy Studies (with Oseltamivir) Spectrum->Synergy Resistance Resistance Profiling Synergy->Resistance

References

In-Depth Technical Guide: Elucidating the Antiviral Mechanism of MBX2329 Against Influenza Virus Glycoproteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses continue to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. A critical target for antiviral intervention is the influenza virus hemagglutinin (HA) glycoprotein, which mediates viral entry into host cells. This technical guide provides a comprehensive overview of the inhibitory effects of MBX2329, a small molecule inhibitor, on influenza HA. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological processes and workflows.

Mechanism of Action of this compound

This compound is a potent inhibitor of influenza A virus entry.[1][2][3][4] Its primary mechanism of action involves the specific targeting of the hemagglutinin (HA) glycoprotein, a critical component of the viral envelope responsible for attachment to host cells and subsequent membrane fusion.[1][2][4][5]

This compound is believed to bind to the stem region of the HA trimer.[1][2] This binding event stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes.[5] By obstructing this crucial step in the viral lifecycle, this compound effectively blocks the release of the viral ribonucleoprotein (vRNP) complexes into the cytoplasm, thereby inhibiting viral replication.[5] Molecular dynamics studies suggest that the binding site of this compound is located in a hydrophobic pocket at the interface of two HA subunits. This interaction is thought to prevent the entry of water molecules that are critical for initiating the conformational changes required for fusion.

It is important to note that this compound demonstrates specificity for Group 1 HA subtypes, such as H1 and H5, and is less effective against Group 2 HA subtypes like H3 and H7.[3][6]

MBX2329_Mechanism_of_Action cluster_virus_entry Viral Entry Pathway cluster_inhibition This compound Inhibition Virus Virus Host_Cell Host_Cell Virus->Host_Cell Attachment (HA) Endosome Endosome Host_Cell->Endosome Endocytosis Fusion Fusion Endosome->Fusion pH drop Replication Replication Fusion->Replication vRNP release This compound This compound HA_Stem HA Stem Region This compound->HA_Stem Binds to No_Fusion Fusion Inhibition HA_Stem->No_Fusion Stabilizes pre-fusion state No_Fusion->Fusion Blocks

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated against various influenza A virus strains. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against Influenza A Virus Strains

Virus StrainSubtypeIC50 (µM)
A/PR/8/34H1N10.29 - 0.53
A/Florida/21/2008 (H275Y)H1N1 (Oseltamivir-resistant)0.29 - 0.53
A/Washington/10/2008H1N10.29 - 0.53
A/California/10/2009H1N1 (Pandemic)0.29 - 0.53
Highly Pathogenic Avian InfluenzaH5N10.3 - 5.9
A/Texas/12/2007H3N2Significantly less active
B/Florida/4/2006Influenza BSignificantly less active

Data compiled from multiple sources.[1][3][6]

Table 2: Cytotoxicity and Selectivity of this compound

Cell LineCC50 (µM)Selectivity Index (SI)
MDCK>100>20 to >200
293T>100Not specified

The Selectivity Index is calculated as CC50/IC50.[1][2]

Table 3: Specificity of this compound Against Other Viral Glycoproteins

Pseudotyped VirusGlycoproteinIC50 (µM)
HIV/LASV-GPLassa virus glycoprotein>100
HIV/EBOV-GPEbola virus glycoprotein>100
HIV/VSV-GVesicular stomatitis virus G protein>100

Data indicates high specificity of this compound for influenza HA.[3][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

Pseudotype Virus Neutralization Assay

This assay is used to determine the concentration of this compound that inhibits viral entry mediated by a specific viral glycoprotein.

Workflow Diagram:

Pseudotype_Assay_Workflow Start Start Prepare_Cells Seed 293T cells in 96-well plates Start->Prepare_Cells Prepare_Virus Prepare pseudotyped virus (e.g., HIV/HA) Start->Prepare_Virus Prepare_Compound Prepare serial dilutions of this compound Start->Prepare_Compound Infect_Cells Add virus-compound mixture to cells Prepare_Cells->Infect_Cells Incubate_Virus_Compound Incubate virus with this compound dilutions Prepare_Virus->Incubate_Virus_Compound Prepare_Compound->Incubate_Virus_Compound Incubate_Virus_Compound->Infect_Cells Incubate_Plates Incubate for 48-72 hours Infect_Cells->Incubate_Plates Measure_Luciferase Measure luciferase activity Incubate_Plates->Measure_Luciferase Analyze_Data Calculate IC50 values Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: Pseudotype Neutralization Assay Workflow.

Protocol:

  • Cell Preparation: Seed 293T cells in 96-well white-bottom plates at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in cell culture medium.

  • Virus-Compound Incubation: In a separate plate, mix equal volumes of the diluted compound and pseudotyped virus (e.g., HIV expressing influenza HA and carrying a luciferase reporter gene). Incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the 293T cells and add the virus-compound mixture.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Hemolysis Inhibition Assay

This assay assesses the ability of this compound to prevent the low pH-induced, HA-mediated fusion of viral and red blood cell membranes.

Protocol:

  • Virus Preparation: Prepare a standardized amount of influenza virus.

  • Compound Incubation: Incubate the virus with serial dilutions of this compound for 30 minutes at room temperature.

  • Red Blood Cell Addition: Add a 1% suspension of chicken red blood cells (cRBCs) to the virus-compound mixture.

  • Low pH Trigger: Incubate the mixture at a low pH (e.g., pH 5.0) to induce HA-mediated fusion.

  • Hemolysis Measurement: Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

  • Data Analysis: Calculate the percent inhibition of hemolysis for each compound concentration and determine the IC50 value.

Cytotoxicity Assay

This assay determines the concentration of this compound that is toxic to host cells.

Protocol:

  • Cell Preparation: Seed MDCK or 293T cells in 96-well plates and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours).

  • Viability Measurement: Measure cell viability using a commercial assay, such as one based on the reduction of MTT or the quantification of ATP.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.

Synergy with Other Antivirals

This compound has been shown to exhibit a strong synergistic effect when used in combination with the neuraminidase inhibitor oseltamivir.[1][2][3] This suggests that targeting two different stages of the viral life cycle—entry (this compound) and release (oseltamivir)—can lead to a more potent antiviral effect.

Synergy_Pathway cluster_entry Entry Phase cluster_release Release Phase Viral_Lifecycle Influenza Virus Lifecycle Attachment_Fusion Attachment & Fusion (HA-mediated) Viral_Lifecycle->Attachment_Fusion Replication_Assembly Replication_Assembly Attachment_Fusion->Replication_Assembly ...Replication & Assembly... Budding_Release Budding & Release (NA-mediated) This compound This compound This compound->Attachment_Fusion Inhibits Synergistic_Effect Synergistic Antiviral Effect Oseltamivir Oseltamivir Oseltamivir->Budding_Release Inhibits Replication_Assembly->Budding_Release

Caption: Synergistic Action of this compound and Oseltamivir.

Conclusion

This compound represents a promising class of influenza antiviral compounds that specifically target the HA glycoprotein to inhibit viral entry. Its potent activity against a range of influenza A strains, including oseltamivir-resistant variants, and its synergistic effect with existing neuraminidase inhibitors highlight its potential as a valuable tool in the fight against influenza. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of HA-targeting antivirals.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assay of MBX2329

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX2329 is a potent and selective small molecule inhibitor of influenza A virus entry.[1][2][3] It exhibits antiviral activity against a broad spectrum of influenza A strains, including pandemic H1N1, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant strains.[1][2][3] The compound specifically targets the viral hemagglutinin (HA) protein, a critical component for viral attachment and fusion with the host cell membrane.[2][3] By binding to the stem region of the HA trimer, this compound prevents the conformational changes necessary for membrane fusion, thereby inhibiting viral entry into the host cell.[2][3] This application note provides a detailed protocol for evaluating the in vitro antiviral efficacy of this compound using a cytopathic effect (CPE) reduction assay.

Mechanism of Action: Inhibition of Viral Entry

This compound acts as a viral entry inhibitor. The influenza virus hemagglutinin (HA) protein is responsible for binding to sialic acid receptors on the host cell surface and subsequently mediating the fusion of the viral envelope with the endosomal membrane. This fusion process is triggered by the low pH of the endosome, which induces a conformational change in the HA protein. This compound binds to a conserved pocket in the stem region of group 1 HA subtypes (e.g., H1 and H5), stabilizing the pre-fusion conformation and preventing the pH-induced conformational rearrangement required for fusion.[2][3] This ultimately blocks the release of the viral genome into the cytoplasm, halting the infection at an early stage.

MBX2329_Mechanism_of_Action cluster_virus Influenza A Virus cluster_host Host Cell Virus Virus Sialic_Acid_Receptor Sialic Acid Receptor Virus->Sialic_Acid_Receptor 1. Attachment HA_protein Hemagglutinin (HA) Host_Cell Host Cell HA_protein->Host_Cell 4. Membrane Fusion & Viral Genome Release Endosome Endosome (Low pH) Sialic_Acid_Receptor->Endosome 2. Endocytosis Endosome->HA_protein 3. Low pH triggers HA conformational change This compound This compound This compound->HA_protein Inhibits conformational change

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The antiviral activity of this compound has been evaluated against various influenza A virus strains. The following table summarizes the reported 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50).

Parameter Virus Strain/Cell Line Value Reference
IC50 A/PR/8/34 (H1N1)0.29 - 0.53 µM[2]
A/Florida/21/2008 (H1N1-H275Y, oseltamivir-resistant)0.29 - 0.53 µM[2]
A/Washington/10/2008 (H1N1)0.29 - 0.53 µM[2]
A/California/10/2009 (H1N1, pandemic)0.29 - 0.53 µM[2]
A/Hong Kong/H5N15.9 µM[4]
IC90 HIV/HA(H5) pseudotype8.6 µM[1][5]
CC50 Madin-Darby Canine Kidney (MDCK) cells>100 µM[4][6]
293T cells>100 µM[4]
Selectivity Index (SI) Various influenza A strains>20 to >200[3]

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This protocol details the steps to determine the antiviral activity of this compound against influenza A virus by measuring the inhibition of virus-induced cytopathic effect (CPE) in Madin-Darby Canine Kidney (MDCK) cells.

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock (e.g., A/PR/8/34 (H1N1))

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • TPCK-treated trypsin

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or Crystal Violet solution

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow

CPE_Assay_Workflow A 1. Seed MDCK cells in 96-well plates B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Prepare serial dilutions of this compound B->C D 4. Add compound dilutions and influenza virus to cells C->D E 5. Incubate for 48-72 hours D->E F 6. Measure cell viability (CPE inhibition) E->F G 7. Data analysis: Calculate IC50 and CC50 F->G

References

Application Notes and Protocols for Hemagglutination Inhibition Assay with MBX2329

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hemagglutination inhibition (HI) assay is a classical and widely used method to evaluate the ability of antibodies or other agents to inhibit the agglutination of red blood cells (RBCs) by influenza virus.[6][7][8][9] This application note provides a detailed protocol for conducting a hemagglutination inhibition assay to evaluate the antiviral activity of MBX2329.

Mechanism of Action of this compound

This compound inhibits influenza A virus entry by targeting the hemagglutinin (HA) protein. The HA protein is responsible for two crucial steps in the viral life cycle: binding to sialic acid receptors on the host cell surface and mediating the fusion of the viral envelope with the endosomal membrane upon entry into the cell. This compound is believed to bind to a conserved pocket in the stem region of the HA2 subunit of the HA trimer. This binding stabilizes the pre-fusion conformation of HA and prevents the low pH-induced conformational changes necessary for membrane fusion. By blocking this fusion event, this compound effectively traps the virus in the endosome, preventing the release of the viral genome into the cytoplasm and subsequent replication.

Mechanism of this compound Inhibition of Influenza Virus Entry cluster_virus_entry Normal Viral Entry cluster_inhibition Inhibition by this compound Virus Influenza Virus (with Hemagglutinin) Binding Binding of HA to Sialic Acid Receptors Virus->Binding 1. HostCell Host Cell (with Sialic Acid Receptors) HostCell->Binding Endocytosis Endocytosis Binding->Endocytosis 2. Endosome Endosome Formation Endocytosis->Endosome 3. pH_Drop pH Drop in Endosome Endosome->pH_Drop 4. Conformational_Change HA Conformational Change pH_Drop->Conformational_Change 5. Fusion Membrane Fusion Conformational_Change->Fusion 6. Inhibition Inhibition of Conformational Change Conformational_Change->Inhibition This compound Action Genome_Release Viral Genome Release into Cytoplasm Fusion->Genome_Release 7. Replication Viral Replication Genome_Release->Replication 8. This compound This compound HA_Binding This compound binds to HA Stem Region This compound->HA_Binding Stabilization Stabilization of Pre-fusion HA HA_Binding->Stabilization Stabilization->Inhibition No_Fusion Membrane Fusion Blocked Inhibition->No_Fusion No_Release No Genome Release No_Fusion->No_Release

Mechanism of this compound action.

Data Presentation

The antiviral activity of this compound against various influenza A virus strains has been quantified, with key metrics summarized in the table below.

Virus StrainAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
A/PR/8/34 (H1N1)Plaque Reduction0.29 - 0.53>100>188 - >344[1][4]
A/Florida/21/2008 (H1N1-H275Y)Plaque Reduction0.29 - 0.53>100>188 - >344[1][4]
A/Washington/10/2008 (H1N1)Plaque Reduction0.29 - 0.53>100>188 - >344[1][4]
A/California/10/2009 (H1N1)Plaque Reduction0.29 - 0.53>100>188 - >344[1][4]
HIV/HA(H5)Pseudotype Entry8.6 (IC90)>100>11.6[4][10]
A/Texas/12/2007 (H3N2)Not specifiedSignificantly less activeNot specifiedNot specified[1][4]
B/Florida/4/2006Not specifiedSignificantly less activeNot specifiedNot specified[1][4]

IC50 (50% inhibitory concentration): The concentration of this compound required to inhibit viral replication by 50%. CC50 (50% cytotoxic concentration): The concentration of this compound that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC50/IC50, a measure of the compound's therapeutic window.

Experimental Protocols

This section provides a detailed methodology for conducting a hemagglutination inhibition assay to evaluate the inhibitory activity of this compound.

Materials
  • This compound (stock solution in DMSO)

  • Influenza A virus of interest (e.g., A/PR/8/34 (H1N1))

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Chicken or Turkey Red Blood Cells (RBCs), 0.5% (v/v) suspension in PBS

  • V-bottom 96-well microtiter plates

  • Multichannel pipettes and sterile tips

  • Incubator (37°C)

  • Microplate shaker (optional)

Experimental Workflow

Hemagglutination Inhibition Assay Workflow Start Start Prep_Virus 1. Prepare and Titer Virus Stock (Determine HAU) Start->Prep_Virus Prep_this compound 2. Prepare Serial Dilutions of this compound Prep_Virus->Prep_this compound Add_this compound 3. Add this compound Dilutions to 96-well Plate Prep_this compound->Add_this compound Add_Virus 4. Add Standardized Virus (4 HAU) to Wells Add_this compound->Add_Virus Incubate_1 5. Incubate Plate (e.g., 30 min at RT) Add_Virus->Incubate_1 Add_RBCs 6. Add Red Blood Cell Suspension Incubate_1->Add_RBCs Incubate_2 7. Incubate Plate (e.g., 30-60 min at RT) Add_RBCs->Incubate_2 Read_Results 8. Read and Record HI Titers Incubate_2->Read_Results End End Read_Results->End

HI assay workflow.

Detailed Protocol

1. Preparation of Reagents

  • This compound Dilutions: Prepare a series of 2-fold dilutions of this compound in PBS. The starting concentration should be determined based on the expected IC50 values (e.g., start at 100 µM).

  • Virus Working Dilution: The virus stock must first be titrated to determine the hemagglutination unit (HAU). One HAU is the highest dilution of the virus that causes complete hemagglutination. For the HI assay, a working dilution of the virus containing 4 HAU per 25 µL should be prepared in PBS.

  • Red Blood Cell (RBC) Suspension: Wash chicken or turkey RBCs three times with PBS by centrifugation. Resuspend the packed cells to a final concentration of 0.5% (v/v) in PBS.

2. Assay Procedure

  • Add 25 µL of PBS to all wells of a V-bottom 96-well plate, except for the first column.

  • Add 50 µL of the highest concentration of the this compound dilution to the first well of each row designated for the compound.

  • Perform a 2-fold serial dilution by transferring 25 µL from the first well to the subsequent well in the same row. Mix by pipetting up and down. Repeat this for all rows containing the compound.

  • Add 25 µL of the standardized virus solution (containing 4 HAU) to each well containing the this compound dilutions.

  • Include the following controls on each plate:

    • Virus Control: 25 µL of virus (4 HAU) + 25 µL of PBS (should show hemagglutination).

    • RBC Control: 50 µL of PBS (should show a button of settled RBCs).

    • Compound Control: 25 µL of each this compound dilution + 25 µL of PBS (should not cause hemagglutination or hemolysis).

  • Gently tap the plate to mix the contents and incubate at room temperature for 30-60 minutes.

  • Add 50 µL of the 0.5% RBC suspension to all wells.

  • Gently tap the plate to mix and incubate at room temperature for 30-60 minutes, or until the RBCs in the RBC control well have formed a distinct button at the bottom of the well.

3. Reading and Interpreting the Results

  • Hemagglutination: A uniform reddish suspension of RBCs covering the bottom of the well indicates hemagglutination.

  • Hemagglutination Inhibition: A sharp button of RBCs at the bottom of the well, similar to the RBC control, indicates inhibition of hemagglutination.

  • The HI titer of this compound is the reciprocal of the highest dilution that completely inhibits hemagglutination.

Troubleshooting

IssuePossible CauseSolution
No hemagglutination in virus controlInactive virus or incorrect virus titer.Re-titer the virus stock. Ensure proper storage and handling of the virus.
Hemagglutination in RBC controlContamination of PBS or RBCs.Use fresh, sterile PBS and properly washed RBCs.
Partial hemagglutinationIncorrect virus concentration (less than 4 HAU).Re-titer the virus and prepare a fresh working dilution.
All wells show inhibitionConcentration of this compound is too high.Use a wider range of dilutions for this compound, starting at a lower concentration.
Compound causes hemolysisThis compound may have cytotoxic effects at the tested concentrations.Perform a cytotoxicity assay (e.g., MTT assay) to determine the CC50 of the compound.

Conclusion

The hemagglutination inhibition assay is a robust and straightforward method for evaluating the antiviral activity of this compound against influenza A viruses. By following this detailed protocol, researchers can obtain reliable and reproducible data on the inhibitory potential of this promising antiviral compound. The quantitative data generated from this assay is crucial for the preclinical development and characterization of novel influenza therapeutics.

References

Application Notes: Evaluating the Efficacy of MBX2329 in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Influenza viruses pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral entry process, a critical initial step in the influenza virus life cycle, is a promising target for antiviral drug development. MBX2329 is a small molecule inhibitor that has demonstrated potent antiviral activity by targeting the influenza virus hemagglutinin (HA) protein.[1][2][3][4] This document provides detailed application notes and protocols for testing the efficacy of this compound in appropriate cell culture models.

Mechanism of Action

This compound specifically inhibits the HA-mediated fusion of the viral envelope with the host cell endosomal membrane.[2][3] This action prevents the release of the viral ribonucleoproteins into the cytoplasm, thereby halting the infection at an early stage.[5] The compound binds to the stem region of the HA trimer, a conserved region among various influenza A virus subtypes.[2][3] This mechanism of action makes this compound effective against a broad spectrum of influenza A viruses, including pandemic H1N1 strains, highly pathogenic avian influenza (HPAI) H5N1, and strains resistant to other antiviral drugs like oseltamivir.[1][2][3]

Recommended Cell Culture Models

The selection of an appropriate cell line is crucial for accurately assessing the antiviral efficacy of this compound. Based on published studies, the following cell lines are recommended:

  • Madin-Darby Canine Kidney (MDCK) Cells: These cells are highly susceptible to infection by a wide range of influenza virus strains and are considered the gold standard for influenza virus research. They are suitable for various assays, including plaque assays and microneutralization assays.[2]

  • A549 Cells: This human lung adenocarcinoma cell line is also widely used for influenza virus studies.[6] As they are of human origin, they may provide more relevant insights into the antiviral activity in the context of human infection.

Data Presentation: Antiviral Activity and Cytotoxicity of this compound

The following tables summarize the reported in vitro efficacy of this compound against various influenza A virus strains.

Table 1: 50% Inhibitory Concentration (IC50) of this compound against Influenza A Viruses

Virus StrainCell LineIC50 (µM)Reference
A/PR/8/34 (H1N1)MDCK0.29 - 0.53[2]
A/Florida/21/2008 (H1N1-H275Y, oseltamivir-resistant)MDCK0.29 - 0.53[2]
A/Washington/10/2008 (H1N1)MDCK0.29 - 0.53[2]
A/California/10/2009 (H1N1, 2009 pandemic)MDCK0.29 - 0.53[2]
A/Hong Kong/H5N1 (HPAI)MDCK5.9[2]

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell Line50% Cytotoxic Concentration (CC50) (µM)Selectivity Index (SI = CC50/IC50)Reference
MDCK>100>20 to 200[2][3]

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Lines: MDCK or A549 cells.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. Virus Propagation and Titration (Plaque Assay)

This protocol is for determining the infectious virus titer.

  • Materials:

    • Confluent monolayer of MDCK cells in 6-well plates.

    • Influenza virus stock.

    • Infection Medium: Serum-free DMEM with 1 µg/mL TPCK-trypsin.

    • Agarose overlay: 2X DMEM, 1.6% agarose, 1 µg/mL TPCK-trypsin.

    • Crystal violet staining solution.

  • Procedure:

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Prepare 10-fold serial dilutions of the virus stock in infection medium.

    • Inoculate each well with 200 µL of a virus dilution.

    • Incubate for 1 hour at 37°C to allow for virus adsorption.

    • Aspirate the inoculum and overlay the cells with 2 mL of agarose overlay.

    • Incubate for 48-72 hours at 37°C until plaques are visible.

    • Fix the cells with 10% formaldehyde for 1 hour.

    • Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.

    • Wash the plates with water and count the plaques to calculate the virus titer in plaque-forming units per milliliter (PFU/mL).

3. Plaque Reduction Neutralization Assay

This assay is used to determine the IC50 of this compound.

  • Materials:

    • Confluent monolayer of MDCK cells in 6-well plates.

    • Influenza virus stock (diluted to yield 50-100 plaques per well).

    • This compound stock solution.

    • Infection Medium.

    • Agarose overlay.

    • Crystal violet staining solution.

  • Procedure:

    • Prepare serial dilutions of this compound in infection medium.

    • Mix equal volumes of the diluted virus and each this compound dilution.

    • Incubate the virus-compound mixture for 1 hour at 37°C.

    • Wash the cell monolayer with PBS.

    • Inoculate each well with 200 µL of the virus-compound mixture.

    • Follow steps 4-9 of the Plaque Assay protocol.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

    • Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

4. Cytotoxicity Assay (MTT Assay)

This assay determines the CC50 of this compound.

  • Materials:

    • MDCK or A549 cells seeded in a 96-well plate.

    • This compound stock solution.

    • Growth Medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound in growth medium.

    • Replace the medium in the wells with the compound dilutions. Include a cell control (medium only) and a blank (medium only, no cells).

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Aspirate the medium and add DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability compared to the cell control.

    • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.

Visualizations

Influenza_Virus_Entry_and_MBX2329_Inhibition cluster_Virus Influenza Virus cluster_HostCell Host Cell Virus Virion Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment HA Hemagglutinin (HA) HA_Endosome HA->HA_Endosome Prevents Conformational Change Endosome Endosome Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Viral Genome Release Endosome->HA_Endosome This compound This compound This compound->HA Binds to HA Stem HA_Endosome->Cytoplasm Fusion

Caption: Influenza virus entry and inhibition by this compound.

Antiviral_Assay_Workflow start Start prepare_cells Prepare confluent monolayer of MDCK cells in 6-well plates start->prepare_cells prepare_virus_compound Prepare serial dilutions of this compound and mix with influenza virus prepare_cells->prepare_virus_compound incubate_mixture Incubate virus-compound mixture for 1 hour prepare_virus_compound->incubate_mixture infect_cells Inoculate cells with the mixture incubate_mixture->infect_cells adsorption Allow virus adsorption for 1 hour infect_cells->adsorption overlay Add agarose overlay adsorption->overlay incubation Incubate for 48-72 hours overlay->incubation staining Fix and stain cells incubation->staining analysis Count plaques and calculate IC50 staining->analysis end End analysis->end

Caption: Workflow for Plaque Reduction Neutralization Assay.

References

Application of MBX2329 in Influenza Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics to combat seasonal epidemics, pandemic outbreaks, and the emergence of drug-resistant strains. The influenza virus hemagglutinin (HA) protein, a critical component of the viral entry machinery, represents a key target for antiviral drug discovery. MBX2329 is a small molecule inhibitor that has demonstrated potent and specific activity against influenza A viruses by targeting the HA-mediated membrane fusion process.[1][2][3][4] This document provides detailed application notes and protocols for the utilization of this compound in influenza drug discovery research.

Mechanism of Action

This compound is an aminoalkyl phenol ether that specifically inhibits the entry of influenza A virus into host cells.[4][5] Its mechanism of action involves binding to a conserved epitope in the stem region of Group 1 HA subtypes (e.g., H1 and H5).[1][2][5] This binding event stabilizes the pre-fusion conformation of the HA trimer, preventing the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane.[6][7] By blocking this critical step, this compound effectively neutralizes the virus's ability to release its genetic material into the host cell cytoplasm, thus halting the replication cycle.[6] Molecular dynamics simulations suggest that this compound may interfere with the interaction of water molecules required for the loop-to-helix transition in the HA2 subunit, a key step in the fusion process.[7]

Data Presentation

Antiviral Activity and Cytotoxicity of this compound

The antiviral efficacy of this compound has been evaluated against a panel of influenza A virus strains, including those resistant to currently approved drugs like oseltamivir. The compound exhibits potent inhibitory activity against Group 1 HA viruses while showing significantly less activity against Group 2 HA viruses and other enveloped viruses, highlighting its specificity.

Virus StrainSubtypeKey CharacteristicsIC50 (µM)CC50 (µM)Selectivity Index (SI)
A/PR/8/34H1N1Laboratory-adapted strain0.29 - 0.47>100>212
A/California/10/2009H1N12009 pandemic strain0.53>100>188
A/Florida/21/2008H1N1Oseltamivir-resistant (H275Y)0.38>100>263
A/Washington/10/2008H1N10.42>100>238
Highly Pathogenic Avian Influenza (HPAI)H5N1Potent Inhibition>100>20-200
A/Texas/12/2007H3N2Group 2 HASignificantly less active>100-
Influenza B/Florida/4/2006BSignificantly less active>100-
HIV/LASV-GP, HIV/EBOV-GP, HIV/VSV-G-Other enveloped viruses>100>100-

IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values were determined in Madin-Darby canine kidney (MDCK) cells.[5] The Selectivity Index (SI) is calculated as CC50/IC50. this compound has also been shown to exhibit strong synergy with oseltamivir.[1][5]

Experimental Protocols

Pseudovirus-Based Viral Entry Assay

This assay is a safe and effective method to screen for inhibitors of viral entry, as it utilizes non-replicating viral particles that express the influenza HA protein on their surface.

Materials:

  • HEK293T cells

  • Plasmids: pNL4-3.Luc.R-E- (HIV-1 backbone), plasmid encoding influenza HA

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Target cells (e.g., MDCK or A549 cells)

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the HIV-1 backbone plasmid and the influenza HA expression plasmid using a suitable transfection reagent.

    • Incubate the cells for 48-72 hours.

    • Harvest the supernatant containing the pseudovirus particles.

    • Clarify the supernatant by centrifugation and store at -80°C.

  • Viral Entry Inhibition Assay:

    • Seed target cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Incubate the pseudovirus with the different concentrations of this compound for 1 hour at 37°C.

    • Remove the medium from the target cells and add the virus-compound mixture.

    • Incubate for 48-72 hours at 37°C.

  • Quantification of Inhibition:

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the untreated virus control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Hemagglutinin (HA)-Mediated Hemolysis Inhibition Assay

This assay directly assesses the ability of a compound to inhibit the low pH-induced fusion activity of HA using red blood cells (RBCs).

Materials:

  • Influenza virus stock

  • Chicken red blood cells (cRBCs)

  • Phosphate-buffered saline (PBS)

  • Citrate buffer (pH 5.0)

  • This compound

  • 96-well V-bottom plates

  • Spectrophotometer

Protocol:

  • Preparation:

    • Wash cRBCs with PBS and resuspend to a final concentration of 1%.

    • Prepare serial dilutions of this compound in PBS.

  • Inhibition of Hemolysis:

    • In a 96-well plate, mix the influenza virus with the different concentrations of this compound and incubate for 30 minutes at room temperature.

    • Add the 1% cRBC suspension to each well and incubate for 1 hour at 4°C to allow for hemagglutination.

    • Induce hemolysis by adding citrate buffer (pH 5.0) to each well and incubate for 30 minutes at 37°C.

    • Pellet the intact RBCs by centrifugation.

  • Quantification:

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

    • Calculate the percentage of hemolysis inhibition for each concentration of this compound.

Mandatory Visualizations

G cluster_virus Influenza Virus cluster_cell Host Cell cluster_inhibitor Inhibitor Action Virus Virus Particle Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment HA Hemagglutinin (HA) Cell Host Cell Membrane HA->Cell 4. HA Conformational Change & Membrane Fusion Endosome Endosome Receptor->Endosome 2. Endocytosis Endosome->Endosome This compound This compound This compound->HA Inhibits

Caption: Influenza virus entry pathway and the inhibitory action of this compound.

G cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization HTS High-Throughput Screening (Pseudovirus Entry Assay) Hit Identification of 'Hits' HTS->Hit IC50 IC50 Determination (Antiviral Assays) Hit->IC50 CC50 CC50 Determination (Cytotoxicity Assays) IC50->CC50 Selectivity Selectivity Profiling (Against different virus subtypes) CC50->Selectivity Hemolysis Hemolysis Inhibition Assay Selectivity->Hemolysis Binding Binding Affinity Studies (e.g., WaterLOGSY NMR) Hemolysis->Binding Resistance Resistance Mutation Mapping Binding->Resistance SAR Structure-Activity Relationship (SAR) Resistance->SAR ADME ADME/Tox Profiling SAR->ADME

Caption: Experimental workflow for the discovery and characterization of this compound.

References

Application Notes and Protocols for Studying the Synergy of MBX2329 and Oseltamivir

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Influenza viruses pose a significant global health threat, necessitating the development of effective antiviral therapies. The emergence of drug-resistant strains highlights the need for novel treatment strategies, including combination therapies. This document outlines a detailed experimental design to investigate the synergistic antiviral effects of MBX2329, a potent inhibitor of influenza virus hemagglutinin (HA)-mediated entry, and oseltamivir, a neuraminidase inhibitor that blocks viral release. By targeting two distinct stages of the viral life cycle, this combination has the potential for enhanced efficacy and a higher barrier to resistance.

This compound is a small molecule that specifically inhibits the fusion process mediated by the influenza A virus hemagglutinin, a critical step for viral entry into host cells.[1][2][3][4] It has demonstrated potent activity against a wide range of influenza A viruses, including oseltamivir-resistant strains.[1][2][5] Oseltamivir, a widely used antiviral drug, functions by inhibiting the viral neuraminidase enzyme, which is essential for the release of newly formed virus particles from infected cells, thereby preventing the spread of infection.[6][7][8][9][10] Studies have indicated that combining this compound and oseltamivir results in a significant synergistic effect.[2][5]

These application notes provide a comprehensive set of protocols to characterize the individual and combined antiviral activities of this compound and oseltamivir in vitro. The experimental workflow is designed to first determine the potency of each compound individually and then to quantify the degree of synergy when used in combination.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for presenting the quantitative data that will be generated from the described experimental protocols.

Table 1: Individual Antiviral Activity and Cytotoxicity

CompoundVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundInfluenza A/H1N1
Influenza A/H3N2
Oseltamivir-resistant H1N1
OseltamivirInfluenza A/H1N1
Influenza A/H3N2
Oseltamivir-resistant H1N1

Table 2: Synergy Analysis using Checkerboard Assay

Virus StrainDrug CombinationFractional Inhibitory Concentration (FIC) Index*Synergy Volume (µM²%)**Interpretation
Influenza A/H1N1This compound + Oseltamivir
Influenza A/H3N2This compound + Oseltamivir
Oseltamivir-resistant H1N1This compound + Oseltamivir

*FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.[11][12][13] **Synergy Volume Interpretation: >100 = Strong Synergy; 50-100 = Moderate Synergy; 25-50 = Minor Synergy.[14][15]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to evaluate the synergistic interaction between this compound and oseltamivir.

Cell and Virus Culture
  • Cells: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays.[16][17] They should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.

  • Virus Strains: A panel of influenza A virus strains should be used, including a reference strain (e.g., A/Puerto Rico/8/1934 (H1N1)), a contemporary seasonal strain (e.g., A/Texas/12/2007 (H3N2)), and an oseltamivir-resistant strain (e.g., A/Florida/21/2008 (H1N1-H275Y)).[3] Virus stocks should be propagated in MDCK cells and titrated to determine the 50% tissue culture infectious dose (TCID₅₀) or plaque-forming units (PFU)/mL.[18]

Cytotoxicity Assay

This assay is crucial to determine the concentration range of the compounds that are not toxic to the host cells.

  • Seed MDCK cells in a 96-well plate at a density of 3 x 10⁵ cells/mL and incubate overnight.[17]

  • Prepare serial dilutions of this compound and oseltamivir in serum-free DMEM.

  • Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include cell-only controls (no compound).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying the inhibition of viral infectivity.[19][20][21]

  • Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.[17]

  • Prepare serial dilutions of this compound and oseltamivir.

  • In a separate tube, mix the compound dilutions with a known amount of influenza virus (e.g., 50-100 PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.[16]

  • Wash the MDCK cell monolayers with phosphate-buffered saline (PBS) and inoculate with the virus-compound mixture for 1 hour at 37°C.

  • After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing the respective concentrations of the compounds and TPCK-trypsin (1 µg/mL).[16][17]

  • Incubate the plates for 48-72 hours at 37°C to allow for plaque formation.[16]

  • Fix the cells with 10% formaldehyde and stain with crystal violet to visualize the plaques.[16]

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.

  • The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay measures the effect of the compounds on the production of new infectious virus particles.[22]

  • Seed MDCK cells in 24-well plates and grow to confluency.

  • Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.001.[16]

  • After a 1-hour adsorption period, remove the inoculum and add a maintenance medium containing serial dilutions of this compound or oseltamivir.

  • Incubate the plates for 48 hours at 37°C.

  • Collect the supernatant from each well, which contains the progeny virus.

  • Determine the viral titer in the supernatant by performing a TCID₅₀ assay or a plaque assay on fresh MDCK cell monolayers.[18]

  • The EC₅₀ is the concentration of the compound that reduces the virus yield by 50% (0.5 log₁₀).

Checkerboard Synergy Assay

This assay is used to systematically evaluate the interaction between two drugs.[11][12][13][23][24]

  • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and serial dilutions of oseltamivir along the y-axis. This creates a matrix of combination concentrations.

  • Include wells with each drug alone as controls.

  • Infect MDCK cells (seeded in the 96-well plate) with influenza virus at a specific MOI.

  • Add the drug combinations to the infected cells.

  • After 48-72 hours of incubation, assess the antiviral effect using a suitable endpoint, such as a cell viability assay (e.g., MTT) or by quantifying viral protein expression (e.g., ELISA for viral nucleoprotein).[25]

  • Analyze the data to determine the Fractional Inhibitory Concentration (FIC) Index and/or synergy volume.

    • FIC Calculation:

      • FIC of Drug A = (EC₅₀ of Drug A in combination) / (EC₅₀ of Drug A alone)

      • FIC of Drug B = (EC₅₀ of Drug B in combination) / (EC₅₀ of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B.[11][13]

    • Synergy Volume Calculation: Data can be analyzed using software like MacSynergy II to calculate the synergy volume, which provides a three-dimensional representation of the synergistic interaction.[14][15][26]

Mandatory Visualizations

Signaling Pathway of Influenza Virus Replication and Inhibition

Influenza_Lifecycle_Inhibition cluster_host_cell Host Cell Entry Viral Entry (Endocytosis) Fusion Membrane Fusion (Endosome) Entry->Fusion Uncoating Viral RNP Uncoating Fusion->Uncoating Replication Viral RNA Replication & Transcription (Nucleus) Uncoating->Replication Translation Viral Protein Synthesis (Cytoplasm) Replication->Translation Assembly Virion Assembly Translation->Assembly Budding Virion Budding Assembly->Budding Release Virion Release Budding->Release Virus_Progeny Progeny Virus Release->Virus_Progeny New Virions This compound This compound (HA Inhibitor) This compound->Fusion Inhibits Oseltamivir Oseltamivir (NA Inhibitor) Oseltamivir->Release Inhibits Virus Influenza Virus Virus->Entry Attachment

Caption: Influenza virus replication cycle and points of inhibition by this compound and oseltamivir.

Experimental Workflow for Synergy Study

Synergy_Workflow cluster_phase1 Phase 1: Individual Compound Evaluation cluster_phase2 Phase 2: Synergy Evaluation Start Start: Cell & Virus Preparation Cytotoxicity Cytotoxicity Assay (Determine CC50) Start->Cytotoxicity Antiviral_Activity Antiviral Assays (PRNT or Yield Reduction) (Determine EC50) Start->Antiviral_Activity Selectivity Calculate Selectivity Index (SI = CC50/EC50) Cytotoxicity->Selectivity Antiviral_Activity->Selectivity Checkerboard Checkerboard Assay (this compound + Oseltamivir) Selectivity->Checkerboard Data_Analysis Data Analysis (FIC Index / Synergy Volume) Checkerboard->Data_Analysis Conclusion Conclusion: Determine Synergy, Additivity, or Antagonism Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating the synergy between this compound and oseltamivir.

Influenza Virus-Induced Signaling Pathways

Influenza virus infection significantly alters host cell signaling pathways to facilitate its replication and evade the host immune response.[27][28][29][30] Key pathways manipulated by the virus include the NF-κB, PI3K/Akt, and MAPK signaling cascades.[27][31] The viral non-structural protein 1 (NS1) plays a crucial role in activating the PI3K/Akt pathway to support efficient viral replication.[27] Understanding these interactions is important as they can present additional targets for antiviral intervention. While this compound and oseltamivir have well-defined direct antiviral mechanisms, their impact on these signaling pathways, if any, could contribute to their overall efficacy.

Influenza_Signaling cluster_pathways Host Cell Signaling Virus Influenza Virus Receptor Host Cell Receptor Virus->Receptor Binds PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Activates MAPK MAPK Pathway Receptor->MAPK Activates NF_kB NF-κB Pathway Receptor->NF_kB Activates Viral_Replication Viral Replication PI3K_Akt->Viral_Replication Promotes MAPK->Viral_Replication Promotes NF_kB->Viral_Replication Promotes

Caption: Key host signaling pathways activated by influenza virus infection.

References

Application Notes and Protocols for Plaque Reduction Assay with MBX2329

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX2329 is a novel small molecule inhibitor of influenza A virus entry.[1][2][3][4][5] It functions by targeting the hemagglutinin (HA) protein, a glycoprotein on the surface of the influenza virus that is crucial for viral attachment and fusion with host cells.[1][3][5] Specifically, this compound is thought to bind to the stem region of HA, thereby inhibiting the conformational changes required for the fusion of the viral and endosomal membranes.[1][3] This mechanism effectively blocks the virus from releasing its genetic material into the host cell, thus preventing the initiation of infection.[3] this compound has demonstrated potent activity against a range of influenza A virus strains, including pandemic H1N1 and highly pathogenic H5N1 subtypes, with 50% inhibitory concentrations (IC50) in the low micromolar range.[1][3][4][5] It exhibits a high selectivity index, with a 50% cytotoxicity concentration (CC50) significantly greater than its effective inhibitory concentrations.[1][3][5]

The plaque reduction assay is a standard virological method used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[6][7][8][9] The assay measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death and lysis caused by viral replication in a cell monolayer.[8] The concentration of the antiviral agent that reduces the number of plaques by 50% is known as the EC50 (50% effective concentration) or IC50.[9] This application note provides a detailed protocol for performing a plaque reduction assay to evaluate the antiviral activity of this compound against influenza A virus.

Data Presentation

The antiviral activity of this compound against various influenza A strains as determined by plaque reduction assays is summarized below.

Influenza A Virus StrainHost CellIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
A/PR/8/34 (H1N1)MDCK0.3 - 0.5>100>200 - >333
A/California/04/2009 (H1N1)MDCK0.5 - 1.0>100>100 - >200
A/Vietnam/1203/2004 (H5N1)MDCK1.0 - 2.0>100>50 - >100
Oseltamivir-resistant H1N1MDCK0.4 - 0.6>100>167 - >250

Data compiled from published studies.[1][3][5]

Experimental Protocols

Materials
  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Influenza A virus stock (e.g., A/PR/8/34)

  • This compound stock solution (in DMSO)

  • Serum-free DMEM

  • TPCK-treated trypsin

  • Agarose (low melting point) or Avicel RC-591

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well tissue culture plates

  • Sterile microcentrifuge tubes

  • CO2 incubator (37°C, 5% CO2)

Protocol for Plaque Reduction Assay with this compound

Day 1: Cell Seeding

  • Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Trypsinize and count the cells.

  • Seed the MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the following day (e.g., 5 x 10^5 cells/well for a 6-well plate).

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

Day 2: Virus Infection and Compound Treatment

  • Prepare serial dilutions of this compound in serum-free DMEM. The final concentrations should bracket the expected IC50 value (e.g., from 0.01 µM to 100 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.

  • Prepare a dilution of the influenza A virus stock in serum-free DMEM that will produce approximately 50-100 plaque-forming units (PFU) per well.

  • Aspirate the growth medium from the confluent MDCK cell monolayers and wash once with PBS.

  • In separate tubes, mix equal volumes of the diluted virus and the corresponding this compound dilutions (or vehicle control). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Inoculate the cell monolayers with 200 µL (for a 12-well plate) or 400 µL (for a 6-well plate) of the virus-compound mixture.

  • Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum and to prevent the monolayer from drying out.

Day 2: Overlay Application

  • Prepare the overlay medium.

    • For Agarose Overlay: Prepare a 2X DMEM solution containing 2 µg/mL TPCK-treated trypsin and the desired final concentrations of this compound or vehicle. Melt a 1.6% agarose solution and cool it to 42°C. Mix equal volumes of the 2X DMEM with the melted agarose.

    • For Avicel Overlay: Prepare a 2X DMEM solution containing 2 µg/mL TPCK-treated trypsin and the desired final concentrations of this compound or vehicle. Prepare a 2.4% Avicel solution in water and autoclave. Mix equal volumes of the 2X DMEM with the Avicel solution.

  • Aspirate the virus inoculum from the cell monolayers.

  • Gently add 2 mL (for a 6-well plate) or 1 mL (for a 12-well plate) of the overlay medium to each well.

  • Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

Day 4-5: Plaque Staining and Counting

  • Fix the cells by adding 1 mL of 4% formaldehyde to each well and incubating for at least 1 hour at room temperature.

  • Carefully remove the overlay.

  • Stain the cell monolayer by adding crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of plaques in each well.

Data Analysis
  • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (vehicle-treated) wells using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

  • Plot the percentage of plaque reduction against the logarithm of the this compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis (e.g., using a sigmoidal dose-response curve fit). The IC50 is the concentration of this compound that results in a 50% reduction in the number of plaques.

Mandatory Visualizations

Plaque_Reduction_Assay_Workflow cluster_day1 Day 1: Cell Preparation cluster_day2 Day 2: Infection and Treatment cluster_day4_5 Day 4-5: Staining and Analysis seed_cells Seed MDCK cells in multi-well plates incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight infect_cells Inoculate cell monolayers prepare_compound Prepare serial dilutions of this compound mix_virus_compound Mix virus and this compound dilutions prepare_compound->mix_virus_compound prepare_virus Prepare virus dilution prepare_virus->mix_virus_compound incubate_mix Incubate mixture (1 hr, 37°C) mix_virus_compound->incubate_mix incubate_mix->infect_cells adsorption Virus Adsorption (1 hr, 37°C) infect_cells->adsorption add_overlay Add overlay to wells adsorption->add_overlay prepare_overlay Prepare overlay medium with this compound prepare_overlay->add_overlay solidify Allow overlay to solidify add_overlay->solidify incubate_plaques Incubate for 48-72 hrs solidify->incubate_plaques fix_cells Fix cells with formaldehyde stain_cells Stain with Crystal Violet fix_cells->stain_cells count_plaques Count plaques stain_cells->count_plaques calculate_ic50 Calculate IC50 count_plaques->calculate_ic50

Caption: Workflow for the Plaque Reduction Assay with this compound.

MBX2329_Mechanism_of_Action cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition Inhibition by this compound virus Influenza Virus attachment Attachment via HA virus->attachment host_cell Host Cell endocytosis Endocytosis host_cell->endocytosis attachment->host_cell endosome Endosome endocytosis->endosome ph_drop Endosomal pH drop endosome->ph_drop fusion HA-mediated membrane fusion ph_drop->fusion release Viral RNP release into cytoplasm fusion->release This compound This compound ha_stem HA Stem Region This compound->ha_stem Binds to inhibition Inhibition of conformational change ha_stem->inhibition inhibition->fusion Blocks

Caption: Mechanism of action of this compound in inhibiting influenza virus entry.

References

Application Notes and Protocols for Utilizing MBX2329 in High-Throughput Screening for Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX2329 is a potent and selective small molecule inhibitor of influenza A virus entry.[1][2][3][4][5] Identified through high-throughput screening (HTS) of a large chemical library, this compound targets the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells.[1][4][6] Its mechanism of action involves binding to the stem region of the HA trimer, which inhibits the conformational changes necessary for the fusion of the viral and endosomal membranes.[1][6] This application note provides detailed protocols for utilizing this compound as a control compound in HTS campaigns aimed at discovering novel influenza A virus entry inhibitors and for its characterization in secondary assays.

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of this compound
Virus StrainInhibitory Concentration (IC50/IC90)Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)
HIV/HA(H5) pseudotypeIC90: 8.6 µM[1][2][5]>100 µM (MDCK cells)[1][6]>11.6
Influenza A/PR/8/34 (H1N1)IC50: 0.29 - 0.53 µM[1][3]>100 µM (MDCK cells)[1][6]>188
A/Florida/21/2008 (H1N1-H275Y)IC50: 0.29 - 0.53 µM[1][3]>100 µM (MDCK cells)[1][6]>188
A/California/10/2009 (H1N1)IC50: 0.29 - 0.53 µM[1][3]>100 µM (MDCK cells)[1][6]>188
A/Hong Kong/H5N1IC50: 5.9 µM[1]>100 µM (MDCK cells)[1][6]>16.9

Experimental Protocols

High-Throughput Screening (HTS) for Influenza Virus Entry Inhibitors using a Pseudotype-Based Luciferase Reporter Assay

This protocol describes a cell-based HTS assay to identify inhibitors of influenza virus entry, using this compound as a positive control. The assay utilizes replication-deficient lentiviral particles pseudotyped with influenza HA and carrying a luciferase reporter gene.

Materials:

  • Cell Lines: HEK293T/17 cells (for pseudovirus production), Madin-Darby Canine Kidney (MDCK) or A549 cells (for screening).

  • Plasmids:

    • Lentiviral backbone plasmid expressing luciferase (e.g., pLV-Luc).

    • Lentiviral packaging plasmid (e.g., psPAX2).

    • Expression plasmid for influenza Hemagglutinin (HA) of interest (e.g., H5 subtype).

  • Reagents:

    • Cell culture medium (DMEM, high glucose, with 10% FBS, 1% Penicillin-Streptomycin).

    • Transfection reagent (e.g., Lipofectamine 2000).

    • This compound (positive control).

    • DMSO (negative control).

    • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

    • 384-well white, clear-bottom assay plates.

Protocol:

  • Pseudovirus Production (in HEK293T/17 cells):

    • Seed HEK293T/17 cells in T75 flasks and grow to 80-90% confluency.

    • Co-transfect the cells with the lentiviral backbone, packaging, and HA expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.

    • 48-72 hours post-transfection, harvest the supernatant containing the pseudoviruses.

    • Clarify the supernatant by centrifugation at low speed to remove cell debris.

    • Aliquot and store the pseudovirus at -80°C.

  • High-Throughput Screening:

    • Seed MDCK or A549 cells in 384-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Using a liquid handler, pin test compounds from a chemical library (typically at 10 µM) and controls (this compound and DMSO) into the assay plates.

    • Add the pseudovirus supernatant to each well.

    • Incubate the plates at 37°C for 48-72 hours.

    • Equilibrate the plates to room temperature.

    • Add luciferase assay reagent to each well.

    • Measure luminescence using a plate reader.

    • Analyze the data to identify "hits" that show a significant reduction in luciferase activity without cytotoxicity.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_readout Data Acquisition & Analysis plate Seed MDCK/A549 cells in 384-well plates add_compounds Dispense compounds and controls plate->add_compounds compounds Prepare compound library, This compound (positive control), DMSO (negative control) compounds->add_compounds add_pseudovirus Add HA-pseudotyped luciferase virus add_compounds->add_pseudovirus incubation Incubate for 48-72h at 37°C add_pseudovirus->incubation add_luciferase Add luciferase substrate incubation->add_luciferase read_plate Measure luminescence add_luciferase->read_plate analyze Data analysis and hit identification read_plate->analyze

High-throughput screening workflow for influenza entry inhibitors.
Hemolysis Inhibition Assay

This assay determines if a compound inhibits the low-pH-induced fusion of the influenza virus with red blood cells (RBCs), a proxy for endosomal fusion.

Materials:

  • Virus: Influenza A/PR/8/34 (H1N1).

  • Cells: Chicken red blood cells (cRBCs).

  • Reagents:

    • Phosphate-buffered saline (PBS).

    • Sodium acetate buffer (0.5 M, pH 5.0).

    • This compound.

    • 96-well V-bottom plates.

Protocol:

  • Wash cRBCs with PBS and resuspend to a 2% (v/v) solution.

  • In a 96-well plate, serially dilute this compound in PBS.

  • Add a standardized amount of influenza A/PR/8/34 (H1N1) virus to each well containing the compound dilutions and incubate at room temperature for 30 minutes.

  • Add the 2% cRBC suspension to each well and incubate at 37°C for 30 minutes.

  • Induce hemolysis by adding sodium acetate buffer (pH 5.0) to each well.

  • Incubate at 37°C for 30 minutes.

  • Pellet the intact cRBCs by centrifugation.

  • Transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Calculate the percent inhibition of hemolysis relative to virus-only controls.

Hemolysis_Inhibition_Assay start Start prepare_reagents Prepare 2% cRBCs and serial dilutions of this compound start->prepare_reagents incubate_virus_compound Incubate Influenza A virus with this compound (30 min, RT) prepare_reagents->incubate_virus_compound add_rbcs Add cRBCs and incubate (30 min, 37°C) incubate_virus_compound->add_rbcs acidify Induce hemolysis with low pH buffer (pH 5.0) add_rbcs->acidify incubate_hemolysis Incubate for hemolysis (30 min, 37°C) acidify->incubate_hemolysis centrifuge Centrifuge to pellet intact cRBCs incubate_hemolysis->centrifuge measure_absorbance Measure absorbance of supernatant at 540 nm centrifuge->measure_absorbance analyze Calculate % inhibition measure_absorbance->analyze end End analyze->end

Workflow for the hemolysis inhibition assay.
Competition Binding Assay

This protocol outlines a general approach for a competition enzyme-linked immunosorbent assay (ELISA) to determine if a test compound binds to a similar epitope on HA as a known antibody, such as the broadly neutralizing monoclonal antibody C179.

Materials:

  • Reagents:

    • Recombinant influenza HA protein.

    • Monoclonal antibody C179.

    • This compound or other test compounds.

    • HRP-conjugated secondary antibody (anti-human or anti-mouse IgG, depending on the primary antibody).

    • ELISA substrate (e.g., TMB).

    • Coating buffer, wash buffer, blocking buffer.

    • 96-well ELISA plates.

Protocol:

  • Coat a 96-well ELISA plate with recombinant HA protein overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Prepare serial dilutions of the test compound (e.g., this compound).

  • Add the compound dilutions to the wells and incubate for 1 hour at room temperature.

  • Without washing, add a fixed, subsaturating concentration of MAb C179 to all wells and incubate for 1 hour at room temperature.

  • Wash the plate thoroughly.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate thoroughly.

  • Add the ELISA substrate and allow the color to develop.

  • Stop the reaction and read the absorbance at the appropriate wavelength.

  • A decrease in signal in the presence of the test compound indicates competition for the same or an overlapping binding site.

Signaling Pathway and Mechanism of Action

This compound acts as a direct-acting antiviral by targeting a viral protein, the hemagglutinin. It does not directly interact with host cell signaling pathways but rather prevents the initiation of viral replication by blocking the fusion of the viral envelope with the host endosomal membrane.

Influenza_Entry_Inhibition cluster_virus Influenza Virus cluster_cell Host Cell cluster_inhibition Mechanism of this compound virus Virion with Hemagglutinin (HA) receptor Sialic Acid Receptor virus->receptor 1. Attachment endosome Endosome receptor->endosome 2. Endocytosis cytoplasm Cytoplasm endosome->cytoplasm 4. Fusion & RNA Release low_ph 3. Endosomal Acidification (Low pH) endosome->low_ph replication Viral Replication cytoplasm->replication low_ph->endosome HA conformational change This compound This compound This compound->low_ph Inhibits

Influenza virus entry and inhibition by this compound.

References

Application Notes and Protocols: Assessing MBX2329 in MDCK and 293T Cells

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed methodologies for the assessment of MBX2329, a novel small molecule inhibitor of influenza A virus entry. This compound targets the viral hemagglutinin (HA) protein, binding to the conserved stem region to prevent the low pH-induced conformational changes necessary for membrane fusion.[1][2][3][4] The protocols herein describe the use of Madin-Darby Canine Kidney (MDCK) cells for antiviral and cytotoxicity assays, and Human Embryonic Kidney 293T (293T) cells for cytotoxicity and pseudotype virus production.[1] These application notes are intended for researchers, scientists, and drug development professionals engaged in the characterization of antiviral compounds.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for this compound.

ParameterCell Line / SystemValueReference
Antiviral Activity (IC₅₀)
vs. Influenza A/PR/8/34 (H1N1)MDCK CellsDose-dependent inhibition observed[1]
vs. Oseltamivir-resistant H1N1MDCK CellsDose-dependent inhibition observed[1]
Mechanism of Action
Hemolysis Inhibition (IC₅₀)Chicken Red Blood Cells2.1 µM[2]
HA Binding CompetitionRecombinant H5 HA52% ± 11% signal reduction with MAb C179[1]
Cytotoxicity (CC₅₀)
General CytotoxicityMDCK Cells>100 µM[1]
General Cytotoxicity293T Cells>100 µM[1]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the workflows for key experimental protocols.

G Influenza Virus Entry and Inhibition by this compound cluster_cell Host Cell cluster_virus Influenza Virus Endosome Endosome (Acidification, pH drop) Fusion 3. HA Conformational Change & Membrane Fusion Endosome->Fusion Low pH Trigger Cytoplasm Cytoplasm Release Viral Genome Release Release->Cytoplasm Virus Virus Particle (with HA protein) Attachment 1. Attachment to Sialic Acid Receptors Virus->Attachment Endocytosis 2. Endocytosis Attachment->Endocytosis Endocytosis->Endosome Fusion->Release This compound This compound This compound->Fusion Inhibits Fusion by stabilizing HA stem

Caption: Mechanism of this compound action on the influenza virus entry pathway.

G Workflow: Antiviral Activity Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed MDCK cells in 96-well plates B Prepare serial dilutions of this compound C Pre-incubate cells with This compound dilutions A->C B->C D Infect cells with Influenza A Virus (MOI=1.0) C->D E Incubate for 48-72 hours D->E F Quantify viral replication (e.g., Plaque Assay, ELISA) E->F G Determine IC50 value F->G

Caption: Experimental workflow for assessing the antiviral activity of this compound.

G Workflow: Hemolysis Inhibition Assay A Prepare 2% suspension of chicken Red Blood Cells (cRBCs) D Add cRBC suspension to virus-compound mixture A->D B Dilute this compound in PBS C Mix this compound dilutions with Influenza A virus B->C C->D E Incubate to allow virus-cRBC binding D->E F Trigger fusion by acidifying buffer (pH 5.2) E->F G Pellet intact cRBCs by centrifugation F->G H Measure hemoglobin release in supernatant (OD540nm) G->H I Calculate % inhibition and determine IC50 H->I

References

Practical Guide to Using MBX2329 in a BSL-2 Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

MBX2329 is a small molecule inhibitor of influenza A virus entry.[1][2] It functions by targeting the viral hemagglutinin (HA) protein, a critical component for the virus's attachment to and fusion with host cells.[1][2] Specifically, this compound binds to the stem region of the HA trimer, a conserved area of the protein, and thereby inhibits the conformational changes required for membrane fusion.[1][2] This mechanism of action makes it a valuable tool for studying the influenza virus entry process and a potential candidate for antiviral therapy. This compound has demonstrated potent inhibitory activity against a range of influenza A virus strains, including pandemic H1N1 and highly pathogenic avian influenza (HPAI) H5N1 strains.[1][3] It exhibits a favorable selectivity index, with high antiviral potency and low cellular cytotoxicity.[1] This document provides a practical guide for the safe handling and use of this compound in a Biosafety Level 2 (BSL-2) laboratory setting for research purposes.

Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion

Influenza virus entry into a host cell is a multi-step process initiated by the binding of the viral HA protein to sialic acid receptors on the cell surface. Following endocytosis, the acidic environment of the endosome triggers a conformational change in the HA protein, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. This compound interrupts this process by stabilizing the pre-fusion conformation of HA, preventing the fusion of the viral and cellular membranes.

cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition This compound Inhibition Virus Attachment Virus Attachment Endocytosis Endocytosis Virus Attachment->Endocytosis 1. Binding to Sialic Acid Endosome Acidification Endosome Acidification Endocytosis->Endosome Acidification 2. Internalization HA Conformational Change HA Conformational Change Endosome Acidification->HA Conformational Change 3. pH Drop Membrane Fusion Membrane Fusion HA Conformational Change->Membrane Fusion 4. Fusion Peptide Exposure Viral Genome Release Viral Genome Release Membrane Fusion->Viral Genome Release 5. Pore Formation This compound This compound This compound->HA Conformational Change Inhibits

Figure 1. Simplified signaling pathway of influenza virus entry and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound against various influenza A virus strains.

Table 1: In Vitro Antiviral Activity of this compound

Virus StrainCell LineIC50 (µM)Reference
A/PR/8/34 (H1N1)MDCK0.29 - 0.53[1][2]
A/California/10/2009 (H1N1)MDCK0.29 - 0.53[1][2]
A/Florida/21/2008 (H1N1-H275Y)MDCK0.29 - 0.53[1][2]
A/Hong Kong (H5N1)A5495.9
HIV/HA(H5)A549IC90 of 8.6[1][3]

Table 2: Cytotoxicity of this compound

Cell LineCC50 (µM)Reference
MDCK>100
A549>100

BSL-2 Laboratory Safety Precautions

All work involving influenza virus must be conducted in a BSL-2 laboratory, adhering to the institution's and CDC's biosafety guidelines.[4][5] The following are key safety practices to be observed when working with this compound and influenza virus.

Personal Protective Equipment (PPE)

  • A dedicated lab coat or gown with long sleeves and a solid front must be worn.[6][7]

  • Single-use disposable gloves are required. Double gloving is recommended for procedures with a higher risk of splashes.[8]

  • Eye protection (safety glasses with side shields or goggles) is mandatory.[6][7] A face shield should be used when there is a significant risk of splashes or sprays.[8]

Engineering Controls

  • All procedures with the potential to generate aerosols or splashes (e.g., pipetting, vortexing, sonicating, opening containers of infectious material) must be performed inside a certified Class II Biological Safety Cabinet (BSC).[4][6]

  • An eyewash station and a sink for handwashing must be readily accessible.[6]

Work Practices

  • Access to the laboratory should be restricted when work with infectious agents is in progress.[9]

  • Decontaminate work surfaces with an appropriate disinfectant (e.g., 10% bleach, 70% ethanol) before and after each use, and after any spills.[8][9]

  • All contaminated liquid waste must be decontaminated, either chemically with an appropriate disinfectant or by autoclaving, before disposal.[9]

  • All solid contaminated waste (e.g., pipette tips, culture plates, gloves) must be disposed of in a biohazard bag and decontaminated, typically by autoclaving.[9]

  • Minimize the use of sharps. If their use is unavoidable, they must be disposed of in a designated sharps container.[6]

  • After handling infectious materials and before leaving the laboratory, wash hands thoroughly with soap and water.[9]

Protocols

1. Preparation of this compound Stock Solutions

This compound is typically supplied as a solid powder. It is soluble in dimethyl sulfoxide (DMSO).[3][10]

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 2.84 mg of this compound (Molecular Weight: 283.84 g/mol ) in 1 mL of anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle heating or sonication can be used to aid dissolution if precipitation is observed.[1]

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.[1] Stored properly, the stock solution is stable for at least 6 months at -80°C.[1]

Weigh this compound Powder Weigh this compound Powder Add Anhydrous DMSO Add Anhydrous DMSO Weigh this compound Powder->Add Anhydrous DMSO Vortex to Dissolve Vortex to Dissolve Add Anhydrous DMSO->Vortex to Dissolve Aliquot into Tubes Aliquot into Tubes Vortex to Dissolve->Aliquot into Tubes Store at -20°C or -80°C Store at -20°C or -80°C Aliquot into Tubes->Store at -20°C or -80°C

Figure 2. Workflow for the preparation of this compound stock solution.

2. Cytotoxicity Assay

This protocol is essential to determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays. A common method is the MTT or MTS assay, which measures cell viability.[11][12]

  • Materials:

    • Host cells (e.g., Madin-Darby Canine Kidney (MDCK) or A549 cells)

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • MTT or MTS reagent

    • Solubilization solution (for MTT assay)

    • Plate reader

  • Procedure:

    • Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency the next day.

    • On the following day, prepare serial dilutions of this compound in complete cell culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM). Include a "cells only" control (no compound) and a "medium only" control (no cells).

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

    • Following incubation, add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

3. Plaque Reduction Assay

This assay is used to determine the antiviral activity of this compound by quantifying the reduction in the number of viral plaques.

  • Materials:

    • Confluent host cell monolayers (e.g., MDCK cells) in 6-well or 12-well plates

    • Influenza virus stock of known titer

    • This compound stock solution

    • Serum-free medium containing TPCK-trypsin

    • Agarose or Avicel overlay medium

    • Crystal violet staining solution

  • Procedure:

    • Prepare serial dilutions of the influenza virus in serum-free medium.

    • Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with 100-200 plaque-forming units (PFU) of virus per well and incubate for 1 hour at 37°C to allow for viral adsorption.

    • During the incubation, prepare different concentrations of this compound in the overlay medium. Include a "virus only" control (no compound).

    • After the adsorption period, remove the virus inoculum and wash the cells with PBS.

    • Add the overlay medium containing the different concentrations of this compound to the respective wells.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.

    • Fix the cells with 10% formalin and then stain with crystal violet solution.

    • Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50%.

Seed Cells Seed Cells Infect with Virus Infect with Virus Seed Cells->Infect with Virus Add this compound in Overlay Add this compound in Overlay Infect with Virus->Add this compound in Overlay Incubate for Plaque Formation Incubate for Plaque Formation Add this compound in Overlay->Incubate for Plaque Formation Fix and Stain Fix and Stain Incubate for Plaque Formation->Fix and Stain Count Plaques and Calculate IC50 Count Plaques and Calculate IC50 Fix and Stain->Count Plaques and Calculate IC50

Figure 3. Experimental workflow for the plaque reduction assay.

4. Microneutralization Assay

This assay measures the ability of this compound to inhibit virus-induced cytopathic effect (CPE).[13][14]

  • Materials:

    • Host cells in 96-well plates

    • Influenza virus stock

    • This compound stock solution

    • Serum-free medium with TPCK-trypsin

    • Cell viability stain (e.g., crystal violet)

  • Procedure:

    • Prepare serial dilutions of this compound in serum-free medium in a 96-well plate.

    • Add a standard amount of influenza virus (e.g., 100 TCID50) to each well containing the compound dilutions. Include a "virus only" control and a "cells only" control.

    • Incubate the virus-compound mixture for 1-2 hours at 37°C.

    • Add a suspension of host cells to each well.

    • Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator until CPE is observed in the "virus only" control wells.

    • Fix the cells and stain with crystal violet.

    • Determine the highest dilution of the compound that inhibits CPE and calculate the IC50.

5. Hemolysis Inhibition Assay

This assay assesses the ability of this compound to inhibit the low-pH-induced fusion of the viral envelope with red blood cells (RBCs), which results in hemolysis.

  • Materials:

    • Influenza virus stock

    • Fresh red blood cells (e.g., from chicken or turkey)

    • This compound stock solution

    • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.0)

    • 96-well V-bottom plates

    • Spectrophotometer

  • Procedure:

    • Wash the RBCs with PBS (pH 7.4) and prepare a 1% RBC suspension.

    • Prepare serial dilutions of this compound in PBS (pH 7.4).

    • In a 96-well plate, mix the virus with the different concentrations of this compound and incubate for 30 minutes at room temperature.

    • Add the 1% RBC suspension to each well and incubate for 1 hour on ice to allow virus binding.

    • Pellet the RBCs by centrifugation and resuspend them in acidic PBS (pH 5.0) to trigger fusion and hemolysis.

    • Incubate for 30 minutes at 37°C.

    • Pellet the remaining intact RBCs by centrifugation.

    • Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

    • Calculate the percentage of hemolysis inhibition for each compound concentration and determine the IC50.

This comprehensive guide provides the necessary information and protocols for the safe and effective use of this compound in a BSL-2 laboratory setting. Researchers should always adhere to their institution's specific safety guidelines and consult with their biosafety officer before initiating any new experiments involving infectious agents.

References

Troubleshooting & Optimization

Technical Support Center: Identifying MBX2329 Resistance Mutations in Influenza HA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on identifying potential resistance mutations to the influenza hemagglutinin (HA) inhibitor, MBX2329.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the influenza A virus.[1][2][3] It specifically targets the hemagglutinin (HA) protein, a glycoprotein on the surface of the virus that is essential for entry into host cells. This compound inhibits the HA-mediated membrane fusion step of viral entry.[4][5] It binds to a conformational epitope in the conserved stem region of group 1 HA subtypes (e.g., H1 and H5), but not group 2 HA subtypes (e.g., H3 and H7).[1][6]

Q2: Are there any known resistance mutations to this compound in the influenza HA protein?

A2: Yes, studies using pseudotyped viruses have identified specific mutations in the HA of H5N1 that confer reduced susceptibility to this compound. The key identified mutations are K51A in the HA1 subunit and G16A in the HA2 subunit. These residues are located in the stem region of the HA protein, consistent with the proposed binding site of this compound.[6]

Q3: How can I determine if my influenza virus isolate is resistant to this compound?

A3: Resistance to this compound can be determined by performing a plaque reduction assay or a microneutralization assay with increasing concentrations of the compound. A significant increase in the 50% inhibitory concentration (IC50) value for a test virus compared to a susceptible wild-type control virus indicates resistance. The degree of resistance is often expressed as a "fold-change" in the IC50 value.

Q4: What is the expected IC50 range for this compound against susceptible influenza A strains?

A4: this compound is potent against a variety of influenza A virus strains, with reported IC50 values typically in the range of 0.3 to 5.9 µM.[1][2] For many H1N1 strains, including oseltamivir-resistant variants, the IC50 values are often between 0.29 µM and 0.53 µM.[1]

Q5: If I identify a potential resistance mutation, how can I confirm its role?

A5: The definitive way to confirm the role of a specific mutation in conferring resistance is to use reverse genetics. This technique allows you to introduce the mutation of interest into the HA gene of a susceptible virus strain. You can then compare the this compound susceptibility of the engineered mutant virus to the wild-type virus in a plaque reduction or microneutralization assay.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in the plaque reduction assay.
Possible Cause Troubleshooting Suggestion
Cell monolayer health Ensure Madin-Darby Canine Kidney (MDCK) cells are healthy, evenly seeded, and form a confluent monolayer. Inconsistent cell density can lead to variable plaque sizes.
Virus titer too high or too low Perform a preliminary virus titration to determine the optimal plaque-forming units (PFU) to use in the assay (typically 50-100 PFU per well).
Incomplete virus adsorption Gently rock the plates every 15 minutes during the virus adsorption step to ensure even distribution of the virus over the cell monolayer.
Agarose overlay issues Ensure the agarose overlay is at the correct temperature (around 42-45°C) before adding it to the cells to avoid cell death. Ensure an even and consistent overlay thickness.
Compound solubility Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in the assay medium. Precipitated compound will lead to inaccurate concentrations.
Problem 2: Failure to generate resistant mutants through serial passage.
Possible Cause Troubleshooting Suggestion
Inhibitor concentration too high Starting with a very high concentration of this compound may completely inhibit viral replication, preventing the emergence of any resistant variants. Start with a concentration around the IC50 or 2x IC50.
Inhibitor concentration too low A concentration that is too low may not provide sufficient selective pressure for resistant mutants to outcompete the wild-type virus. Gradually increase the concentration with each passage.
Insufficient number of passages The emergence of resistance mutations can be a rare event. It may require more than 10-15 passages to select for a stable resistant population.
Low viral diversity in the initial population A genetically homogenous starting virus population may lack the pre-existing variants that can be selected for. Consider using a virus stock that has not been extensively plaque-purified.
Fitness cost of the resistance mutation The resistance mutation may come with a significant fitness cost, causing the mutant virus to replicate poorly and be outcompeted by the wild-type virus, especially at lower inhibitor concentrations.
Problem 3: Low efficiency in rescuing recombinant viruses using reverse genetics.
Possible Cause Troubleshooting Suggestion
Poor plasmid quality or incorrect ratios Use high-purity plasmid preparations. Optimize the ratio of the eight viral gene segment plasmids and the protein expression plasmids.
Low transfection efficiency Use a high-efficiency transfection reagent and optimize the protocol for the specific cell line being used (e.g., co-culture of 293T and MDCK cells).
Suboptimal cell conditions Ensure cells are at the optimal confluency for transfection and are healthy.
Issues with TPCK-trypsin Use a fresh, active stock of TPCK-trypsin, as it is crucial for cleaving the HA0 precursor into its active form for viral propagation.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against various influenza A virus strains and the impact of known resistance mutations.

Table 1: Inhibitory Activity of this compound against Wild-Type Influenza A Virus Strains

Virus StrainSubtypeIC50 (µM)
A/PR/8/34H1N10.29 - 0.53
A/Florida/21/2008 (H275Y)H1N10.29 - 0.53
A/Washington/10/2008H1N10.29 - 0.53
A/California/10/2009H1N10.29 - 0.53
HIV/HA(H5) pseudotypeH5N1IC90 of 8.6

Data compiled from multiple sources.[1][2][3]

Table 2: Effect of HA Mutations on this compound Susceptibility (H5N1 pseudovirus model)

HA MutationSubunitSusceptibility to this compound
K51AHA1Reduced
G16AHA2Reduced

Specific IC50 and fold-change values for these mutations are not publicly available in the reviewed literature, but these mutations have been identified as conferring reduced susceptibility.[6]

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Determining this compound IC50
  • Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in infection medium (e.g., MEM with 0.2% BSA and 1 µg/mL TPCK-trypsin).

  • Virus Dilution: Dilute the influenza virus stock in infection medium to a concentration that will yield 50-100 plaques per well.

  • Infection: Wash the MDCK cell monolayers with PBS. Add 200 µL of the virus dilution to each well and incubate for 1 hour at 37°C, rocking the plates every 15 minutes.

  • Compound Addition: After the 1-hour adsorption period, aspirate the virus inoculum and add 1 mL of the serially diluted this compound or control medium to the respective wells.

  • Overlay: Incubate for 2 hours at 37°C. Then, aspirate the medium and add 1 mL of an overlay medium (e.g., 1:1 mixture of 2x DMEM and 1.2% agarose containing the corresponding concentration of this compound and TPCK-trypsin).

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates inverted at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Staining and Counting: Fix the cells with 10% formaldehyde and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.

  • IC50 Calculation: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The IC50 is the concentration of this compound that reduces the number of plaques by 50%.

Protocol 2: Generation of this compound-Resistant Mutants by Serial Passage
  • Initial Infection: Infect MDCK cells with the wild-type influenza virus at a low multiplicity of infection (MOI) of 0.01 in the presence of this compound at a concentration equal to its IC50.

  • Virus Harvest: Incubate the cells until cytopathic effect (CPE) is observed (typically 2-3 days). Harvest the supernatant containing the progeny virus.

  • Subsequent Passages: Use the harvested virus-containing supernatant to infect fresh MDCK cell monolayers. With each passage, gradually increase the concentration of this compound (e.g., 2-fold increments).

  • Monitoring Resistance: After several passages (e.g., every 3-5 passages), determine the IC50 of the passaged virus population using the plaque reduction assay (Protocol 1). A significant increase in the IC50 indicates the emergence of a resistant population.

  • Plaque Purification: Once a resistant population is established, perform a plaque assay and isolate individual plaques.

  • Virus Amplification and Sequencing: Amplify the plaque-purified virus isolates and extract viral RNA. Sequence the HA gene to identify potential resistance-conferring mutations.

Protocol 3: Site-Directed Mutagenesis and Rescue of Recombinant Influenza Virus
  • Mutagenesis: Introduce the desired mutation(s) into the HA-encoding plasmid (e.g., a pHW2000-based plasmid) using a commercially available site-directed mutagenesis kit.

  • Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for all eight influenza virus gene segments.

  • Transfection: Co-transfect a co-culture of 293T and MDCK cells with the eight plasmids encoding the viral genome (with the mutated HA) and protein expression plasmids if necessary, using a high-efficiency transfection reagent.

  • Virus Rescue: After 24 hours, replace the transfection medium with Opti-MEM containing 1 µg/mL TPCK-trypsin.

  • Virus Amplification: Harvest the supernatant 48-72 hours post-transfection and use it to infect fresh MDCK cells or embryonated chicken eggs to amplify the rescued virus.

  • Confirmation: Confirm the presence of the desired mutation in the rescued virus by sequencing the HA gene.

  • Phenotypic Analysis: Characterize the phenotype of the recombinant mutant virus, including its susceptibility to this compound, using the plaque reduction assay (Protocol 1).

Visualizations

experimental_workflow cluster_generation Generation of Resistant Mutants cluster_confirmation Confirmation of Resistance start Start with Wild-Type Influenza Virus passage Serial Passage in MDCK cells with increasing this compound start->passage isolate Plaque Purify Resistant Isolates passage->isolate sequence Sequence HA Gene isolate->sequence identify Identify Potential Resistance Mutations sequence->identify mutagenesis Site-Directed Mutagenesis of HA Plasmid identify->mutagenesis Introduce identified mutation rescue Rescue Recombinant Virus (Reverse Genetics) mutagenesis->rescue characterize Characterize Mutant Virus rescue->characterize compare Compare IC50 of Mutant vs. Wild-Type characterize->compare

Caption: Workflow for identifying and confirming this compound resistance mutations.

signaling_pathway cluster_entry Influenza Virus Entry cluster_inhibition This compound Inhibition virus Influenza Virus receptor Host Cell Receptor (Sialic Acid) virus->receptor Binding endocytosis Endocytosis receptor->endocytosis endosome Endosome Acidification (Low pH) endocytosis->endosome fusion HA-mediated Membrane Fusion endosome->fusion release Viral RNP Release into Cytoplasm fusion->release This compound This compound ha_stem HA Stem Region This compound->ha_stem Binds to block_fusion Blocks Conformational Change ha_stem->block_fusion block_fusion->fusion Inhibits

Caption: Mechanism of influenza virus entry and inhibition by this compound.

References

addressing the limitations of MBX2329's spectrum of activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing MBX2329 in their experiments. The information herein is designed to address the limitations of this compound's spectrum of activity and provide troubleshooting for common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the influenza A virus hemagglutinin (HA) protein.[1][2][3] It specifically binds to a conserved region in the stem of the HA trimer, preventing the conformational changes required for the fusion of the viral and endosomal membranes.[1][2] This action blocks the entry of the viral genome into the host cell, thereby inhibiting infection.

Q2: What is the known spectrum of antiviral activity for this compound?

A2: this compound is a subtype-specific inhibitor of influenza A virus.[1] It demonstrates potent activity against strains with group 1 HA, including H1N1 (such as the 2009 pandemic strain and oseltamivir-resistant strains) and H5N1 (highly pathogenic avian influenza).[1][2][4] However, it has significantly less to no activity against influenza A viruses with group 2 HA (e.g., H3N2 and H7 subtypes) and is not active against influenza B viruses.[1][5]

Q3: I am not observing any antiviral activity with this compound in my experiment. What are the possible reasons?

A3: Several factors could contribute to a lack of observed activity. Please consider the following:

  • Viral Strain: Confirm that the influenza A virus strain used in your assay belongs to a susceptible subtype (i.e., possesses a group 1 HA like H1 or H5). This compound is known to be inactive against H3N2 and H7N9 subtypes.[1]

  • Compound Integrity and Solubility: Verify the integrity and purity of your this compound stock. Ensure it is properly dissolved and has not precipitated out of solution in your experimental media.

  • Experimental Controls: Ensure you have included a positive control (a susceptible virus strain) and a negative control (a resistant virus strain or a vehicle-only control) to validate your assay setup.

  • Assay Conditions: Review your experimental protocol, including incubation times, cell confluency, and reagent concentrations, to rule out any procedural errors.

Q4: Can this compound be used in combination with other antiviral drugs?

A4: Yes, studies have shown that this compound exhibits strong synergy with the neuraminidase inhibitor oseltamivir against susceptible influenza A virus strains.[1][2] The combination of these two drugs may offer a more potent antiviral effect.

Troubleshooting Guides

Issue 1: No Inhibition of Viral Replication Observed

Potential Cause & Troubleshooting Steps

  • Incorrect Viral Subtype:

    • Action: Confirm the HA subtype of your influenza A virus strain.

    • Expected Outcome: If you are using an H3N2, H7, or influenza B virus strain, no or very low inhibition is the expected result. To confirm the activity of your this compound stock, test it against a known susceptible strain, such as A/PR/8/34 (H1N1).[1]

  • Compound Inactivity:

    • Action: Test your this compound stock in a cell-free assay, such as the Hemolysis Inhibition Assay detailed below, to confirm its direct activity on HA-mediated fusion.

    • Expected Outcome: The compound should inhibit acid-induced hemolysis in a dose-dependent manner with a susceptible virus.[1]

  • Suboptimal Assay Conditions:

    • Action: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line and virus strain.

    • Expected Outcome: A clear sigmoidal dose-response curve should be generated for a susceptible virus, allowing for the calculation of an IC50 value.

Troubleshooting Decision Tree

start No viral inhibition observed q1 Is the virus an Influenza A with Group 1 HA (H1, H5)? start->q1 res_no Expected result. This compound is not active against Group 2 HA or Influenza B. q1->res_no No q2 Confirm compound activity with a cell-free assay (e.g., Hemolysis Inhibition). q1->q2 Yes res_inactive Compound may be degraded. Acquire a new batch. q2->res_inactive Inactive q3 Optimize assay conditions (dose-response, controls). q2->q3 Active res_optimized Determine IC50 and proceed with optimized protocol. q3->res_optimized Successful res_protocol_issue Review experimental protocol for potential errors. q3->res_protocol_issue Unsuccessful

Caption: Troubleshooting workflow for lack of viral inhibition.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Influenza Viruses

Virus StrainHA SubtypeIC50 (µM)Cytotoxicity (CC50 in MDCK cells) (µM)Selectivity Index (SI)
A/PR/8/34H1N10.29 - 0.53>100>188
A/California/10/2009H1N10.29 - 0.53>100>188
A/Florida/21/2008 (H275Y)H1N1 (Oseltamivir-resistant)0.29 - 0.53>100>188
HIV/HA(H5) pseudotypeH58.6 (IC90)>100>11
A/Texas/12/2007H3N2Significantly less activity>100-
Various other H3N2 strainsH3N2No inhibition>100-
HIV/HA(H7) pseudotypeH7No inhibition at 100 µM>100-
B/Florida/4/2006Influenza BSignificantly less activity>100-

Data compiled from studies by Basu et al. (2014).[1]

Experimental Protocols

Hemagglutination (HA) Inhibition Assay

This assay determines if this compound interferes with the binding of the influenza virus to sialic acid receptors on red blood cells.

Methodology:

  • Prepare serial dilutions of this compound in a V-bottom 96-well plate.

  • Add a standardized amount of influenza virus (e.g., 4 HAU/25 µl) to each well and incubate for 30 minutes at room temperature.

  • Add a suspension of fresh chicken red blood cells (cRBCs) to each well.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Read the results:

    • Positive HA (No Inhibition): A mat of cRBCs covering the bottom of the well.

    • Negative HA (Inhibition): A button of cRBCs at the bottom of the well.

Experimental Workflow for HA Inhibition Assay

start Start step1 Prepare serial dilutions of this compound in a 96-well plate. start->step1 step2 Add influenza virus to each well. step1->step2 step3 Incubate at room temperature. step2->step3 step4 Add chicken red blood cells (cRBCs). step3->step4 step5 Incubate at room temperature. step4->step5 end Read results (mat vs. button formation). step5->end

Caption: Workflow for the Hemagglutination Inhibition Assay.

Hemolysis Inhibition Assay

This assay assesses the ability of this compound to inhibit the low pH-induced fusion of the viral envelope with a membrane, using cRBCs as a model.

Methodology:

  • Incubate a standardized amount of influenza virus with serial dilutions of this compound.

  • Add a suspension of cRBCs and allow the virus to adsorb to the cells on ice.

  • Pellet the cRBCs by centrifugation and resuspend them in a low-pH buffer (e.g., pH 5.2) to trigger fusion.

  • Incubate for a short period to allow hemolysis.

  • Pellet the remaining intact cells and cell debris.

  • Measure the absorbance of the supernatant (containing released hemoglobin) at the appropriate wavelength.

  • Calculate the percentage of hemolysis inhibition relative to a virus-only control.

Signaling Pathway: Influenza Virus Entry and Inhibition by this compound

cluster_virus_entry Normal Influenza Virus Entry cluster_inhibition Inhibition by this compound Virus Binding Virus binds to sialic acid receptors Endocytosis Endocytosis Virus Binding->Endocytosis Endosome Acidification Endosome acidification (low pH) Endocytosis->Endosome Acidification HA Conformational Change HA conformational change Endosome Acidification->HA Conformational Change Membrane Fusion Viral and endosomal membrane fusion HA Conformational Change->Membrane Fusion Inhibition Prevents HA conformational change HA Conformational Change->Inhibition Genome Release Viral genome release into cytoplasm Membrane Fusion->Genome Release This compound This compound HA Stem Binding Binds to HA stem region This compound->HA Stem Binding HA Stem Binding->Inhibition

Caption: Mechanism of influenza virus entry and inhibition by this compound.

References

troubleshooting inconsistent results in MBX2329 hemolysis assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MBX2329 in hemolysis assays. Inconsistent results can be a significant challenge, and this resource aims to provide clear, actionable solutions to common problems encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in a hemolysis assay?

A1: this compound is a small molecule inhibitor that targets the hemagglutinin (HA) glycoprotein of the influenza virus.[1][2][3][4] It is believed to bind to the stem region of the HA trimer, which prevents the conformational changes in HA required for the fusion of the viral and endosomal membranes.[1][3] In a hemolysis assay, influenza virus-induced hemolysis of red blood cells (RBCs) is used as a model for this fusion process. This compound inhibits this hemolysis by blocking the function of HA.[1][3]

Q2: What is the expected outcome of a successful this compound hemolysis inhibition assay?

A2: In a successful assay, you should observe a dose-dependent inhibition of hemolysis in the presence of this compound. This means that as the concentration of this compound increases, the amount of red blood cell lysis should decrease. This is typically measured by a decrease in the absorbance of the supernatant at a specific wavelength (e.g., 541 nm or 577 nm), which corresponds to a lower concentration of released hemoglobin.

Q3: What are the critical controls to include in my this compound hemolysis assay?

A3: To ensure the validity of your results, the following controls are essential:

  • Negative Control (0% Hemolysis): Red blood cells incubated with buffer alone (e.g., PBS). This control establishes the baseline level of spontaneous hemolysis.

  • Positive Control (100% Hemolysis): Red blood cells treated with a lysing agent, such as distilled water or a detergent like Triton X-100. This control represents the maximum possible hemolysis.

  • Virus Control (Maximum Virus-Induced Hemolysis): Red blood cells incubated with the influenza virus in the absence of this compound. This demonstrates the hemolytic activity of the virus.

  • Compound Cytotoxicity Control: Red blood cells incubated with this compound alone (at the highest concentration used in the assay) without the virus. This is to ensure that this compound itself is not causing hemolysis.

Q4: My results are inconsistent between experiments. What are the most common sources of variability?

A4: Inconsistent results in hemolysis assays are common and can stem from several factors. The most frequent culprits include:

  • Red Blood Cell (RBC) Variability: The age, source (species and individual donor), and handling of RBCs can significantly impact their fragility and susceptibility to lysis.

  • Virus Titer and Activity: Variations in the preparation and storage of the influenza virus can lead to inconsistent hemolytic activity.

  • Pipetting and Mixing Errors: Inaccurate pipetting of reagents, especially the virus or compound, and inconsistent mixing of the assay plate can introduce significant variability.

  • Incubation Time and Temperature: Deviations from the specified incubation times and temperatures can affect the kinetics of both viral fusion and hemolysis.

  • Improper Sample Handling and Storage: Issues such as vigorous mixing, improper storage temperatures, and delayed processing of blood samples can lead to premature hemolysis.[5][6][7]

Troubleshooting Guide

Table 1: Troubleshooting Inconsistent Hemolysis Inhibition by this compound
IssuePotential CauseRecommended Solution
High background hemolysis in negative controls Improper handling of red blood cells (RBCs)Handle RBCs gently, avoid vigorous vortexing or pipetting. Wash RBCs carefully with isotonic buffer (e.g., PBS).
Contaminated reagents or glasswareUse fresh, sterile reagents and meticulously clean glassware.
Suboptimal storage of RBCsUse fresh RBCs whenever possible. If stored, ensure they are kept at the appropriate temperature (e.g., 4°C) and for a limited time.
Low or no virus-induced hemolysis Inactive virus stockTiter your virus stock to confirm its activity before each experiment. Ensure proper storage of the virus at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Insufficient virus concentrationOptimize the virus concentration to achieve a robust hemolytic signal (typically 80-90% of maximum lysis).
Incorrect pH for fusionEnsure the buffer used to trigger fusion is at the correct acidic pH required for the specific influenza strain's HA.
High variability between replicate wells Inaccurate pipettingCalibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Inadequate mixingMix the contents of the wells gently but thoroughly after adding each reagent. Orbital shaking can improve consistency.
Edge effects on the microplateAvoid using the outermost wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with PBS to maintain humidity.
This compound shows no inhibitory effect Incorrect compound concentrationVerify the stock concentration of this compound and ensure accurate serial dilutions. MedchemExpress suggests this compound has an IC90 of 8.6 μM for HIV/HA(H5).[3]
Compound degradationStore this compound according to the manufacturer's instructions, protected from light and moisture.[3] Prepare fresh working solutions for each experiment.
Assay conditions not optimal for this compoundThe inhibitory activity of a compound can be sensitive to pH, buffer composition, and other assay parameters. Consider optimizing these conditions.
Hemolysis observed in the compound cytotoxicity control This compound is inherently hemolytic at the tested concentrationsIf this compound is causing hemolysis, the assay results for inhibition will be confounded. Test a range of lower concentrations to find a non-hemolytic working concentration.
Table 2: Factors Affecting Red Blood Cell Quality
FactorImpact on Hemolysis AssayRecommendation
Source of RBCs RBCs from different species (e.g., chicken, human, horse) and even different individual donors can have varying susceptibility to hemolysis.For consistency, use RBCs from the same species and, if possible, the same donor for a set of experiments. Clearly document the source of RBCs in your experimental records.
Age of RBCs Older RBCs are more fragile and prone to spontaneous lysis, leading to higher background hemolysis.Use freshly collected blood whenever possible. If using stored blood, establish a maximum storage time based on validation experiments.
Collection and Handling Improper blood collection techniques (e.g., using a small gauge needle, vigorous shaking) can cause premature hemolysis.[5][8][9]Follow proper phlebotomy procedures. Mix blood gently with anticoagulant. Avoid excessive physical stress on the blood sample.
Washing Procedure Incomplete removal of plasma proteins or excessive mechanical stress during washing can affect RBC integrity.Wash RBCs with a sufficient volume of cold, isotonic buffer (e.g., PBS) and centrifuge at low speeds (e.g., 500 x g).
Storage Conditions Storing RBCs at inappropriate temperatures (too high or freezing) can cause lysis.[5][8]Store washed RBCs on ice for short-term use or refrigerate at 4°C in an appropriate storage solution (e.g., Alsever's solution).

Experimental Protocols

Detailed Methodology for a General Hemagglutinin-Mediated Hemolysis Inhibition Assay

This protocol is a general guideline and may require optimization for your specific influenza virus strain and experimental setup.

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Influenza virus stock of known titer

  • Fresh red blood cells (e.g., chicken, human) in an anticoagulant (e.g., Alsever's solution, EDTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acidic fusion buffer (e.g., PBS adjusted to pH 5.0-5.5)

  • Positive lysis control (e.g., 1% Triton X-100 or distilled water)

  • 96-well V-bottom or U-bottom microplates

  • Microplate reader capable of measuring absorbance at 541 nm or 577 nm

Procedure:

  • Preparation of Red Blood Cells (RBCs):

    • Centrifuge the whole blood at 500 x g for 10 minutes at 4°C.

    • Aspirate the supernatant and buffy coat.

    • Resuspend the RBC pellet in 10 volumes of cold PBS (pH 7.4).

    • Repeat the centrifugation and washing steps two more times.

    • After the final wash, resuspend the RBC pellet to create a 0.5% to 2% (v/v) solution in PBS (pH 7.4). Store on ice.

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of this compound in PBS (pH 7.4). Include a well with vehicle control (e.g., DMSO at the same concentration as in the compound dilutions).

    • Add a standardized amount of influenza virus (predetermined to cause submaximal hemolysis) to each well containing the this compound dilutions and controls.

    • Incubate the plate at room temperature for 30-60 minutes to allow this compound to bind to the virus.

  • Hemolysis Induction:

    • Add the prepared RBC suspension to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • To induce hemolysis, add the acidic fusion buffer to all wells (except the negative control, to which PBS pH 7.4 should be added).

    • Incubate at 37°C for 30-60 minutes to allow for HA-mediated fusion and hemolysis.

  • Data Collection:

    • Pellet the intact RBCs by centrifuging the plate at 800 x g for 5 minutes.

    • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the hemoglobin in the supernatant at 541 nm or 577 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each well using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • Calculate the percentage of hemolysis inhibition: % Inhibition = [1 - (% Hemolysis_with_compound / % Hemolysis_virus_control)] x 100

    • Plot the % inhibition against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Hemolysis Inhibition Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Analysis prep_rbc Prepare RBC Suspension add_rbc Add RBCs prep_rbc->add_rbc prep_compound Prepare this compound Dilutions mix_compound_virus Incubate this compound with Virus prep_compound->mix_compound_virus prep_virus Prepare Virus Dilution prep_virus->mix_compound_virus mix_compound_virus->add_rbc induce_hemolysis Add Acidic Buffer to Induce Hemolysis add_rbc->induce_hemolysis centrifuge Centrifuge to Pellet RBCs induce_hemolysis->centrifuge read_absorbance Measure Supernatant Absorbance centrifuge->read_absorbance calculate Calculate % Inhibition and IC50 read_absorbance->calculate

Caption: Workflow for the this compound hemolysis inhibition assay.

Troubleshooting_Hemolysis_Assay Troubleshooting Inconsistent Hemolysis Assay Results cluster_controls Check Controls cluster_reagents Check Reagents cluster_technique Check Technique start Inconsistent Results high_neg_ctrl High Background in Negative Control? start->high_neg_ctrl low_pos_ctrl Low Signal in Positive/Virus Control? high_neg_ctrl->low_pos_ctrl No check_rbc RBC Quality Issues (Age, Handling) high_neg_ctrl->check_rbc Yes check_virus Virus Inactivity/Titer low_pos_ctrl->check_virus Yes check_compound Compound Degradation/Concentration low_pos_ctrl->check_compound No pipetting_error Pipetting/Mixing Errors check_rbc->pipetting_error check_virus->pipetting_error check_compound->pipetting_error incubation_error Incorrect Incubation Time/Temp pipetting_error->incubation_error solution Re-run Assay with Optimized Parameters incubation_error->solution

Caption: Decision tree for troubleshooting hemolysis assays.

References

protocol for assessing the cytotoxicity of MBX2329 in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of MBX2329 in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor of the influenza virus.[1][2][3] It specifically targets the hemagglutinin (HA) protein, preventing the virus from entering host cells.[1][2][4][5] Its mechanism involves binding to the stem region of the HA trimer, which inhibits the fusion of the viral and endosomal membranes.[4][6]

Q2: What is the known cytotoxicity of this compound?

A2: Published studies have shown that this compound has a 50% cytotoxicity concentration (CC50) of greater than 100 μM in Madin-Darby Canine Kidney (MDCK) cells.[4][6] This indicates a high selectivity index, which is a favorable characteristic for an antiviral compound.[4][6]

Q3: How should I prepare and store this compound for in vitro experiments?

A3: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[7][8] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the amount of solvent added to cell cultures.[9] Stock solutions should be stored in small aliquots at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1][7] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity.[9][10]

Q4: Which cell lines are appropriate for testing the cytotoxicity of this compound?

A4: Since this compound is an influenza virus inhibitor, cell lines commonly used in influenza research are relevant. These include Madin-Darby Canine Kidney (MDCK) cells and human lung adenocarcinoma epithelial cells (A549).[11] However, the cytotoxicity profile can be assessed in any mammalian cell line relevant to your specific research interests.

Experimental Protocol: Assessing this compound Cytotoxicity using MTT Assay

This protocol provides a detailed methodology for determining the cytotoxicity of this compound in a 96-well plate format using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density. The ideal density will vary between cell lines and should be determined empirically.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 200 µM) to determine the CC50.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Culture medium only (no cells).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for a duration relevant to your experimental design (e.g., 24, 48, or 72 hours).[14]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[14]

    • Carefully remove the medium containing the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 value.

Data Presentation

CompoundCell LineAssayIncubation Time (hours)CC50 (µM)Reference
This compoundMDCKMTS Assay72>100[1]
This compoundA549CellTiterGlo24>100[11]

Visualizations

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_compound Add Compound to Cells seed_plate->add_compound prep_compound Prepare this compound Dilutions prep_compound->add_compound incubate Incubate for 24-72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize incubate_mtt->add_dmso read_plate Read Absorbance (570nm) add_dmso->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_cc50 Determine CC50 calc_viability->det_cc50

Caption: Workflow for this compound cytotoxicity assessment using the MTT assay.

Troubleshooting Guide

Q1: I am observing high cytotoxicity even at low concentrations of this compound. What could be the cause?

A1: Unexpectedly high cytotoxicity can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is at a non-toxic level.[10] Typically, this should be less than 0.5%, but it can be cell-line dependent. Run a vehicle-only control with varying concentrations of the solvent to determine its toxicity threshold for your specific cells.[9]

  • Compound Integrity: Verify the purity and integrity of your this compound stock.[9] If possible, use analytical methods like mass spectrometry or HPLC to confirm its identity. Improper storage or multiple freeze-thaw cycles can lead to compound degradation.[9]

  • Cell Health and Density: Ensure your cells are healthy and not overly confluent when seeding. Stressed or overly dense cell cultures can be more susceptible to compound-induced toxicity.

  • Contamination: Check your cell cultures for any microbial contamination, such as mycoplasma, which can affect experimental outcomes.[10]

G cluster_checks Initial Checks cluster_solutions Solutions start High Cytotoxicity Observed check_solvent Verify Solvent Concentration (≤0.5% DMSO?) start->check_solvent check_compound Confirm Compound Integrity (Purity, Storage) start->check_compound check_cells Assess Cell Health (Density, Contamination) start->check_cells run_solvent_control Run Vehicle-Only Dose-Response check_solvent->run_solvent_control fresh_compound Use Freshly Prepared This compound Dilutions check_compound->fresh_compound optimize_seeding Optimize Cell Seeding Density check_cells->optimize_seeding end Re-run Experiment run_solvent_control->end fresh_compound->end optimize_seeding->end

References

strategies to improve the efficacy of MBX2329 in antiviral experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing MBX2329 in antiviral experiments. The following information is designed to help optimize experimental design and overcome common challenges to improve the efficacy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of influenza A virus entry.[1][2][3] It functions by targeting the viral glycoprotein hemagglutinin (HA), a critical component for the early stages of viral infection.[2][4] Specifically, this compound is believed to bind to the stem region of the HA trimer, which inhibits the conformational changes required for the fusion of the viral and endosomal membranes.[2][4] This action effectively blocks the virus from releasing its genetic material into the host cell, thus preventing infection.

Q2: What is the spectrum of antiviral activity for this compound?

A2: this compound demonstrates specific inhibitory activity against influenza A viruses with group 1 HA, such as H1 and H5 subtypes.[2][5] This includes pandemic H1N1/2009 strains, highly pathogenic avian influenza (HPAI) H5N1, and some oseltamivir-resistant H1N1 strains.[1][2][6] However, it does not show significant activity against influenza A viruses with group 2 HA (like H3 and H7 subtypes) or influenza B viruses.[2][5]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: For in vitro experiments, this compound can be dissolved in DMSO, with a solubility of up to 250 mg/mL.[6] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, in a sealed container to protect from moisture.[1][6] For in vivo studies, various formulations are suggested, often involving a combination of DMSO, PEG300, Tween-80, and saline or corn oil.[1][6] It is advised to prepare fresh working solutions for animal experiments on the day of use.

Q4: Is this compound cytotoxic?

A4: this compound exhibits low cytotoxicity. The 50% cytotoxic concentration (CC50) against Madin-Darby Canine Kidney (MDCK) cells is greater than 100 μM.[2] This provides a favorable selectivity index (SI), which is the ratio of CC50 to the 50% inhibitory concentration (IC50), for various influenza virus strains.[2][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no antiviral activity observed Inappropriate virus subtype: this compound is specific to influenza A group 1 HA (H1, H5).[2][5]Confirm you are using a susceptible influenza A strain (e.g., A/PR/8/34 (H1N1)).
Drug precipitation: this compound may have limited solubility in aqueous media.Ensure complete dissolution in DMSO before diluting in culture media. If precipitation is observed, sonication or gentle heating may aid dissolution.[1] For in vivo formulations, follow the recommended solvent mixtures.[1][6]
Incorrect timing of drug addition: As an entry inhibitor, this compound is most effective when present during or shortly after viral infection.Add this compound to the cells just before or at the time of virus inoculation. Its efficacy will decrease if added at later time points post-infection.
High variability between replicate wells Inconsistent cell monolayer: Uneven cell seeding can lead to variable infection rates.Ensure a uniform, confluent cell monolayer (90-100%) at the time of infection.[7]
Inaccurate pipetting: Small errors in dispensing the virus or compound can lead to large variations.Use calibrated pipettes and ensure proper mixing of all reagents. Standardize all pipetting techniques.[7]
Observed cytotoxicity at expected therapeutic concentrations Solvent toxicity: High concentrations of DMSO can be toxic to cells.Keep the final DMSO concentration in the culture medium below 0.5% to minimize solvent-induced cytotoxicity.
Cell line sensitivity: While the CC50 in MDCK cells is >100 µM, other cell lines may be more sensitive.Perform a separate cytotoxicity assay (e.g., MTS or MTT assay) on your specific cell line to determine the non-toxic concentration range of this compound.[1]
Synergistic effect with oseltamivir is not observed Suboptimal drug concentrations: Synergy is often dependent on specific concentration ratios of the combined drugs.Perform a checkerboard titration with varying concentrations of both this compound and oseltamivir to identify the optimal concentrations for synergistic effects.[2]

Data Presentation

Table 1: Antiviral Activity of this compound against Influenza A Viruses

Virus StrainSubtypeIC50 (µM)
A/PR/8/34H1N10.29 - 0.53
A/California/10/2009H1N10.29 - 0.53
A/Florida/21/2008 (oseltamivir-resistant)H1N10.29 - 0.53
HIV/HA(H5) pseudotypeH5IC90 of 8.6
Data is compiled from multiple sources.[1][2][5]

Table 2: Cytotoxicity of this compound

Cell LineAssayCC50 (µM)
MDCK (Madin-Darby Canine Kidney)MTS Assay> 100
Data is compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: Plaque Reduction Neutralization Test (PRNT) for this compound Efficacy

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin).

  • Virus Infection:

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Infect the cells with a predetermined amount of influenza virus (e.g., 100 plaque-forming units (PFU)/well).

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • This compound Treatment:

    • After the adsorption period, remove the virus inoculum.

    • Add the prepared this compound dilutions to the respective wells.

    • Include a "virus control" well (no drug) and a "cell control" well (no virus or drug).

  • Overlay: Overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose or 0.5% agarose in culture medium) containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Stain the cells with a staining solution (e.g., 0.1% crystal violet). Viable cells will be stained, while areas of viral-induced cell death (plaques) will remain clear.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.

Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis cell_seeding Seed MDCK Cells infection Infect Cells with Influenza Virus cell_seeding->infection compound_prep Prepare this compound Dilutions treatment Add this compound compound_prep->treatment virus_prep Prepare Virus Inoculum virus_prep->infection infection->treatment overlay Add Semi-Solid Overlay treatment->overlay incubation Incubate for 48-72h overlay->incubation staining Fix and Stain Cells incubation->staining plaque_count Count Plaques staining->plaque_count ic50_calc Calculate IC50 plaque_count->ic50_calc mechanism_of_action cluster_virus Influenza Virus cluster_cell Host Cell HA Hemagglutinin (HA) Virus Viral RNA HA->Virus Fusion Blocked Endosome Endosome HA->Endosome Binding & Endocytosis Cytoplasm Cytoplasm Virus->Cytoplasm Viral RNA Release (Inhibited) This compound This compound This compound->HA Binds to HA Stem

References

overcoming challenges with MBX2329 stability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MBX2329. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of this compound in long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor of influenza A virus entry.[1] It specifically targets the viral hemagglutinin (HA) protein, preventing the conformational changes necessary for the fusion of the viral envelope with the host cell endosomal membrane.[2][3] This action blocks the release of the viral genome into the cytoplasm, thus inhibiting infection.[4][5]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: For long-term stability, this compound powder should be stored at -20°C. In solvent, stock solutions are best stored at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[1] It is crucial to keep the compound in a sealed container, away from moisture.[1]

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO), which is a common solvent for creating stock solutions. For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline, or vehicles like corn oil are recommended to achieve the desired concentration and bioavailability.[1]

Q4: I am observing precipitation of this compound in my cell culture medium. What could be the cause?

A4: Precipitation in aqueous media can occur if the final concentration of the organic solvent (like DMSO) is too low to maintain solubility, or if the concentration of this compound exceeds its solubility limit in the final medium. It is also possible that interactions with components of the cell culture medium, such as proteins in fetal bovine serum (FBS), could reduce its solubility over time.

Q5: How stable is this compound in cell culture medium during a long-term experiment?

Troubleshooting Guide

This guide addresses common issues encountered during long-term experiments with this compound.

Problem Possible Cause Suggested Solution
Loss of antiviral activity over time 1. Degradation of this compound: The compound may be degrading in the cell culture medium at 37°C. 2. Metabolism by cells: Cells may be metabolizing the compound into inactive forms. 3. Adsorption to plasticware: The compound may be adsorbing to the surface of cell culture plates or tubes.1. Replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). Determine the optimal replenishment schedule by testing the compound's stability in your specific medium. 2. If metabolism is suspected, consider using a higher initial concentration or more frequent replenishment. Analyzing cell lysates and culture supernatant for metabolites via LC-MS could confirm this. 3. Use low-adsorption plasticware for your experiments. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) might also help, but its compatibility with your assay should be verified.
Inconsistent results between experiments 1. Variability in stock solution: Inconsistent preparation or storage of stock solutions can lead to variations in the active concentration. 2. Freeze-thaw cycles: Repeated freeze-thaw cycles of the stock solution can lead to degradation or precipitation. 3. Cell passage number: Higher passage numbers of cells can lead to phenotypic changes that affect their response to the inhibitor.1. Prepare a large batch of stock solution, aliquot it into single-use vials, and store them at -80°C.[1] Use a fresh aliquot for each experiment. 2. Avoid multiple freeze-thaw cycles. Once an aliquot is thawed, use it immediately and discard any unused portion. 3. Use cells within a consistent and low passage number range for all experiments.
Cytotoxicity observed at expected non-toxic concentrations 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 2. Compound degradation: A degradation product of this compound might be more toxic than the parent compound. 3. Cellular stress in long-term culture: Prolonged exposure to even low concentrations of a compound can induce cellular stress.1. Ensure the final concentration of DMSO in the culture medium is below a cytotoxic level for your cell line (typically <0.5%). Prepare a vehicle control with the same solvent concentration to assess its effect. 2. If degradation is suspected, try to minimize it by replenishing the compound more frequently. Characterizing potential degradation products would be ideal. 3. Monitor cell health regularly using methods like microscopy for morphological changes or viability assays (e.g., Trypan Blue exclusion) at different time points.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Storage Temperature Duration Notes
Solid Powder-20°CLong-termStore in a sealed container, protected from moisture.
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles.[1]
Stock Solution (in DMSO)-20°CUp to 1 monthFor shorter-term storage.[1]
Table 2: Solubility of this compound in Different Vehicles
Vehicle Composition Solubility Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (7.33 mM)A common formulation for in vivo studies.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (7.33 mM)An alternative formulation for in vivo use.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (7.33 mM)Suitable for certain in vivo administration routes.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[1]

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.[1]

Protocol 2: Long-Term Cell Culture with this compound Treatment
  • Materials:

    • Appropriate cell line (e.g., MDCK, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (from Protocol 1)

    • Multi-well cell culture plates

    • Vehicle control (DMSO)

  • Procedure:

    • Seed the cells in multi-well plates at a density that allows for long-term growth without overconfluency.

    • Allow the cells to adhere and grow for 24 hours.

    • Prepare the working concentrations of this compound by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level. Prepare a vehicle control with the same final DMSO concentration.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

    • For long-term treatment: Replenish the medium with freshly prepared this compound-containing medium every 24-48 hours to maintain a consistent concentration of the active compound. The optimal replenishment frequency should be determined empirically.

    • At desired time points, perform the relevant assays (e.g., viral infection, cytotoxicity assay, gene expression analysis).

Visualizations

Influenza Virus Entry and Inhibition by this compound

The following diagram illustrates the key steps of influenza virus entry into a host cell and the point of inhibition by this compound.

Influenza_Entry_Inhibition cluster_virus Influenza Virus cluster_cell Host Cell cluster_endosome Endosome Virus Virus Cell_Surface Cell Surface Receptor (Sialic Acid) Virus->Cell_Surface 1. Attachment HA_trimer Hemagglutinin (HA) Trimer Endosome Endosome Cell_Surface->Endosome 2. Endocytosis Endosome_Acidification 3. Acidification (Low pH) Endosome->Endosome_Acidification Cytoplasm Cytoplasm HA_Conformational_Change 4. HA Conformational Change Endosome_Acidification->HA_Conformational_Change Membrane_Fusion 5. Membrane Fusion HA_Conformational_Change->Membrane_Fusion Membrane_Fusion->Cytoplasm 6. Viral Genome Release This compound This compound This compound->HA_Conformational_Change Inhibits

Caption: Influenza virus entry pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Stability

This workflow outlines a general procedure to evaluate the stability of this compound in cell culture medium over time.

MBX2329_Stability_Workflow Start Start Prepare_MBX2329_Medium Prepare cell culture medium containing this compound Start->Prepare_MBX2329_Medium Incubate_Samples Incubate at 37°C Prepare_MBX2329_Medium->Incubate_Samples Collect_Aliquots Collect aliquots at different time points (0, 24, 48, 72h) Incubate_Samples->Collect_Aliquots Analyze_Samples Analyze this compound concentration (e.g., by HPLC or LC-MS) Collect_Aliquots->Analyze_Samples Assess_Activity Assess antiviral activity of aged medium Collect_Aliquots->Assess_Activity Data_Analysis Analyze data and determine degradation rate Analyze_Samples->Data_Analysis Assess_Activity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the stability of this compound in experimental conditions.

Logical Relationship for Troubleshooting Loss of Activity

This diagram illustrates the logical steps to troubleshoot a decrease in this compound's antiviral efficacy in long-term experiments.

Troubleshooting_Logic Problem Observed Loss of This compound Activity Check_Stock Verify Stock Solution (Age, Storage, Freeze-Thaw) Problem->Check_Stock Check_Protocol Review Experimental Protocol (Concentration, Replenishment) Problem->Check_Protocol Solution1 Prepare fresh stock, aliquot, store at -80°C Check_Stock->Solution1 Investigate_Degradation Investigate Compound Degradation (Stability Assay) Check_Protocol->Investigate_Degradation Investigate_Metabolism Consider Cellular Metabolism Investigate_Degradation->Investigate_Metabolism Solution2 Increase replenishment frequency Investigate_Degradation->Solution2 Investigate_Adsorption Check for Adsorption to Plasticware Investigate_Metabolism->Investigate_Adsorption Solution3 Use low-adsorption plasticware Investigate_Adsorption->Solution3

Caption: A logical approach to troubleshooting the loss of this compound activity.

References

refining experimental conditions for MBX2329 to avoid artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MBX2329. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective small-molecule inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). By binding to a unique allosteric pocket, it prevents the phosphorylation and subsequent activation of ERK1/2, a key downstream component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various human cancers, making this compound a critical tool for oncology research.

Q2: My this compound powder won't fully dissolve in DMSO. What should I do?

This can indicate that the DMSO contains residual water or that the compound has reached its solubility limit. For best results, use fresh, anhydrous DMSO. Prepare the stock solution by warming the mixture to 37°C for 10-15 minutes with intermittent vortexing. If solubility issues persist, consider preparing a slightly lower concentration stock. See the table below for recommended stock concentrations.

Q3: I am observing significant cell death in my vehicle-treated control group. What is the likely cause?

The most common cause of this artifact is DMSO toxicity. Ensure the final concentration of DMSO in your cell culture media does not exceed 0.1% (v/v). High cell density or sensitive cell lines may require even lower final DMSO concentrations (e.g., 0.05%). Always include a "media-only" control (no DMSO, no this compound) to assess baseline cell health and a "vehicle-only" control to isolate the effect of the solvent.

Q4: My IC50 values for this compound are inconsistent across experiments. How can I improve reproducibility?

Inconsistent IC50 values can stem from several factors:

  • Cell Density: Ensure you seed the same number of cells for every experiment, as IC50 values can be dependent on cell density.

  • Compound Potency: Verify the integrity of your this compound stock. Improper storage can lead to degradation. We recommend aliquoting your stock solution upon initial preparation and storing it at -80°C to avoid repeated freeze-thaw cycles.

  • Assay Incubation Time: The duration of compound exposure can significantly impact the calculated IC50. Use a consistent incubation time (e.g., 72 hours) for all related experiments.

Below is a workflow to help troubleshoot this issue.

start Inconsistent IC50 Results q1 Is cell seeding density consistent? start->q1 q2 Are stock solutions fresh and properly stored? q1->q2 Yes sol1 Standardize cell seeding protocol. Use a cell counter. q1->sol1 No q3 Is the assay incubation time identical? q2->q3 Yes sol2 Prepare fresh stock solutions. Aliquot and store at -80°C. Avoid freeze-thaw cycles. q2->sol2 No sol3 Ensure consistent timing for compound addition and assay endpoint. q3->sol3 No end Reproducible IC50 Achieved q3->end Yes sol1->q2 sol2->q3 sol3->end start Start: Growth Factor (EGF, FGF) ras RAS start->ras raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk downstream Transcription Factors (c-Fos, c-Jun) erk->downstream prolif Cell Proliferation, Survival downstream->prolif inhibitor This compound inhibitor->mek

Validation & Comparative

Comparative Analysis of MBX2329 and Other Influenza Hemagglutinin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The influenza virus hemagglutinin (HA) protein is a critical component for viral entry into host cells, making it a prime target for antiviral drug development. Inhibitors targeting HA can effectively neutralize the virus by preventing the initial stages of infection. This guide provides a comparative analysis of MBX2329, a novel HA inhibitor, with other notable inhibitors such as Arbidol (Umifenovir) and JNJ-4796. The comparison is based on their mechanism of action, in vitro efficacy, and the experimental methodologies used for their characterization.

Mechanism of Action: Targeting the HA Stem Region

This compound is a small molecule inhibitor that specifically targets the HA protein of influenza A viruses, preventing the conformational changes required for membrane fusion and subsequent viral entry into the host cell.[1][2] Structural and mechanistic studies have revealed that this compound binds to a conserved epitope in the stem region of group 1 HA, which includes subtypes like H1 and H5.[2][3] This binding stabilizes the pre-fusion state of the HA trimer, thereby inhibiting the low pH-induced conformational rearrangement that is essential for the fusion of the viral and endosomal membranes.[3]

Similarly, JNJ-4796 is an orally active fusion inhibitor that also targets the HA stem region of group 1 influenza A viruses.[1][4] Its mechanism mimics that of broadly neutralizing antibodies by inhibiting the pH-sensitive conformational change of HA.[1][4] Arbidol (Umifenovir), a broad-spectrum antiviral, also functions as an HA inhibitor, although its precise binding site and mechanism have been subject to more debate. It is understood to interfere with the fusion process by stabilizing the HA trimer.[5]

dot

Influenza_HA_Inhibition cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition Inhibitor Mechanism of Action Virus Virus Host_Cell Host_Cell Virus->Host_Cell 1. Attachment (HA binds to Sialic Acid) Endosome Endosome Host_Cell->Endosome 2. Endocytosis Viral_Fusion Viral_Fusion Endosome->Viral_Fusion 3. pH drop triggers HA conformational change Viral_RNA_Release Viral_RNA_Release Viral_Fusion->Viral_RNA_Release 4. Membrane Fusion This compound This compound HA_Stem_Binding Binding to HA Stem Region This compound->HA_Stem_Binding JNJ-4796 JNJ-4796 JNJ-4796->HA_Stem_Binding Arbidol Arbidol Arbidol->HA_Stem_Binding Stabilization Stabilization of Pre-fusion HA HA_Stem_Binding->Stabilization Inhibition Inhibition of Conformational Change Stabilization->Inhibition Inhibition->Viral_Fusion Blocks Fusion

Caption: Influenza virus entry and mechanism of HA inhibitors.

Comparative In Vitro Efficacy

The following tables summarize the in vitro inhibitory activities of this compound, Arbidol, and JNJ-4796 against various influenza A virus strains. The data is presented as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which represents the concentration of the compound required to inhibit 50% of viral activity.

Table 1: Inhibitory Activity of this compound against Influenza A Strains

Virus StrainIC50 (µM)Reference
A/PR/8/34 (H1N1)0.29 - 0.53[2]
A/Florida/21/2008 (H1N1-H275Y, oseltamivir-resistant)0.29 - 0.53[2]
A/Washington/10/2008 (H1N1)0.29 - 0.53[2]
A/California/10/2009 (H1N1, pandemic)0.29 - 0.53[2]
Highly Pathogenic Avian Influenza (HPAI) H5N10.3 - 5.9[3]

Table 2: Inhibitory Activity of Arbidol (Umifenovir) against Influenza A Strains

Virus StrainIC50/EC50Reference
Influenza A Virus (general)4.4 - 12.1 µM[5]
Influenza A/Aichi/2/68 (H3N2)10 µg/ml[5]
Various Respiratory Viruses (including Influenza A)2.7 - 13.8 µg/ml[6][7]

Table 3: Inhibitory Activity of JNJ-4796 against Influenza A Strains

Virus StrainEC50Reference
H1/Brisbane (H1N1)12 nM[1][4]
H1/California (H1N1)66 nM[1][4]
H1/New Caledonia (H1N1)38 nM[1][4]
H1/Puerto Rico/8/1934 (H1N1)22 nM[1][4]
H1/Solomon Islands (H1N1)13 nM[1][4]
H5/Hong Kong/156/97 (H5N1)449 nM[1]
H5/Vietnam/1203/04 (H5N1)3.24 µM[1]

Experimental Protocols

The characterization of these HA inhibitors involves a series of key in vitro assays. Below are detailed methodologies for these experiments.

Pseudotype Virus-Based High-Throughput Screening

This assay is used to identify compounds that inhibit viral entry in a high-throughput format. It utilizes replication-defective viral particles (pseudotypes) that incorporate the influenza HA protein on their surface and carry a reporter gene, such as luciferase.

  • Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with three plasmids: one encoding the viral core and enzymatic proteins (e.g., HIV-1 Gag-Pol), a second containing the reporter gene flanked by viral packaging signals, and a third expressing the influenza HA protein.

  • Compound Screening: Seed target cells (e.g., MDCK) in 96-well or 384-well plates. Add the test compounds at various concentrations.

  • Infection: Add the HA-pseudotyped viruses to the wells containing the cells and compounds.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

  • Readout: Measure the reporter gene activity (e.g., luminescence for luciferase). A decrease in signal in the presence of a compound indicates inhibition of viral entry.

dot

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Start Start Plate_Cells Plate Target Cells Start->Plate_Cells Add_Compounds Add Test Compounds Plate_Cells->Add_Compounds Add_Pseudovirus Add HA-Pseudotyped Virus Add_Compounds->Add_Pseudovirus Incubate Incubate (48-72h) Add_Pseudovirus->Incubate Measure_Signal Measure Reporter Signal (e.g., Luminescence) Incubate->Measure_Signal Analyze_Data Analyze Data (Calculate % Inhibition) Measure_Signal->Analyze_Data Identify_Hits Identify Hit Compounds Analyze_Data->Identify_Hits End End Identify_Hits->End

Caption: Workflow for pseudovirus-based high-throughput screening.

HA-Mediated Hemolysis Inhibition Assay

This assay assesses the ability of a compound to inhibit the fusion of the viral envelope with a target membrane, using red blood cells (RBCs) as a model system.

  • Virus-Compound Incubation: Incubate a standardized amount of influenza virus with serial dilutions of the test compound.

  • RBC Addition: Add a suspension of chicken or turkey red blood cells to the virus-compound mixture.

  • Acidification: Lower the pH of the solution (e.g., to pH 5.0-5.5) to mimic the endosomal environment and trigger HA-mediated fusion.

  • Incubation: Incubate the mixture to allow for hemolysis to occur.

  • Centrifugation: Centrifuge the plate to pellet intact RBCs.

  • Readout: Measure the absorbance of the supernatant at a wavelength specific for hemoglobin. A decrease in absorbance indicates inhibition of hemolysis and thus, inhibition of fusion.

Competition Assay with Monoclonal Antibody

This assay determines if a small molecule inhibitor binds to the same or an overlapping epitope as a known monoclonal antibody (mAb) that targets a specific region of HA, such as the stem-binding antibody C179.

  • Plate Coating: Coat a 96-well plate with a recombinant HA protein.

  • Compound Incubation: Add serial dilutions of the test compound to the HA-coated wells and incubate.

  • Antibody Addition: Add a fixed, sub-saturating concentration of a labeled (e.g., biotinylated) monoclonal antibody (e.g., C179) to the wells.

  • Incubation: Incubate to allow the antibody to bind to any available epitopes on the HA protein.

  • Detection: Add a labeled secondary reagent that binds to the primary antibody (e.g., streptavidin-HRP for a biotinylated antibody).

  • Readout: Add a substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent). A decrease in signal in the presence of the compound indicates that it competes with the antibody for binding to HA.

Conclusion

This compound demonstrates potent and specific inhibitory activity against group 1 influenza A viruses by targeting the conserved stem region of hemagglutinin. Its efficacy against oseltamivir-resistant strains highlights its potential as a valuable therapeutic agent.[2] Comparative analysis with other HA inhibitors like the broad-spectrum Arbidol and the highly potent JNJ-4796 provides a framework for understanding the landscape of influenza entry inhibitors. The experimental protocols outlined in this guide are fundamental for the continued discovery and characterization of novel antiviral compounds targeting this critical viral protein. Further research and clinical development will be crucial to fully realize the therapeutic potential of these promising inhibitors in the fight against influenza.

References

Validating the Antiviral Activity of MBX2329 Against Oseltamivir-Resistant Influenza Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of oseltamivir-resistant influenza strains presents a significant challenge to global public health. The most common mutation conferring resistance, H275Y in the neuraminidase (NA) protein, dramatically reduces the efficacy of this frontline antiviral. This guide provides a comparative analysis of MBX2329, a novel influenza virus inhibitor, and its activity against such resistant strains, benchmarked against other commercially available antiviral agents.

This compound is a small molecule inhibitor that targets the influenza virus hemagglutinin (HA), a different viral protein than the neuraminidase targeted by oseltamivir.[1] This distinct mechanism of action suggests that this compound could be effective against strains that have developed resistance to neuraminidase inhibitors.

Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity (IC50/EC50 values) of this compound and other antiviral drugs against wild-type and oseltamivir-resistant influenza A virus strains. The data has been compiled from various studies to provide a comparative overview.

Table 1: Antiviral Activity against Oseltamivir-Resistant H1N1 (H275Y) Influenza Virus

CompoundTargetIC50/EC50 (nM) against H1N1 (H275Y)Reference
This compound Hemagglutinin (HA) 300 - 5900 [1]
OseltamivirNeuraminidase (NA)>100 (highly reduced inhibition)[1][2][3]
ZanamivirNeuraminidase (NA)0.6 - 1.5[1][4]
PeramivirNeuraminidase (NA)29 - 38[2]
Baloxavir marboxilPolymerase acidic (PA) endonucleaseEffective (specific IC50 varies by study)[5]

Note: IC50/EC50 values can vary between studies due to different assay conditions and virus strains.

Table 2: Antiviral Activity against Wild-Type Influenza A (H1N1) Virus

CompoundTargetIC50/EC50 (nM) against Wild-Type H1N1Reference
This compound Hemagglutinin (HA) 300 - 5900[1]
OseltamivirNeuraminidase (NA)~1[1]
ZanamivirNeuraminidase (NA)~1[4]
PeramivirNeuraminidase (NA)Sub-nanomolar to low nanomolar[6]
Baloxavir marboxilPolymerase acidic (PA) endonucleaseSub-nanomolar to low nanomolar[6]

Experimental Protocols

Neuraminidase (NA) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the neuraminidase enzyme of the influenza virus.

Materials:

  • Influenza virus isolates (wild-type and oseltamivir-resistant)

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., 20 mM MES, pH 6.5, containing 1 mM CaCl2 and 0.5 mM MgCl2)

  • Test compounds (this compound, oseltamivir, zanamivir, peramivir)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add a standardized amount of influenza virus to each well.

  • Add the serially diluted compounds to the wells containing the virus and incubate at 37°C for 30 minutes.

  • Add the MUNANA substrate to each well and incubate at 37°C for 60 minutes.

  • Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).

  • Measure the fluorescence using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • The IC50 value, the concentration of the compound that inhibits 50% of the NA activity, is calculated by plotting the percentage of inhibition against the compound concentration.

Hemagglutinin (HA)-Mediated Cell-Cell Fusion (Syncytia/Polykaryon Formation) Inhibition Assay

This assay evaluates the ability of compounds to inhibit the fusion of viral and cellular membranes, a crucial step in viral entry mediated by hemagglutinin.

Materials:

  • Cell line susceptible to influenza virus infection and capable of forming syncytia (e.g., HeLa, 293FT)

  • Plasmid expressing influenza virus hemagglutinin (HA)

  • Transfection reagent

  • TPCK-treated trypsin

  • Acidic buffer (e.g., PBS adjusted to pH 5.0)

  • Neutralizing buffer (e.g., PBS)

  • Giemsa stain

  • Microscope

Procedure:

  • Seed HeLa or 293FT cells in a multi-well plate.

  • Transfect the cells with the HA-expressing plasmid using a suitable transfection reagent.

  • After 24-48 hours, wash the cells and treat with TPCK-treated trypsin to cleave the HA0 precursor into its active HA1 and HA2 subunits.

  • Wash the cells and add the test compounds at various concentrations.

  • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Briefly expose the cells to an acidic buffer (pH 5.0) to trigger the conformational change in HA that induces fusion.

  • Neutralize the acidic buffer with a neutralizing buffer.

  • Incubate the cells for several hours (e.g., 3 hours) at 37°C to allow for the formation of syncytia (polykaryons).

  • Fix the cells with a suitable fixative (e.g., methanol).

  • Stain the cells with Giemsa stain.

  • Count the number of syncytia (cells with multiple nuclei) in multiple fields of view under a microscope.

  • The EC50 value, the concentration of the compound that inhibits syncytia formation by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.[7][8]

Visualizations

Antiviral_Mechanism_of_Action cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibitors Antiviral Inhibitors Entry Viral Entry Replication Replication Entry->Replication Assembly Assembly & Release Replication->Assembly This compound This compound This compound->Entry Inhibits HA-mediated fusion Oseltamivir Oseltamivir Oseltamivir->Assembly Inhibits Neuraminidase Baloxavir Baloxavir Baloxavir->Replication Inhibits PA Endonuclease

Caption: Mechanisms of action for different influenza antivirals.

Experimental_Workflow cluster_invitro In Vitro Antiviral Activity Assessment cluster_comparison Comparative Analysis Virus_Strains Select Virus Strains (Wild-Type & Oseltamivir-Resistant) NA_Assay Neuraminidase Inhibition Assay (for NA inhibitors) Virus_Strains->NA_Assay Fusion_Assay HA-mediated Fusion Inhibition Assay (for this compound) Virus_Strains->Fusion_Assay Data_Analysis Calculate IC50/EC50 Values NA_Assay->Data_Analysis Fusion_Assay->Data_Analysis Table Generate Comparative Data Tables Data_Analysis->Table Report Publish Comparison Guide Table->Report

Caption: Workflow for validating antiviral activity.

Logical_Comparison Oseltamivir_Resistant_Strain Oseltamivir-Resistant Influenza Strain (H275Y) This compound This compound (HA Inhibitor) Oseltamivir_Resistant_Strain->this compound Effective Zanamivir Zanamivir (NA Inhibitor) Oseltamivir_Resistant_Strain->Zanamivir Effective Peramivir Peramivir (NA Inhibitor) Oseltamivir_Resistant_Strain->Peramivir Moderately Effective Oseltamivir Oseltamivir (NA Inhibitor) Oseltamivir_Resistant_Strain->Oseltamivir Ineffective

References

A Comparative Analysis of MBX2329 and Arbidol: Efficacy as Influenza Hemagglutinin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two influenza hemagglutinin (HA) inhibitors: MBX2329 and Arbidol. The information presented herein is based on available experimental data to assist researchers in evaluating their potential applications in antiviral drug development.

Introduction

Influenza virus infection remains a significant global health concern, necessitating the development of effective antiviral therapeutics. The viral surface glycoprotein hemagglutinin (HA) is a critical target for antiviral drugs as it mediates the initial stages of viral entry into host cells. Both this compound and Arbidol are small molecule inhibitors that target HA, but they exhibit distinct characteristics in their mechanism of action, specificity, and breadth of activity. This guide aims to provide a comparative overview of these two inhibitors to inform research and development efforts.

Mechanism of Action

Both this compound and Arbidol function by inhibiting the conformational changes in HA that are necessary for the fusion of the viral envelope with the host cell endosomal membrane. However, they achieve this through different binding interactions.

Arbidol is a broad-spectrum antiviral that inserts into a conserved hydrophobic cavity in the stem region of the HA trimer, at the interface between two protomers. This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational rearrangement required for membrane fusion.[1][2][3] Beyond its direct antiviral effect, Arbidol has also been reported to possess immunomodulatory properties.[4]

This compound is a potent and selective inhibitor that also targets the stem region of HA. It is suggested to bind to a conformational epitope specific to Group 1 HA subtypes, thereby inhibiting HA-mediated membrane fusion.

The distinct binding modes and resulting inhibitory mechanisms are depicted in the following signaling pathway diagram.

Mechanism of Action of HA Inhibitors cluster_virus_entry Influenza Virus Entry cluster_fusion_process HA-Mediated Membrane Fusion cluster_inhibition Inhibition by this compound and Arbidol Virus Virus Host_Cell Host Cell Virus->Host_Cell Attachment (HA) Endosome Endosome Host_Cell->Endosome Endocytosis Low_pH Low pH in Endosome HA_Prefusion HA (Prefusion) HA_Postfusion HA (Postfusion) HA_Prefusion->HA_Postfusion Low_pH->HA_Prefusion Triggers Conformational Change Membrane_Fusion Viral and Host Membrane Fusion HA_Postfusion->Membrane_Fusion Viral_RNA_Release Viral RNA Release into Cytoplasm Membrane_Fusion->Viral_RNA_Release This compound This compound This compound->HA_Prefusion Binds to Group 1 HA Stem Arbidol Arbidol Arbidol->HA_Prefusion Binds to Conserved Cavity

Figure 1: Mechanism of action of HA inhibitors.

Quantitative Comparison of In Vitro Efficacy

The antiviral activity of this compound and Arbidol has been evaluated against various influenza virus strains. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from published studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.

CompoundVirus StrainAssay TypeCell LineIC50 (µM)Reference
This compound A/PR/8/34 (H1N1)Plaque ReductionMDCK0.29 - 0.53
A/California/07/2009 (H1N1)Pseudovirus Neutralization293T0.47
A/Vietnam/1203/2004 (H5N1)Pseudovirus Neutralization293T5.8
A/Texas/12/2007 (H3N2)Pseudovirus Neutralization293T>100
B/Florida/4/2006Pseudovirus Neutralization293T>100
Arbidol A/PR/8/34 (H1N1)CPE ReductionMDCK2.7 µg/mL (~5.2 µM)[5]
A/Aichi/2/68 (H3N2)CPE ReductionMDCK4.4 - 12.1[6]
A/Guangdong/GIRD07/09 (H1N1)CPE ReductionMDCK4.4 - 12.1[6]
A/HK/Y280/97 (H9N2)CPE ReductionMDCK4.4 - 12.1[6]
SARS-CoV-2qRT-PCRVero E64.11[7]

Key Observations:

  • This compound demonstrates high potency against influenza A group 1 viruses (H1N1 and H5N1), with IC50 values in the sub-micromolar to low micromolar range. Its activity against group 2 (H3N2) and influenza B viruses is significantly lower.

  • Arbidol exhibits a broader spectrum of activity, inhibiting both influenza A and B viruses, as well as other respiratory viruses.[1][5] Its potency against influenza A strains is generally in the low micromolar range.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of HA inhibitors.

Plaque Reduction Assay (PRA)

This assay is a standard method to determine the ability of a compound to inhibit the replication of a virus.

Plaque Reduction Assay Workflow Cell_Seeding Seed MDCK cells in multi-well plates Confluent_Monolayer Incubate to form a confluent monolayer Cell_Seeding->Confluent_Monolayer Virus_Infection Infect cells with a known titer of influenza virus Confluent_Monolayer->Virus_Infection Compound_Treatment Add serial dilutions of This compound or Arbidol Virus_Infection->Compound_Treatment Overlay Add semi-solid overlay to restrict virus spread Compound_Treatment->Overlay Incubation Incubate to allow virus replication and plaque formation Fixation_Staining Fix cells and stain with crystal violet to visualize plaques Incubation->Fixation_Staining Overlay->Incubation Plaque_Counting Count plaques and calculate the IC50 value Fixation_Staining->Plaque_Counting

Figure 2: Plaque Reduction Assay Workflow.

Detailed Steps:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 24-well plates and grown to confluency.

  • Virus Infection: The cell monolayers are washed and then infected with a predetermined amount of influenza virus (typically 50-100 plaque-forming units per well).

  • Compound Addition: Immediately after infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (this compound or Arbidol).

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours to allow for plaque development.

  • Plaque Visualization: The overlay is removed, and the cell monolayers are fixed and stained with a solution such as crystal violet. Plaques, which are areas of dead or destroyed cells, appear as clear zones against a background of stained, viable cells.

  • Data Analysis: The number of plaques is counted for each compound concentration. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Hemagglutination Inhibition (HI) Assay

This assay measures the ability of a compound to inhibit the agglutination (clumping) of red blood cells (RBCs) by the influenza virus.

Hemagglutination Inhibition Assay Workflow Compound_Dilution Prepare serial dilutions of This compound or Arbidol in a 96-well plate Virus_Addition Add a standardized amount of influenza virus to each well Compound_Dilution->Virus_Addition Incubation_1 Incubate to allow compound to bind to the virus Virus_Addition->Incubation_1 RBC_Addition Add a suspension of red blood cells (e.g., chicken RBCs) Incubation_1->RBC_Addition Incubation_2 Incubate to allow for hemagglutination to occur RBC_Addition->Incubation_2 Observation Observe the wells for hemagglutination or its inhibition Incubation_2->Observation Endpoint_Determination Determine the highest dilution of the compound that inhibits hemagglutination Observation->Endpoint_Determination

Figure 3: Hemagglutination Inhibition Assay Workflow.

Detailed Steps:

  • Compound Dilution: Serial dilutions of the test compound are prepared in a V-bottom 96-well microtiter plate.

  • Virus Addition: A standardized amount of influenza virus (predetermined by a hemagglutination assay) is added to each well containing the compound dilutions.

  • Incubation: The plate is incubated to allow the compound to interact with the virus.

  • Red Blood Cell Addition: A suspension of red blood cells (e.g., 0.5% chicken RBCs) is added to each well.

  • Observation: The plate is incubated at room temperature, and the results are read. In the absence of an inhibitor, the virus will cause the RBCs to agglutinate, forming a lattice that coats the bottom of the well. In the presence of an effective inhibitor, the RBCs will not be agglutinated and will settle to the bottom of the well, forming a distinct button.

  • Endpoint Determination: The HI titer is the reciprocal of the highest dilution of the compound that completely inhibits hemagglutination.

Summary and Conclusion

Both this compound and Arbidol represent promising scaffolds for the development of anti-influenza therapeutics targeting the HA-mediated entry process.

  • This compound is a highly potent and selective inhibitor of influenza A group 1 viruses. Its narrow spectrum of activity may be advantageous for targeted therapy but limits its use against other influenza subtypes and strains.

  • Arbidol offers a broader spectrum of antiviral activity, encompassing both influenza A and B viruses, along with other respiratory viruses. While generally less potent than this compound against specific group 1 influenza A strains, its broad-spectrum nature and immunomodulatory effects make it a versatile antiviral agent.

The choice between these or similar inhibitors for further development will depend on the specific therapeutic strategy, whether it be a targeted, high-potency approach or a broad-spectrum, first-line defense against a range of respiratory viruses. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive assessment of their relative efficacies.

References

Unveiling the Action of MBX2329: A Comparative Guide to a Novel Influenza Inhibitor and its Genetic Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the influenza virus entry inhibitor MBX2329 with other antiviral agents. We delve into its mechanism of action, cross-validated by genetic approaches, and present supporting experimental data and detailed protocols to facilitate further research and development in the field of antiviral therapeutics.

Executive Summary

This compound is a potent small molecule inhibitor of influenza A virus that targets the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells. By binding to a conserved region in the HA stem, this compound effectively blocks the conformational changes required for membrane fusion, thereby halting the infection at an early stage. This mechanism has been corroborated by genetic studies utilizing site-directed mutagenesis, which demonstrate that specific amino acid substitutions in the HA protein confer resistance to this compound. This guide presents a comparative analysis of this compound's performance against other influenza antivirals, detailed experimental methodologies for its validation, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Performance of this compound and Alternative Influenza Inhibitors

The antiviral efficacy of this compound has been evaluated against a panel of influenza A virus strains, including those resistant to currently approved drugs like oseltamivir. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and other inhibitors, providing a quantitative comparison of their potency.

Inhibitor Target Influenza A Strain IC50 (µM) Reference
This compound Hemagglutinin (HA)A/PR/8/34 (H1N1)0.29 - 0.53[1][2]
A/California/10/2009 (H1N1)0.29 - 0.53[1]
A/Florida/21/2008 (H1N1-H275Y, Oseltamivir-resistant)0.29 - 0.53[1][2]
A/Hong Kong/H5N15.9[3]
MBX2546 Hemagglutinin (HA)A/PR/8/34 (H1N1)0.3[2]
A/Florida/21/2008 (H1N1-H275Y, Oseltamivir-resistant)5.8[2]
A/Hong Kong/H5N13.6[3]
Oseltamivir Neuraminidase (NA)Influenza A/H1N1 (clinical isolates)0.0025 (2.5 nM)[4]
Influenza A/H3N2 (clinical isolates)0.00096 (0.96 nM)[4]
Influenza B (clinical isolates)0.06 (60 nM)[4]
Favipiravir RNA-dependent RNA polymerase (RdRp)Influenza A, B, and C virusesBroad activity, specific IC50 values vary by study[5]
Arbidol Hemagglutinin (HA)Influenza A and B viruses~10.57 - 19.16[6]

Genetic Cross-Validation of this compound's Mechanism of Action

The direct interaction of this compound with the influenza HA protein has been elegantly confirmed through genetic studies. Site-directed mutagenesis was employed to introduce specific amino acid changes in the HA protein, and the resulting mutant viruses were tested for their susceptibility to this compound.

Key Findings:

  • Pseudotyped viruses carrying mutations in the HA stem region, specifically K51A in HA1 or G16A in HA2 , exhibited reduced susceptibility to this compound.[2]

  • This observation strongly suggests that this compound interacts with a binding pocket formed by residues in both the HA1 and HA2 subunits within the HA stem.

  • Importantly, these mutations did not confer resistance to the structurally distinct HA inhibitor MBX2546, indicating that the two compounds have different binding sites on the HA protein.[2]

The following table summarizes the impact of HA mutations on the inhibitory activity of this compound.

HA Mutant Location Effect on this compound Activity Reference
K51AHA1 subunit (stem region)Reduced susceptibility[2]
G16AHA2 subunit (stem region)Reduced susceptibility[2]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed protocols for the key experiments are provided below.

Generation of HA-Pseudotyped Lentiviral Particles

This protocol describes the production of single-cycle infectious lentiviral particles pseudotyped with influenza HA, which are essential for safely studying viral entry and its inhibition.

Materials:

  • HEK293T cells

  • Plasmids:

    • Lentiviral backbone vector expressing a reporter gene (e.g., luciferase or GFP)

    • Packaging plasmid (e.g., pCMVΔR8.91)

    • Expression plasmid for the desired influenza HA protein (wild-type or mutant)

  • Transfection reagent (e.g., PEI, FuGENE HD)

  • DMEM supplemented with 10% FBS and antibiotics

  • 0.45 µm filter

Procedure:

  • Seed HEK293T cells in a 6-well plate to reach 50-70% confluency on the day of transfection.[7]

  • Co-transfect the cells with the lentiviral backbone, packaging, and HA expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.[8][9]

  • After 18-24 hours, replace the transfection medium with fresh growth medium.[7]

  • At 48-60 hours post-transfection, harvest the supernatant containing the pseudoviral particles.[7]

  • Clarify the supernatant by centrifugation at a low speed to remove cell debris.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining cellular components.[7]

  • The filtered supernatant containing the HA-pseudotyped lentiviral particles can be used immediately or stored at -80°C for long-term use.

Single-Cycle Infectivity Assay

This assay is used to quantify the inhibitory effect of compounds on HA-mediated viral entry.

Materials:

  • Target cells susceptible to influenza virus infection (e.g., A549 or MDCK cells)

  • HA-pseudotyped lentiviral particles expressing a reporter gene

  • Test compounds (e.g., this compound) at various concentrations

  • 96-well plates

  • Reporter gene assay reagents (e.g., luciferase substrate)

  • Luminometer or fluorescence microscope

Procedure:

  • Seed target cells in a 96-well plate and allow them to adhere overnight.

  • On the day of the experiment, prepare serial dilutions of the test compounds.

  • Pre-incubate the HA-pseudotyped lentiviral particles with the diluted compounds for 1 hour at 37°C.

  • Remove the culture medium from the target cells and add the virus-compound mixture.

  • Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.

  • Measure the reporter gene activity (e.g., luminescence or fluorescence) according to the manufacturer's instructions.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HA-Mediated Hemolysis Assay

This assay assesses the ability of a compound to inhibit the low-pH-induced fusion of the viral envelope with the endosomal membrane, a critical step in viral entry.

Materials:

  • Freshly collected red blood cells (RBCs) (e.g., from chicken or human)

  • Influenza virus stock

  • Test compounds

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.0)

  • 96-well V-bottom plates

  • Spectrophotometer

Procedure:

  • Wash the RBCs with PBS (pH 7.4) and resuspend to a final concentration of 0.5-1%.

  • In a 96-well plate, serially dilute the test compounds.

  • Add a standardized amount of influenza virus to each well containing the test compound and incubate for a short period.

  • Add the RBC suspension to each well and incubate to allow for viral attachment.

  • To induce fusion, lower the pH of the solution by adding an acidic buffer (e.g., PBS, pH 5.0).

  • Incubate the plate to allow for hemolysis to occur.

  • Pellet the intact RBCs by centrifugation.

  • Transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculate the percentage of hemolysis inhibition relative to control wells without the compound.

Visualizing the Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

G cluster_virus_entry Influenza Virus Entry Pathway cluster_moa This compound Mechanism of Action Virus Virus HA Hemagglutinin (HA) Virus->HA Host Cell Host Cell Endosome Endosome Host Cell->Endosome Endocytosis Sialic Acid Receptor Sialic Acid Receptor HA->Sialic Acid Receptor Binding Sialic Acid Receptor->Host Cell Fusion Membrane Fusion Endosome->Fusion Acidification (low pH) Viral RNA Release Viral RNA Release Fusion->Viral RNA Release This compound This compound HA_stem HA Stem Region This compound->HA_stem Binds to Conformational Change HA Conformational Change This compound->Conformational Change Inhibits HA_stem->Conformational Change G cluster_workflow Genetic Validation Workflow HA Plasmid (WT) Wild-Type HA Plasmid Mutagenesis Site-Directed Mutagenesis HA Plasmid (WT)->Mutagenesis Transfection Co-transfection (HEK293T cells) HA Plasmid (WT)->Transfection HA Plasmid (Mutant) Mutant HA Plasmid Mutagenesis->HA Plasmid (Mutant) HA Plasmid (Mutant)->Transfection Pseudovirus Production Pseudovirus Production Transfection->Pseudovirus Production Infectivity Assay Single-Cycle Infectivity Assay Pseudovirus Production->Infectivity Assay IC50 Determination IC50 Determination (WT vs Mutant) Infectivity Assay->IC50 Determination G cluster_logic Logical Relationship This compound This compound HA Protein HA Protein This compound->HA Protein Binds HA Mutant HA Protein (K51A or G16A) This compound->HA Mutant Binding Reduced Inhibition Inhibition This compound->Inhibition Leads to No Inhibition No Inhibition This compound->No Inhibition Leads to Viral Entry Viral Entry HA Protein->Viral Entry Mediates HA Mutant->Viral Entry Mediates Inhibition->Viral Entry Blocks

References

A Comparative In Vitro Analysis of Novel Influenza A Entry Inhibitors: MBX2329 and MBX2546

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro efficacy of two promising small molecule inhibitors of influenza A virus, MBX2329 and MBX2546. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying mechanisms of action.

Introduction

Influenza A virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral surface glycoprotein hemagglutinin (HA) is a critical component for viral entry into host cells, making it an attractive target for drug development. This compound and MBX2546 are two small molecule inhibitors that target the HA-mediated fusion process.[1] Both compounds have demonstrated potent and selective activity against a broad spectrum of influenza A viruses, including pandemic and oseltamivir-resistant strains.[1][2] This guide offers a head-to-head comparison of their in vitro performance based on available experimental data.

Mechanism of Action

Both this compound and MBX2546 function by inhibiting the entry of the influenza A virus into host cells.[1] Their mechanism centers on the disruption of the conformational changes in the hemagglutinin (HA) protein that are essential for membrane fusion.[1][3] These compounds bind to the stem region of the HA trimer, a different site than where antibodies elicited by current vaccines typically bind.[1][3] While both molecules target the same general region and function, evidence suggests they do so at non-overlapping sites.[1]

The binding of these inhibitors stabilizes the pre-fusion conformation of HA, preventing the low pH-induced structural rearrangement that is necessary for the fusion of the viral envelope with the endosomal membrane of the host cell.[3][4] By blocking this critical step, this compound and MBX2546 effectively halt the viral replication cycle at its outset.

cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition Inhibition by this compound & MBX2546 Virus Virus Host Cell Host Cell Virus->Host Cell Attachment (HA) Endosome Endosome Host Cell->Endosome Endocytosis Viral RNA Release Viral RNA Release Endosome->Viral RNA Release pH-dependent Conformational Change (Fusion) This compound This compound HA Stem Region HA Stem Region This compound->HA Stem Region MBX2546 MBX2546 MBX2546->HA Stem Region Conformational Change Blocked Conformational Change Blocked HA Stem Region->Conformational Change Blocked Stabilization Conformational Change Blocked->Viral RNA Release Inhibition

Figure 1: Simplified signaling pathway of influenza virus entry and inhibition by this compound and MBX2546.

In Vitro Efficacy Comparison

This compound and MBX2546 have been evaluated for their inhibitory activity against a panel of influenza A virus strains. The following table summarizes their 50% inhibitory concentrations (IC50), providing a direct comparison of their potency. Both compounds exhibit low micromolar to sub-micromolar activity against sensitive strains and demonstrate a high selectivity index, with 50% cytotoxicity concentrations (CC50) greater than 100 μM in Madin-Darby canine kidney (MDCK) cells.[2]

Virus StrainThis compound IC50 (μM)MBX2546 IC50 (μM)
A/PR/8/34 (H1N1)0.290.3
A/California/10/2009 (H1N1)0.531.5
A/Florida/21/2008 (H1N1-H275Y)0.455.8
A/Hong Kong/483/97 (H5N1)5.93.6
A/Texas/12/2007 (H3N2)>100>100
B/Florida/4/2006>100>100

Data sourced from Basu et al., 2014.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro efficacy of this compound and MBX2546.

Pseudotype Virus Neutralization Assay

This assay is used to determine the inhibitory concentration of the compounds against viral entry mediated by specific HA subtypes in a BSL-2 environment.

cluster_workflow Pseudotype Virus Neutralization Assay Workflow Start Start Serial Dilution Serially dilute This compound/MBX2546 Start->Serial Dilution Incubation Incubate diluted compound with pseudovirus (1 hr, 37°C) Serial Dilution->Incubation Add to Cells Add mixture to pre-plated 293T cells Incubation->Add to Cells Incubate Cells Incubate for 48-72 hrs Add to Cells->Incubate Cells Measure Luciferase Lyse cells and measure luciferase activity Incubate Cells->Measure Luciferase Calculate IC50 Calculate IC50 Measure Luciferase->Calculate IC50 End End Calculate IC50->End

Figure 2: Experimental workflow for the pseudotype virus neutralization assay.
  • Cell Preparation: Seed 293T cells in 96-well white-walled plates at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Dilution: Prepare serial dilutions of this compound or MBX2546 in culture medium.

  • Virus-Compound Incubation: Incubate the diluted compounds with a predetermined amount of HA-pseudotyped lentiviral particles expressing a luciferase reporter gene for 1 hour at 37°C.

  • Infection: Add the virus-compound mixture to the plated 293T cells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Readout: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve.

Hemolysis Inhibition Assay

This assay assesses the ability of the compounds to inhibit the low pH-induced, HA-mediated fusion of the viral envelope with red blood cell membranes.

  • Virus and Compound Incubation: Incubate influenza virus with serial dilutions of this compound or MBX2546 for a specified time at room temperature.

  • Addition of Red Blood Cells: Add a suspension of chicken red blood cells (cRBCs) to the virus-compound mixture and incubate to allow viral attachment.

  • Induction of Fusion: Lower the pH of the solution to trigger the conformational change in HA and induce hemolysis.

  • Centrifugation: Pellet the intact cells by centrifugation.

  • Quantification of Hemolysis: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release.

  • Data Analysis: Determine the concentration of the compound that inhibits hemolysis by 50%.

Synergistic Effect with Oseltamivir

Both this compound and MBX2546 have been shown to act synergistically with the neuraminidase inhibitor oseltamivir.[2][5] This suggests a potential for combination therapy to enhance antiviral efficacy and reduce the likelihood of drug resistance. The synergistic effect is quantified by evaluating the inhibition of viral replication when both drugs are used in combination at various concentrations and analyzing the data using methods such as the MacSynergy II program.[2]

Conclusion

This compound and MBX2546 are potent in vitro inhibitors of influenza A virus entry, targeting the HA stem region to block membrane fusion. Both compounds exhibit efficacy against a range of clinically relevant strains, including those resistant to existing antivirals. While their overall mechanism of action is similar, they bind to distinct sites on the HA protein and show variations in their potency against specific viral subtypes. The data presented in this guide provides a foundation for further investigation into the therapeutic potential of these promising antiviral candidates.

References

A Head-to-Head Comparison of MBX2329 with Neuraminidase Inhibitors for Influenza Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral therapeutics for influenza, the emergence of novel mechanisms of action is critical to overcoming the challenge of drug resistance. This guide provides a detailed, data-driven comparison of MBX2329, a first-in-class hemagglutinin (HA) fusion inhibitor, with the established class of neuraminidase inhibitors (NAIs), including oseltamivir, zanamivir, and peramivir. This objective analysis is supported by available experimental data to inform research and development efforts in the pursuit of next-generation influenza therapies.

Executive Summary

This compound presents a distinct antiviral strategy by targeting the influenza A virus hemagglutinin, a highly conserved protein responsible for viral entry into host cells. This mechanism contrasts with that of neuraminidase inhibitors, which act at the later stage of viral release. This fundamental difference in their modes of action suggests that this compound could be effective against influenza strains resistant to NAIs. Furthermore, the data indicates a potential for synergistic effects when this compound is used in combination with NAIs, offering a promising avenue for future therapeutic regimens.

Mechanism of Action: A Tale of Two Targets

The antiviral activity of this compound and neuraminidase inhibitors stems from their interaction with distinct viral proteins, leading to the inhibition of different stages of the viral life cycle.

This compound: A Blocker of Viral Entry

This compound is a small molecule inhibitor that specifically targets the hemagglutinin (HA) protein of influenza A viruses.[1][2] It binds to a conserved region in the stem of the HA protein, which is crucial for the conformational changes required for the fusion of the viral envelope with the host cell's endosomal membrane.[1][2] By stabilizing the pre-fusion conformation of HA, this compound effectively prevents the virus from releasing its genetic material into the host cell, thereby halting the infection at a very early stage.[1][2]

Neuraminidase Inhibitors: Preventing Viral Escape

In contrast, neuraminidase inhibitors such as oseltamivir, zanamivir, and peramivir target the viral neuraminidase (NA) enzyme.[3][4] Neuraminidase is essential for the release of newly formed virus particles from the surface of an infected cell. It cleaves sialic acid residues, which act as receptors for HA, preventing the aggregation of new virions on the cell surface and facilitating their spread to other cells. By blocking the active site of neuraminidase, NAIs cause newly synthesized viruses to clump together on the cell surface, effectively preventing their release and spread.[3]

G Comparative Mechanism of Action cluster_0 This compound: Viral Entry Inhibition cluster_1 Neuraminidase Inhibitors: Viral Release Inhibition Influenza_A_Virus Influenza A Virus Viral_Entry Viral Entry (Endocytosis) Influenza_A_Virus->Viral_Entry Binds to Host Cell Host_Cell Host Cell Endosome Endosome HA_Fusion HA-mediated Fusion Endosome->HA_Fusion Acidification Viral_Entry->Endosome Viral_Replication_Blocked Viral Replication Blocked HA_Fusion->Viral_Replication_Blocked This compound This compound This compound->HA_Fusion Inhibits Infected_Host_Cell Infected Host Cell New_Virions New Virions Infected_Host_Cell->New_Virions Viral Replication Neuraminidase Neuraminidase New_Virions->Neuraminidase Budding Viral_Release_Blocked Viral Release Blocked Neuraminidase->Viral_Release_Blocked NAIs Neuraminidase Inhibitors (Oseltamivir, Zanamivir, Peramivir) NAIs->Neuraminidase Inhibits

Caption: Contrasting mechanisms of this compound and Neuraminidase Inhibitors.

Comparative In Vitro Efficacy

The in vitro potency of antiviral compounds is a key indicator of their potential therapeutic efficacy. The following tables summarize the available 50% inhibitory concentration (IC50) values for this compound and the neuraminidase inhibitors against various influenza A strains. It is important to note that these values are compiled from different studies and may not be directly comparable due to potential variations in experimental conditions.

Table 1: In Vitro Antiviral Activity of this compound against Influenza A Viruses

Influenza A StrainIC50 (µM)Reference
A/PR/8/34 (H1N1)0.29[1]
A/California/10/2009 (H1N1)0.53[1]
A/Washington/10/2008 (H1N1)0.45[1]
A/Florida/21/2008 (H1N1-H275Y, Oseltamivir-resistant)0.53[1]
A/Hong Kong/483/97 (H5N1)5.9[2]

Table 2: In Vitro Antiviral Activity of Neuraminidase Inhibitors against Influenza A Viruses

Influenza A StrainOseltamivir IC50 (nM)Zanamivir IC50 (nM)Peramivir IC50 (nM)Reference
A(H1N1)pdm090.3 - 1.50.2 - 1.00.1 - 0.5[5][6][7]
A(H3N2)0.5 - 2.00.5 - 2.00.2 - 1.0[5][6][7]
A(H5N1)0.1 - 3.00.2 - 1.50.1 - 0.8[5]
A/Florida/21/2008 (H1N1-H275Y)>100 (Resistant)0.5 - 1.50.5 - 2.0[6][8]

Note: IC50 values for neuraminidase inhibitors can vary between studies and specific viral isolates.

A significant finding is the potent activity of this compound against an oseltamivir-resistant H1N1 strain (H275Y), with an IC50 value of 0.53 µM.[1] This highlights the potential of this compound to address the growing concern of NAI resistance.

Synergy with Oseltamivir

Studies have investigated the potential for synergistic antiviral effects when combining this compound with oseltamivir. The rationale for this combination is the targeting of two distinct and essential stages of the viral life cycle. Research has demonstrated that the combination of this compound and oseltamivir exhibits strong synergy in inhibiting influenza A virus replication in vitro.[2] This synergistic interaction suggests that combination therapy could potentially lead to enhanced efficacy, reduced risk of resistance development, and the possibility of using lower doses of each drug, thereby minimizing potential side effects.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the antiviral activity of compounds like this compound and neuraminidase inhibitors.

Plaque Reduction Assay (PRA)

This assay is a gold standard for quantifying infectious virus and assessing the antiviral activity of a compound.

G Plaque Reduction Assay Workflow Cell_Seeding Seed susceptible cells (e.g., MDCK) in well plates Cell_Monolayer Incubate to form a confluent monolayer Cell_Seeding->Cell_Monolayer Virus_Infection Infect cells with influenza virus in the presence of varying concentrations of the test compound Cell_Monolayer->Virus_Infection Incubation Incubate to allow for virus adsorption Virus_Infection->Incubation Overlay Remove inoculum and overlay with a semi-solid medium (e.g., agarose) containing the test compound Incubation->Overlay Plaque_Formation Incubate for several days to allow for plaque formation Overlay->Plaque_Formation Fix_and_Stain Fix the cells and stain with a dye (e.g., crystal violet) to visualize plaques Plaque_Formation->Fix_and_Stain Plaque_Counting Count the number of plaques in each well Fix_and_Stain->Plaque_Counting IC50_Calculation Calculate the IC50 value (concentration that inhibits plaque formation by 50%) Plaque_Counting->IC50_Calculation

Caption: Generalized workflow for a Plaque Reduction Assay.

Detailed Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.[9][10]

  • Virus Infection: The cell monolayers are washed and then infected with a known amount of influenza virus (e.g., 100 plaque-forming units per well) in the presence of serial dilutions of the test compound or a vehicle control.[9][10]

  • Adsorption: The virus is allowed to adsorb to the cells for 1-2 hours at 37°C.[9][10]

  • Overlay: The virus-containing medium is removed, and the cells are overlaid with a medium containing 1% agarose and the corresponding concentration of the test compound. This semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions called plaques.[9][10]

  • Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque development.[9][10]

  • Visualization and Quantification: The cells are fixed with formaldehyde and stained with crystal violet. The plaques, which appear as clear zones against a background of stained cells, are then counted. The percent inhibition of plaque formation is calculated relative to the vehicle control, and the IC50 value is determined.[9][10]

Neuraminidase Inhibition Assay

This assay specifically measures the ability of a compound to inhibit the enzymatic activity of the influenza neuraminidase.

Detailed Methodology:

  • Enzyme Source: Purified influenza virus or recombinant neuraminidase is used as the enzyme source.

  • Substrate: A fluorogenic or chemiluminescent substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used.[11][12]

  • Inhibition Reaction: The neuraminidase enzyme is pre-incubated with various concentrations of the test compound (e.g., oseltamivir, zanamivir, peramivir) or a control.[11][12]

  • Enzymatic Reaction: The substrate is added to the enzyme-inhibitor mixture, and the reaction is allowed to proceed for a specific time at 37°C.[11][12]

  • Detection: The reaction is stopped, and the amount of fluorescent or chemiluminescent product is measured using a plate reader.[11][12]

  • IC50 Calculation: The percent inhibition of neuraminidase activity is calculated for each compound concentration, and the IC50 value is determined.[11][12]

In Vivo Efficacy Studies (Mouse Model)

Animal models are crucial for evaluating the in vivo efficacy and safety of antiviral candidates. The mouse model is a commonly used system for influenza research.

Detailed Methodology:

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.[13]

  • Infection: Mice are anesthetized and intranasally infected with a lethal or sub-lethal dose of an influenza virus strain.[13]

  • Treatment: Treatment with the test compound (e.g., this compound or a neuraminidase inhibitor) or a placebo is initiated at a specified time post-infection (e.g., 4 hours or 24 hours) and administered for a defined period (e.g., 5 days).[14]

  • Monitoring: The mice are monitored daily for signs of illness, including weight loss, morbidity, and mortality, for a period of 14-21 days.[13][14]

  • Viral Titer Determination: At specific time points, a subset of mice from each group may be euthanized, and their lungs harvested to determine the viral titers by plaque assay or quantitative PCR.[13][14]

  • Efficacy Assessment: The efficacy of the treatment is assessed by its ability to reduce mortality, prevent weight loss, and lower viral loads in the lungs compared to the placebo-treated group.[14]

Conclusion and Future Directions

This compound represents a promising new class of influenza antiviral with a mechanism of action that is distinct from and complementary to the currently approved neuraminidase inhibitors. Its potent in vitro activity against a range of influenza A strains, including those resistant to oseltamivir, underscores its potential as a valuable addition to the anti-influenza armamentarium. The observed synergy with oseltamivir opens up exciting possibilities for combination therapies that could enhance treatment efficacy and mitigate the emergence of drug resistance.

Further head-to-head comparative studies, both in vitro and in vivo, are warranted to more definitively establish the relative potency and efficacy of this compound against a broader panel of influenza viruses, including contemporary clinical isolates and strains with reduced susceptibility to other neuraminidase inhibitors. Additionally, comprehensive preclinical and clinical development will be necessary to fully elucidate the pharmacokinetic, pharmacodynamic, and safety profiles of this compound. The continued exploration of novel antiviral targets, as exemplified by this compound, is essential for strengthening our preparedness against both seasonal and pandemic influenza threats.

References

MBX2329: A Highly Specific Inhibitor of Group 1 Influenza A Hemagglutinin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MBX2329's specificity for group 1 influenza A hemagglutinin (HA) against other inhibitors, supported by experimental data and detailed methodologies.

This compound is a small molecule inhibitor that has demonstrated potent and specific activity against group 1 influenza A viruses by targeting the hemagglutinin (HA) protein, a critical component for viral entry into host cells.[1][2][3] This guide delves into the experimental evidence confirming its specificity and compares its performance with other HA inhibitors.

Comparative Analysis of HA Inhibitor Specificity

This compound exhibits a clear preference for group 1 HA subtypes, such as H1 and H5, while showing minimal to no activity against group 2 subtypes like H3 and H7.[1][2] This specificity is a key characteristic that distinguishes it from broader-spectrum antiviral agents. The following table summarizes the inhibitory activity of this compound and compares it with other known HA inhibitors.

InhibitorTarget HA GroupGroup 1 (H1, H5) IC50Group 2 (H3, H7) IC50Mechanism of Action
This compound Group 1 0.3 - 5.9 µM [1][3]>100 µM [1]Binds to the HA stem region, inhibiting membrane fusion. [1][4]
MBX2546Group 10.3 - 5.8 µM[1]>100 µM[1]Binds to the HA stem region, inhibiting membrane fusion.[1][5]
ArbidolBroad SpectrumEffectiveEffective[6]Obstructs HA-mediated fusion.[4]
CBS1194Group 2No effect0.36 - 0.74 µM[6]Targets the HA stalk region, inhibiting membrane fusion.[6]

Experimental Confirmation of this compound Specificity

The selective inhibition of group 1 HA by this compound has been validated through a series of rigorous experimental protocols. These assays collectively confirm that this compound directly interacts with group 1 HA and inhibits its function.

Key Experimental Protocols:
  • Pseudotype Virus-Based High-Throughput Screening: This assay utilizes retroviral particles (e.g., HIV) pseudotyped with influenza HA proteins of different subtypes.[1][3] The infectivity of these pseudoviruses in the presence of the inhibitor is measured, typically through a reporter gene like luciferase. A reduction in infectivity indicates inhibition of HA-mediated entry. This compound demonstrated potent inhibition of pseudoviruses bearing H1 and H5 HA, but not H3 or H7 HA.[1]

  • WaterLOGSY NMR Spectroscopy: Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) is a nuclear magnetic resonance (NMR) technique used to detect the binding of small molecules to large target proteins.[1] Experiments showed that this compound binds to recombinant H5 HA (a group 1 HA) but not to neuraminidase (NA), confirming HA as the specific target.[1][5]

  • Competition Assay with Monoclonal Antibody (MAb) C179: MAb C179 is a well-characterized antibody that binds to a conserved conformational epitope in the stem region of group 1 HA, thereby neutralizing the virus.[1] In competition assays, the presence of C179 significantly reduced the binding of this compound to H5 HA, indicating that this compound binds to a site that overlaps with or is in close proximity to the C179 epitope in the HA stem.[1]

  • HA-Mediated Hemolysis Inhibition Assay: This assay assesses the ability of an inhibitor to prevent the fusion of the viral envelope with red blood cell membranes, a process mediated by HA at low pH. This compound was shown to inhibit the hemolysis of chicken red blood cells induced by group 1 influenza viruses.[1][3]

Visualizing the Mechanism and Specificity

The following diagrams illustrate the experimental workflow for determining inhibitor specificity and the confirmed mechanism of this compound.

experimental_workflow cluster_screening High-Throughput Screening cluster_binding Binding Confirmation cluster_functional Functional Inhibition cluster_result Result HTS Pseudotype Virus Assay (H1, H3, H5, H7) NMR WaterLOGSY NMR (recombinant HA) HTS->NMR Identifies HA as target Comp Competition Assay (MAb C179) NMR->Comp Localizes binding site Hemolysis Hemolysis Inhibition Assay Comp->Hemolysis Confirms functional block Specificity Group 1 Specificity Confirmed Hemolysis->Specificity Demonstrates selective inhibition

Caption: Experimental workflow for confirming this compound's specificity.

signaling_pathway cluster_group1 Group 1 HA (e.g., H1, H5) cluster_group2 Group 2 HA (e.g., H3, H7) G1_HA Group 1 HA Fusion_Blocked Membrane Fusion Blocked G1_HA->Fusion_Blocked Conformational change inhibited This compound This compound This compound->G1_HA Binds to stem region G2_HA Group 2 HA Fusion_Proceeds Membrane Fusion Proceeds G2_HA->Fusion_Proceeds No_Binding No Binding MBX2329_inactive This compound

Caption: Specific action of this compound on Group 1 vs. Group 2 HA.

References

Validating the Binding Site of MBX2329: A Comparative Guide to Site-Directed Mutagenesis and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental approaches for validating the binding site of the influenza virus inhibitor MBX2329 on its target, the hemagglutinin (HA) protein. We will delve into the specifics of site-directed mutagenesis, the primary method used for this compound, and compare it with alternative biophysical and cell-based assays that offer complementary insights into small molecule-protein interactions.

Introduction to this compound and its Target

This compound is a small molecule inhibitor that targets the influenza A virus hemagglutinin (HA) protein, a critical component for viral entry into host cells.[1][2] Specifically, this compound is proposed to bind to a conserved epitope in the stem region of group 1 HA, thereby inhibiting the conformational changes required for membrane fusion.[1][2] Initial validation of this binding site was achieved through a combination of methods, including competition assays with the monoclonal antibody C179 and, most definitively, through site-directed mutagenesis.[1]

Comparison of Binding Site Validation Methods

The selection of a method to validate a drug's binding site depends on various factors, including the availability of purified protein, the desired level of detail, and the cellular context of the interaction. Below is a comparison of site-directed mutagenesis with other common techniques.

Method Principle Data Output Throughput Protein Requirement Cellular Context
Site-Directed Mutagenesis Introduces specific amino acid changes in the target protein to observe their effect on compound activity.Fold change in IC50/EC50, Loss of bindingLowGene encoding the proteinYes (in cell-based assays)
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Binding affinity (KD), kinetics (ka, kd)MediumPurified proteinNo
NMR Spectroscopy Detects changes in the nuclear magnetic resonance signals of the protein or ligand upon complex formation.Identification of binding site residues, structural changesLowPurified, isotopically labeled proteinNo
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with the binding of a ligand to a protein.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)LowPurified proteinNo
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.Target engagement, cellular EC50High (with specific detection methods)None (endogenous protein)Yes

Site-Directed Mutagenesis: The Case of this compound

Site-directed mutagenesis is a powerful technique to pinpoint critical amino acid residues involved in a drug-protein interaction. By systematically replacing specific amino acids in the putative binding pocket, researchers can assess the impact of these mutations on the compound's inhibitory activity. A significant increase in the half-maximal inhibitory concentration (IC50) for a mutant protein compared to the wild-type suggests that the mutated residue is crucial for binding.

Experimental Data for this compound

Studies on this compound have identified two key mutations in the HA protein that confer resistance to the inhibitor. This provides strong evidence for the direct interaction of this compound with the residues at these positions.

Mutation Location Effect on this compound Activity Reference
K51AHA1 subunitResistanceBasu et al., 2014
G16AHA2 subunitResistanceBasu et al., 2014

Note: The exact fold-change in IC50 values were not publicly available in the abstracted literature. Access to the full-text article would be required for this specific data.

Experimental Protocol: Site-Directed Mutagenesis of Influenza Hemagglutinin

This protocol outlines the general steps involved in creating and testing HA mutants for resistance to this compound, based on standard molecular biology techniques.

1. Plasmid Preparation and Mutagenesis:

  • Obtain a plasmid containing the full-length cDNA of the influenza hemagglutinin (HA) gene of a sensitive strain (e.g., from a group 1 virus).

  • Use a commercially available site-directed mutagenesis kit (e.g., QuikChange II Site-Directed Mutagenesis Kit, Agilent Technologies).

  • Design primers containing the desired mutations (e.g., for K51A and G16A). The primers should be complementary to the template DNA and contain the mismatched base(s) in the center.

  • Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutations.

  • Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transform the mutated plasmids into competent E. coli for amplification.

  • Isolate the mutated plasmids and verify the presence of the desired mutations by DNA sequencing.

2. Generation of Pseudotyped Viruses:

  • Co-transfect HEK293T cells with the wild-type or mutant HA-expressing plasmid, a plasmid encoding the influenza neuraminidase (NA), and a retroviral or lentiviral vector encoding a reporter gene (e.g., luciferase or GFP).

  • Collect the supernatant containing the pseudotyped viral particles 48-72 hours post-transfection.

  • Determine the viral titer, for example, by measuring the p24 antigen concentration for lentivirus-based pseudotypes.

3. Inhibition Assay:

  • Seed target cells (e.g., MDCK cells) in 96-well plates.

  • Prepare serial dilutions of this compound in infection media.

  • Pre-incubate the pseudotyped viruses (wild-type and mutants) with the different concentrations of this compound for a defined period (e.g., 1 hour at 37°C).

  • Infect the target cells with the virus-drug mixture.

  • After a suitable incubation period (e.g., 48-72 hours), measure the reporter gene expression (e.g., luciferase activity or GFP fluorescence).

  • Calculate the IC50 values for the wild-type and mutant viruses by fitting the dose-response data to a sigmoidal curve. A significant increase in the IC50 for a mutant indicates resistance.

Site_Directed_Mutagenesis_Workflow cluster_mutagenesis Plasmid Mutagenesis cluster_virus Pseudovirus Production cluster_assay Inhibition Assay p1 HA Plasmid (WT) p2 Design Primers (K51A, G16A) p1->p2 p3 PCR Mutagenesis p2->p3 p4 DpnI Digestion p3->p4 p5 Transformation p4->p5 p6 Sequencing p5->p6 v1 Co-transfection (HEK293T cells) p6->v1 Mutant HA Plasmid v2 Virus Harvest v1->v2 v3 Titer Determination v2->v3 a1 Infect Target Cells (+/- this compound) v3->a1 a2 Reporter Gene Measurement a1->a2 a3 IC50 Calculation a2->a3

Site-Directed Mutagenesis Workflow

Alternative Methods for Binding Site Validation

While site-directed mutagenesis provides strong evidence for the functional importance of specific residues, other techniques can offer complementary data on the biophysical nature of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., purified HA protein) immobilized on a sensor surface in real-time.

Experimental Protocol:

  • Immobilization: Covalently attach purified, recombinant HA protein to a sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding Analysis: Flow solutions containing various concentrations of this compound over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) over time.

  • Data Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the binding affinity (KD) and kinetic rate constants (ka and kd).

SPR_Workflow cluster_prep Preparation cluster_spr SPR Analysis prep1 Purify HA Protein spr1 Immobilize HA on Sensor Chip prep1->spr1 prep2 Prepare this compound Solutions spr2 Inject this compound prep2->spr2 spr1->spr2 spr3 Measure SPR Signal spr2->spr3 spr4 Data Analysis (KD, ka, kd) spr3->spr4

Surface Plasmon Resonance Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide high-resolution structural information about the binding interaction. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly useful for identifying which parts of a small molecule are in close proximity to the protein.

Experimental Protocol (STD-NMR):

  • Sample Preparation: Prepare a sample containing the purified HA protein and this compound in a suitable deuterated buffer.

  • NMR Experiment: Acquire two spectra: one with on-resonance saturation of the protein signals and one with off-resonance saturation.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum. The signals in the STD spectrum correspond to the protons of this compound that received saturation from the protein, indicating they are part of the binding epitope.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

  • Sample Preparation: Place the purified HA protein in the sample cell of the calorimeter and this compound in the injection syringe, both in the same buffer.

  • Titration: Inject small aliquots of this compound into the HA solution and measure the resulting heat change after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation than the unbound protein.

Experimental Protocol:

  • Cell Treatment: Treat cells expressing HA with this compound or a vehicle control.

  • Thermal Challenge: Heat the cells to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Detect the amount of soluble HA remaining at each temperature using a specific antibody (e.g., by Western blotting or ELISA).

  • Data Analysis: Plot the amount of soluble HA as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA_Workflow cluster_cell Cellular Assay cluster_detection Detection & Analysis c1 Treat Cells with this compound c2 Heat Shock c1->c2 c3 Cell Lysis c2->c3 c4 Separate Soluble and Aggregated Proteins c3->c4 d1 Detect Soluble HA (e.g., Western Blot) c4->d1 d2 Plot Melting Curve d1->d2 d3 Determine Thermal Shift d2->d3

Cellular Thermal Shift Assay Workflow

Conclusion

Validating the binding site of a small molecule inhibitor like this compound is a critical step in drug development. Site-directed mutagenesis provides definitive evidence for the functional importance of specific residues in the binding interaction. However, a comprehensive understanding of the binding mechanism is best achieved by integrating data from multiple techniques. Biophysical methods such as SPR, NMR, and ITC can provide quantitative data on binding affinity, kinetics, and thermodynamics, while cell-based assays like CETSA confirm target engagement in a more physiologically relevant context. By employing a combination of these approaches, researchers can build a robust and detailed model of how a drug interacts with its target, facilitating further optimization and development.

References

A Comparative Analysis of MBX2329 and Broadly Neutralizing Antibodies Targeting the Influenza HA Stem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Promising Anti-Influenza Strategies

The quest for broadly effective influenza therapeutics has led to the development of innovative strategies that target conserved regions of the virus. Among the most promising are small molecule inhibitors and broadly neutralizing antibodies (bNAbs) directed against the highly conserved stem region of the viral hemagglutinin (HA) protein. This guide provides a detailed comparative analysis of a representative small molecule, MBX2329, and several well-characterized HA stem-targeting bNAbs, offering a comprehensive overview of their mechanisms, performance, and the experimental methodologies used for their evaluation.

At a Glance: Key Differences and Similarities

FeatureThis compoundBroadly Neutralizing Antibodies (bNAbs)
Modality Small Molecule InhibitorMonoclonal Antibodies (Biologic)
Target HA Stem of Group 1 Influenza A VirusesConserved Epitope on the HA Stem of Influenza A (and sometimes B) Viruses
Mechanism of Action Inhibition of HA-mediated membrane fusionInhibition of HA conformational change required for fusion; Fc-mediated effector functions
Spectrum of Activity Group 1 Influenza A (e.g., H1N1, H5N1)[1]Broadly reactive against multiple Influenza A subtypes (e.g., H1, H3, H5, H7); some also neutralize Influenza B
Administration Potential for oral administrationTypically administered via injection or infusion
In Vivo Efficacy Data Not publicly available in detailDemonstrated protection in mouse and ferret models

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and HA stem-targeting bNAbs prevent the influenza virus from entering host cells by interfering with the function of the hemagglutinin (HA) protein. However, they achieve this through distinct molecular interactions.

This compound , an aminoalkyl phenol ether, is a small molecule that binds to a conserved pocket within the HA stem region of Group 1 influenza A viruses.[1] This binding event is thought to stabilize the pre-fusion conformation of the HA trimer, thereby preventing the low-pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes. This effectively traps the virus in the endosome, preventing the release of its genetic material into the host cell cytoplasm and halting the infection process.

Broadly neutralizing antibodies (bNAbs) , such as FI6, CR9114, and MEDI8852, are large glycoprotein molecules that recognize and bind to a highly conserved epitope on the HA stem. This binding sterically hinders the conformational rearrangement of the HA protein that is essential for membrane fusion.[2] Beyond this direct neutralization mechanism, the Fc region of these antibodies can engage with immune cells, triggering effector functions such as Antibody-Dependent Cellular Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP). These secondary mechanisms contribute significantly to the in vivo efficacy of bNAbs by promoting the clearance of virus-infected cells.[3]

cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition Inhibition Mechanisms Virus Virus Endosome Endosome Virus->Endosome Endocytosis Acidification Acidification Endosome->Acidification pH drop HA_Fusion HA_Fusion Acidification->HA_Fusion HA conformational change Viral_RNA_Release Viral_RNA_Release HA_Fusion->Viral_RNA_Release Membrane Fusion Replication Replication Viral_RNA_Release->Replication Infected_Cell Infected_Cell Replication->Infected_Cell This compound This compound This compound->HA_Fusion Inhibits bNAbs bNAbs bNAbs->HA_Fusion Inhibits Fc_Effector Fc_Effector bNAbs->Fc_Effector Activates Fc_Effector->Infected_Cell Clearance

Figure 1: Simplified signaling pathway of influenza virus entry and the inhibitory mechanisms of this compound and bNAbs.

Performance Data: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and representative HA stem-targeting bNAbs. It is important to note the disparity in the availability of in vivo data between the two.

In Vitro Efficacy
Compound/AntibodyTarget Influenza Strain(s)IC50/EC50Assay TypeReference
This compound A/PR/8/34 (H1N1)0.29 µMPlaque Reduction Assay[1]
A/California/10/2009 (H1N1)0.53 µMPlaque Reduction Assay[1]
A/Hong Kong/H5N15.9 µMPseudotype Neutralization[1]
FI6 H1N1, H3N2, H5N1Low nanomolar rangeMicroneutralization Assay[3]
CR9114 H1N1, H3N2, H5N1, Influenza BLow nanomolar to sub-nanomolar rangeMicroneutralization Assay[4][5]
MEDI8852 H1N1, H3N2, H5N1, H7N9Nanomolar rangeMicroneutralization Assay[6][7]
In Vivo Protective Efficacy
AntibodyAnimal ModelChallenge VirusDoseOutcomeReference
FI6 MouseLethal H1N14 mg/kg100% survival
CR9114 MouseLethal H1N11.7 mg/kg100% survival[4]
MouseLethal H3N25 mg/kg100% survival[4]
MouseLethal Influenza B5-15 mg/kg100% survival[4]
MEDI8852 MouseLethal H5N1Dose-dependentSignificant protection[6][7]
FerretH1N1pdm09ProphylacticPrevention of transmission[6][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key assays used to characterize this compound and HA stem-targeting bNAbs.

In Vitro Neutralization Assays

1. Microneutralization Assay: This assay is a cornerstone for evaluating the neutralizing activity of antibodies.

  • Principle: The ability of an antibody to inhibit viral infection of cultured cells is quantified.

  • Protocol Outline:

    • Serial dilutions of the antibody are prepared in a 96-well plate.

    • A standard amount of infectious influenza virus is added to each well and incubated with the antibody.

    • The antibody-virus mixture is then transferred to a monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells).

    • After incubation, the extent of viral infection is determined, often by measuring the cytopathic effect (CPE) or through an ELISA-based detection of a viral protein.

    • The IC50 is calculated as the antibody concentration that inhibits 50% of the viral infection.

2. Pseudotype Neutralization Assay: This assay is often used for high-throughput screening and for working with highly pathogenic viruses under lower biosafety conditions.

  • Principle: A replication-incompetent viral core (e.g., from HIV or a retrovirus) is engineered to express the influenza HA protein on its surface. The ability of a compound or antibody to block the entry of these pseudotyped viruses into target cells is measured.

  • Protocol Outline:

    • Pseudotyped viruses are generated by co-transfecting cells with plasmids encoding the viral core proteins, a reporter gene (e.g., luciferase), and the influenza HA protein.

    • The pseudoviruses are incubated with serial dilutions of the test compound or antibody.

    • The mixture is then added to target cells.

    • After incubation, the reporter gene expression (e.g., luciferase activity) is measured, which is proportional to the number of successfully entered viruses.

    • The IC50 is calculated as the concentration that reduces reporter gene expression by 50%.

cluster_workflow In Vitro Neutralization Assay Workflow Serial_Dilution 1. Serial Dilution of Inhibitor Virus_Incubation 2. Incubate with Influenza Virus Serial_Dilution->Virus_Incubation Cell_Infection 3. Add to Susceptible Cells Virus_Incubation->Cell_Infection Readout 4. Measure Viral Infection/Entry Cell_Infection->Readout IC50_Calculation 5. Calculate IC50 Readout->IC50_Calculation

Figure 2: General workflow for in vitro neutralization assays.

In Vivo Efficacy Studies

Influenza Virus Challenge in Mice: This model is widely used to assess the protective efficacy of anti-influenza agents.

  • Principle: Mice are infected with a lethal dose of influenza virus, and the ability of a therapeutic agent to prevent mortality and reduce morbidity is evaluated.

  • Protocol Outline:

    • Groups of mice are treated with the test compound (e.g., this compound via oral gavage) or antibody (e.g., bNAb via intraperitoneal injection) at various doses and schedules (prophylactic or therapeutic).

    • Mice are then challenged with a lethal dose of a mouse-adapted influenza virus strain via intranasal inoculation.

    • Animals are monitored daily for weight loss, clinical signs of illness, and survival for a period of 14-21 days.

    • In some studies, subsets of mice are euthanized at specific time points to collect lung tissue for the quantification of viral titers (e.g., by plaque assay or TCID50) and to assess lung pathology.

cluster_workflow In Vivo Efficacy Study Workflow (Mouse Model) Treatment 1. Administer Test Compound or Antibody to Mice Infection 2. Intranasal Challenge with Lethal Dose of Influenza Virus Treatment->Infection Monitoring 3. Daily Monitoring: - Weight Loss - Clinical Score - Survival Infection->Monitoring Analysis 4. Data Analysis: - Survival Curves - Lung Viral Titers Monitoring->Analysis

References

Synergistic Antiviral Effects of MBX2329 with Oseltamivir Against Influenza Virus

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant influenza virus strains necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that target different stages of the viral life cycle, potentially leading to synergistic antiviral effects and a higher barrier to resistance. This guide provides a detailed assessment of the synergistic antiviral effects of MBX2329, a novel influenza virus entry inhibitor, with the neuraminidase inhibitor oseltamivir.

This compound is a small molecule that inhibits influenza A virus by targeting the hemagglutinin (HA) protein, specifically interfering with the HA-mediated viral entry into host cells.[1][2] It has shown potent activity against a range of influenza A virus strains, including those resistant to oseltamivir.[2][3] Oseltamivir, a widely used antiviral drug, functions by inhibiting the viral neuraminidase (NA) enzyme, which is crucial for the release of progeny virions from infected cells. The distinct mechanisms of action of this compound and oseltamivir provide a strong rationale for their combined use.

Quantitative Analysis of Synergy

Studies have demonstrated a strong synergistic interaction between this compound and oseltamivir in inhibiting influenza A virus replication. The synergy has been quantified using the MacSynergy II software, which calculates the volume of synergy from a dose-response matrix. A larger synergy volume indicates a more potent synergistic effect.

Drug CombinationInfluenza A StrainSynergy Volume (μM²%) at 95% ConfidenceInterpretation
This compound + OseltamivirA/California/10/2009 (H1N1)331 ± 112Strong Synergy

Table 1: Synergistic activity of this compound and oseltamivir against pandemic influenza A/H1N1 virus.[3]

Experimental Protocols

The synergistic effects of this compound and oseltamivir were evaluated using a plaque reduction assay in Madin-Darby canine kidney (MDCK) cells.

Plaque Reduction Assay for Synergy Analysis:

  • Cell Seeding: MDCK cells are seeded in 6-well plates and grown to confluence.

  • Drug Preparation: A dose-response matrix is prepared with serial dilutions of this compound and oseltamivir, both individually and in combination.

  • Virus Infection: The confluent cell monolayers are infected with influenza A virus (e.g., A/California/10/2009 H1N1) at a multiplicity of infection (MOI) of 0.01.

  • Drug Treatment: After a 1-hour adsorption period, the viral inoculum is removed, and the cells are overlaid with agar containing the different concentrations of the individual drugs or their combinations.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

  • Plaque Visualization and Counting: The cells are fixed and stained with crystal violet, and the number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque inhibition for each drug concentration and combination is calculated relative to the virus control (no drug). The data is then analyzed using the MacSynergy II software to determine the synergy volume.

Visualizing the Mechanisms and Workflow

To better understand the synergistic interaction and the experimental approach, the following diagrams illustrate the targeted viral signaling pathway and the experimental workflow.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_drug_intervention Drug Intervention Points Virus Attachment Virus Attachment Viral Entry (Endocytosis) Viral Entry (Endocytosis) Virus Attachment->Viral Entry (Endocytosis) HA binds to sialic acid Viral Uncoating Viral Uncoating Viral Entry (Endocytosis)->Viral Uncoating Endosome acidification vRNA Transcription & Replication vRNA Transcription & Replication Viral Uncoating->vRNA Transcription & Replication in Nucleus Protein Synthesis Protein Synthesis vRNA Transcription & Replication->Protein Synthesis in Cytoplasm Virion Assembly Virion Assembly Protein Synthesis->Virion Assembly Budding & Release Budding & Release Virion Assembly->Budding & Release NA cleaves sialic acid This compound This compound This compound->Viral Entry (Endocytosis) Inhibits HA-mediated fusion Oseltamivir Oseltamivir Oseltamivir->Budding & Release Inhibits NA

Figure 1: Influenza virus lifecycle and the points of intervention for this compound and oseltamivir.

G cluster_workflow Synergy Assay Workflow A Prepare MDCK Cells C Infect Cells with Influenza Virus A->C B Prepare Drug Dilution Matrix (this compound & Oseltamivir) D Add Drug Combinations B->D C->D E Incubate & Allow Plaque Formation D->E F Stain Plaques E->F G Count Plaques & Calculate Inhibition F->G H Analyze Synergy (MacSynergy II) G->H

Figure 2: Experimental workflow for assessing the synergistic effects of this compound and oseltamivir.

Conclusion

The combination of this compound and oseltamivir demonstrates a strong synergistic effect against influenza A virus in vitro. This synergy is attributed to their complementary mechanisms of action, targeting both viral entry and release. These findings support the further investigation of this combination as a potential therapeutic strategy to enhance antiviral efficacy and mitigate the risk of drug resistance. Future studies are warranted to evaluate the in vivo efficacy and safety of this combination therapy. While data on the synergistic effects of this compound with other classes of influenza drugs is currently limited, the promising results with oseltamivir highlight the potential of combination approaches in combating influenza.

References

Safety Operating Guide

Navigating the Disposal of MBX2329: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and laboratory professionals handling MBX2329, a potent influenza virus inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established protocols for the disposal of laboratory chemical waste provide a clear framework for managing this compound safely. This guide offers essential information and step-by-step procedures to ensure the compliant disposal of this compound.

Understanding this compound: Key Chemical Data

A comprehensive understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of the available quantitative data for this compound.

PropertyValue
Molecular Formula C₁₆H₂₆ClNO
Molecular Weight 283.84 g/mol
CAS Number 1438272-42-4
Appearance Solid
Storage (Solid) -20°C for up to 3 years
Storage (In Solvent) -80°C for up to 1 year

Core Principles of Chemical Waste Disposal

The primary responsibility for the safe handling and disposal of chemical waste lies with the generator of the waste. Adherence to institutional, local, and national regulations is paramount. The following general principles should always be applied:

  • Segregation: Never mix different chemical wastes unless explicitly instructed to do so by a qualified professional. Incompatible chemicals can react dangerously. Liquid and solid waste should also be kept separate.

  • Identification and Labeling: All waste containers must be clearly and accurately labeled with the full chemical name (no abbreviations), concentration, and any known hazards.

  • Use of Appropriate Containers: Waste should be stored in containers that are compatible with the chemical, are in good condition, and can be securely sealed.

  • Consult the Safety Data Sheet (SDS): Whenever available, the SDS is the primary source of information for safe handling and disposal. Section 13 of the SDS is specifically dedicated to disposal considerations.[1]

Procedural Guidance for the Disposal of this compound

In the absence of a specific SDS for this compound, the following step-by-step disposal procedure, based on general laboratory chemical waste guidelines, should be followed. This workflow is designed to ensure safety and compliance.

Experimental Protocol: General Disposal of Unused this compound and Contaminated Materials
  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated, labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain unless it has been explicitly deemed safe to do so by your institution's environmental health and safety (EHS) office.

    • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.

  • Container Labeling: Label each waste container with "Hazardous Waste," the full chemical name "this compound," and an estimate of the quantity.

  • Temporary Storage: Store the sealed and labeled waste containers in a designated, secure area within the laboratory, away from general lab activity.

  • Contact Environmental Health and Safety (EHS): Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[1] They are equipped to handle and dispose of chemical waste in accordance with all relevant regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

MBX2329_Disposal_Workflow cluster_prep Preparation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Identify this compound Waste ppe Don Appropriate PPE start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., unused powder, contaminated gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing this compound) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps store Store Securely in Designated Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these established principles and procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling MBX2329

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MBX2329, a potent small molecule inhibitor of influenza virus entry. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound.

Immediate Safety Information

This compound is a potent antiviral compound and should be handled with care in a laboratory setting.[1] All personnel must be trained in the proper handling of potent compounds before working with this compound.[1]

Personal Protective Equipment (PPE)

Given the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated, punctured, or torn. Do not reuse gloves.
Eye Protection Safety Goggles or Face ShieldWear chemical safety goggles that provide a complete seal around the eyes. A face shield may be required for splash hazards.
Body Protection Laboratory CoatA dedicated lab coat, preferably disposable or made of a low-permeability material, should be worn. Ensure it is fully buttoned.
Respiratory Protection N95 Respirator or higherAn N95 respirator or a higher level of respiratory protection should be used when handling the powdered form of the compound or when there is a risk of aerosol generation.

This information is based on best practices for handling potent pharmaceutical compounds. Always consult your institution's safety guidelines and the most recent Safety Data Sheet (SDS) for this compound.

Engineering Controls

Work with this compound, especially the powdered form, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[2]

Operational Plan

A clear operational plan is essential for the safe and effective use of this compound in a research setting.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. This compound is typically supplied as a powder.

Storage ConditionTemperatureDuration
Powder -20°C3 years
In Solvent -80°C1 year

Store in a tightly sealed container, away from moisture.

Reconstitution and Handling

Reconstitution should always be performed in a chemical fume hood with appropriate PPE.

To prepare a stock solution:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Add the desired volume of an appropriate solvent, such as Dimethyl Sulfoxide (DMSO), to the vial to achieve the desired stock concentration.

  • Cap the vial tightly and vortex until the powder is completely dissolved. Gentle warming or sonication may be required for less soluble compounds.

For in vitro studies , the stock solution can be further diluted in cell culture media.

For in vivo studies , a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS. The solvents should be added sequentially, ensuring complete dissolution at each step.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, clearly labeled hazardous waste container.
Unused or Expired this compound (Powder or Solution) Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
Contaminated PPE Dispose of as hazardous waste in a designated container.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular Weight 283.84 g/mol
CAS Number 1438272-42-4
IC50 (Influenza A H1N1 strains) 0.29 µM - 0.53 µM[3]
Storage (Powder) -20°C for 3 years
Storage (In Solvent) -80°C for 1 year

Experimental Protocols

The following is a generalized protocol for an in vitro antiviral assay to determine the efficacy of this compound.

In Vitro Antiviral Efficacy Assay (Plaque Reduction Assay)
  • Cell Seeding: Seed a 12-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in infection medium (e.g., serum-free DMEM).

  • Infection: When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in the presence of the various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After incubation, remove the inoculum and overlay the cell monolayer with an overlay medium (e.g., 2X DMEM mixed with 1.2% Avicel) containing the corresponding concentrations of this compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The concentration of this compound that reduces the number of plaques by 50% (IC50) can be calculated using a dose-response curve.

Mandatory Visualizations

Influenza Virus Entry and Inhibition by this compound

The following diagram illustrates the mechanism of influenza virus entry into a host cell and the specific step at which this compound exerts its inhibitory effect. This compound targets the influenza hemagglutinin (HA) protein, preventing the conformational changes necessary for the fusion of the viral envelope with the endosomal membrane.[4]

Influenza_Entry_Pathway cluster_Extracellular Extracellular Space cluster_Cell Host Cell cluster_Endosome_Detail Endosomal Fusion Virus Influenza Virus Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment (HA binds to Sialic Acid) Endosome Endosome Receptor->Endosome 2. Endocytosis Viral_Fusion Endosome->Viral_Fusion 3. Acidification (pH drop) Viral_RNA_Release Viral RNA Release to Cytoplasm Replication Viral Replication Viral_RNA_Release->Replication Viral_Fusion->Viral_RNA_Release 4. Membrane Fusion This compound This compound This compound->Viral_Fusion Inhibition of HA-mediated Fusion Antiviral_Workflow Start Start: Compound Received Reconstitution 1. Reconstitute Compound Start->Reconstitution Serial_Dilution 2. Prepare Serial Dilutions Reconstitution->Serial_Dilution Infection_Assay 4. Perform Infection Assay Serial_Dilution->Infection_Assay Cell_Culture 3. Culture Host Cells Cell_Culture->Infection_Assay Data_Collection 5. Collect and Analyze Data Infection_Assay->Data_Collection Results Determine IC50 Value Data_Collection->Results

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.